molecular formula C30H35ClFN3O5S2 B1193340 Ebopiprant hydrochloride CAS No. 2005486-32-6

Ebopiprant hydrochloride

カタログ番号: B1193340
CAS番号: 2005486-32-6
分子量: 636.2 g/mol
InChIキー: BKHLLRSGQHTVMA-VFGMFICWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

OBE022 is a prodrug of OBE002, and is an oral and selective prostaglandin F2α receptor antagonist as an effective and safe modality for the treatment of preterm labor.

特性

CAS番号

2005486-32-6

分子式

C30H35ClFN3O5S2

分子量

636.2 g/mol

IUPAC名

[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C30H34FN3O5S2.ClH/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21;/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35);1H/t26-,27-,29-;/m0./s1

InChIキー

BKHLLRSGQHTVMA-VFGMFICWSA-N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

OBE-022;  OBE 022;  OBE022

製品の起源

United States

Foundational & Exploratory

Ebopiprant Hydrochloride: A Deep Dive into its Antagonistic Action on the Prostaglandin F2α Receptor in Myometrial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GENEVA, Switzerland and JERSEY CITY, N.J. – December 9, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ebopiprant (B607259) hydrochloride (formerly OBE022), a novel, orally active and selective prostaglandin (B15479496) F2α (PGF2α) receptor antagonist, within human myometrial cells. Developed for the potential treatment of preterm labor, ebopiprant represents a targeted therapeutic approach to mitigating uterine contractions. This document, intended for researchers, scientists, and drug development professionals, elucidates the molecular interactions and downstream signaling pathways modulated by ebopiprant, supported by quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms.

Contrary to initial hypotheses, ebopiprant does not target the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Instead, extensive preclinical research has definitively identified its mechanism as the competitive and reversible inhibition of the PGF2α receptor, also known as the FP receptor.[1][2] This targeted antagonism effectively counteracts the contractile signals initiated by PGF2α in the myometrium, the smooth muscle layer of the uterus.

Core Mechanism of Action: Antagonism of the PGF2α Receptor

Prostaglandin F2α is a potent uterotonic agent that plays a critical role in the initiation and progression of labor.[3] Its effects are mediated through the FP receptor, a G-protein coupled receptor (GPCR) predominantly linked to Gαq and Gαi proteins in myometrial cells.[3][4] The binding of PGF2α to the FP receptor triggers a signaling cascade that culminates in myometrial contraction.

Ebopiprant hydrochloride functions by competitively binding to the FP receptor, thereby preventing the binding of endogenous PGF2α and disrupting the downstream signaling cascade. This antagonistic action leads to a reduction in the strength and frequency of uterine contractions.[5][6]

The PGF2α-Induced Contraction Signaling Pathway

The binding of PGF2α to its receptor on myometrial cells initiates a well-defined signaling pathway:

  • G-Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq and Gi proteins.[3][4]

  • Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4][7]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4]

  • Calcium-Calmodulin Activation: The increased intracellular Ca2+ concentration leads to the formation of Ca2+-calmodulin complexes.

  • Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

  • Muscle Contraction: MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Ebopiprant's Point of Intervention

Ebopiprant, as a selective FP receptor antagonist, intervenes at the very first step of this cascade. By occupying the PGF2α binding site on the FP receptor, it prevents the conformational changes necessary for G-protein activation, effectively blocking the entire downstream signaling pathway and inhibiting myometrial contraction.

Quantitative Data

The potency and selectivity of ebopiprant (and its active metabolite OBE002) have been characterized in various preclinical studies. The following tables summarize the key quantitative data available.

CompoundReceptorSpeciesBinding Affinity (Ki)Reference
Ebopiprant (OBE022)FP ReceptorHuman1 nM[8][9]
Ebopiprant (OBE022)FP ReceptorRat26 nM[8][9]
CompoundAssayCell TypeParameterIC50Reference
N582707 (Novel FP Antagonist)PGF2α-stimulated Ca2+ releaseMYLA (immortalised myometrial cell line)Fmax21.26 nM[4]
N582707 (Novel FP Antagonist)PGF2α-stimulated Ca2+ releaseMYLA (immortalised myometrial cell line)AUC50.43 nM[4]
N582707 (Novel FP Antagonist)PGF2α-stimulated Ca2+ releaseMYLA (immortalised myometrial cell line)Frequency of Ca2+ oscillations22.15 nM[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ebopiprant and the PGF2α signaling pathway in myometrial cells.

In Vitro Myometrial Strip Contractility Assay

This assay is fundamental for assessing the direct effect of compounds on uterine muscle contraction.

1. Tissue Preparation:

  • Myometrial biopsies are obtained from consenting patients undergoing cesarean section.

  • The tissue is immediately placed in physiological salt solution (PSS) and transported to the laboratory.

  • Longitudinal strips of myometrium (approximately 2 mm x 10 mm) are dissected.

2. Experimental Setup:

  • Each myometrial strip is mounted in an organ bath containing PSS, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

  • The strips are allowed to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams, during which time they typically begin to exhibit spontaneous contractions.

3. Data Collection and Analysis:

  • Once stable spontaneous contractions are established, baseline contractility is recorded for a 30-minute period.

  • To induce contractions, a specific agonist such as PGF2α (e.g., 1 µM) is added to the organ bath.

  • After a stable contractile response to the agonist is achieved, increasing concentrations of the antagonist (e.g., ebopiprant) are added cumulatively to the bath.

  • The effect of the antagonist on the frequency, amplitude, and duration of contractions is recorded.

  • Data are typically analyzed by measuring the area under the curve (AUC) of the contractile activity over a set period.

  • IC50 values are calculated from the concentration-response curves.

Intracellular Calcium Measurement in Cultured Myometrial Cells

This assay elucidates the effect of compounds on the key second messenger in myometrial contraction.

1. Cell Culture:

  • Primary human myometrial cells are isolated from biopsies and cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).

  • Alternatively, an immortalized human myometrial cell line (e.g., MYLA) can be used.[4]

  • Cells are seeded onto glass-bottomed dishes and grown to a suitable confluency.

2. Calcium Indicator Loading:

  • Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in a buffer solution.

  • After loading, the cells are washed to remove excess dye.

3. Live-Cell Imaging:

  • The dish containing the loaded cells is placed on the stage of an inverted fluorescence microscope equipped with a live-cell imaging system.

  • A baseline fluorescence is recorded.

  • Cells are then stimulated with PGF2α in the presence or absence of various concentrations of the antagonist (ebopiprant).

  • Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

4. Data Analysis:

  • The fluorescence signals are analyzed to determine parameters such as the peak amplitude of the calcium response (Fmax), the area under the curve (AUC), and the frequency of calcium oscillations.[4]

  • IC50 values for the inhibition of the PGF2α-induced calcium response are determined from concentration-response curves.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the point of intervention of ebopiprant.

PGF2a_Signaling_Pathway PGF2α Signaling Pathway in Myometrial Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq_protein Gαq/11 FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Leads to Contraction Myometrial Contraction Ca2->Contraction Initiates

Caption: PGF2α signaling pathway leading to myometrial contraction.

Ebopiprant_Mechanism_of_Action Ebopiprant's Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binding Blocked Ebopiprant Ebopiprant Ebopiprant->FP_receptor Binds & Antagonizes Gq_protein Gαq/11 FP_receptor->Gq_protein Activation Inhibited Blocked Blocked PLC Phospholipase C (PLC) Gq_protein->PLC Ca2 [Ca²⁺]i PLC->Ca2 Contraction Myometrial Contraction Ca2->Contraction

Caption: Ebopiprant antagonizes the FP receptor, blocking contraction.

Conclusion

This compound operates as a selective and potent antagonist of the prostaglandin F2α (FP) receptor in myometrial cells. By competitively inhibiting the binding of PGF2α, ebopiprant effectively abrogates the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent uterine muscle contraction. This targeted mechanism of action holds promise for the therapeutic intervention in conditions characterized by excessive or premature myometrial activity, such as preterm labor. Further clinical investigation is warranted to fully elucidate the efficacy and safety of ebopiprant in this indication.

References

In Vitro Assays for Determining Ebopiprant Hydrochloride Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (B607259) hydrochloride is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. As a critical mediator in various physiological and pathological processes, including uterine contractions, inflammation, and intraocular pressure regulation, the FP receptor is a significant target for therapeutic intervention. Ebopiprant has been investigated for its potential in treating conditions such as preterm labor. This technical guide provides an in-depth overview of the core in vitro assays used to characterize the pharmacological activity of ebopiprant hydrochloride. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of key pathways and workflows to aid researchers in the assessment of this and similar compounds.

PGF2α Receptor Signaling Pathway

The PGF2α receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligand, PGF2α, the receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event that triggers various cellular responses, including smooth muscle contraction.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates Ebopiprant Ebopiprant Ebopiprant->FP_Receptor Binds & Inhibits Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca2_cyto Increased Intracellular Ca2+ IP3R->Ca2_cyto Releases Ca2+ ER Endoplasmic Reticulum (ER) Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Contraction) Ca2_cyto->Cellular_Response Triggers

Caption: PGF2α Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for ebopiprant's parent compound, OBE002, in inhibiting PGF2α-induced activity in a human myometrial cell line. This data is crucial for comparing the potency of ebopiprant with other compounds.

CompoundAssayParameterCell LineAgonistIC50 (nM)Reference
OBE002Calcium ReleaseFmaxMYLA1 µM PGF2α21.26[1]
OBE002Calcium ReleaseAUCMYLA1 µM PGF2α50.43[1]
OBE002Calcium ReleaseFrequencyMYLA1 µM PGF2α22.15[1]

Key In Vitro Experimental Protocols

Detailed methodologies for the primary assays used to characterize ebopiprant's activity are provided below. These protocols are designed to be a comprehensive guide for researchers.

Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of ebopiprant for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of ebopiprant for the PGF2α receptor.

Materials:

  • Cell membranes expressing the human PGF2α receptor.

  • Radioligand (e.g., [3H]-PGF2α).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

Experimental Workflow:

Binding_Assay_Workflow A Prepare reagents: - Cell membranes - [3H]-PGF2α - Ebopiprant dilutions B Add to 96-well plate: 1. Cell membranes 2. Ebopiprant or vehicle 3. [3H]-PGF2α A->B C Incubate to equilibrium (e.g., 60 min at 25°C) B->C D Terminate incubation by rapid filtration over glass fiber filters C->D E Wash filters with ice-cold wash buffer D->E F Dry filters and add scintillation cocktail E->F G Quantify radioactivity using a scintillation counter F->G H Data Analysis: - Plot % inhibition vs. [Ebopiprant] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation G->H

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of ebopiprant or vehicle (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the ebopiprant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of ebopiprant to inhibit the PGF2α-induced increase in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of ebopiprant in blocking PGF2α-induced calcium release.

Materials:

  • Cells expressing the human PGF2α receptor (e.g., HEK293 or a myometrial cell line like MYLA).[1]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • PGF2α.

  • This compound.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Pluronic F-127 (to aid in dye loading).

  • Probenecid (to prevent dye leakage).

  • Fluorescence plate reader with dual excitation capabilities.

Experimental Workflow:

Calcium_Assay_Workflow A Seed cells in a 96-well black-walled, clear-bottom plate B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A->B C Wash cells to remove extracellular dye B->C D Pre-incubate cells with varying concentrations of Ebopiprant C->D E Stimulate cells with PGF2α while measuring fluorescence (dual excitation/single emission) D->E F Data Analysis: - Calculate the ratio of fluorescence (e.g., 340/380 nm) - Plot % inhibition of Ca2+ response vs. [Ebopiprant] - Determine IC50 E->F

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Seed cells expressing the FP receptor into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in the presence of Pluronic F-127 for a specified time at 37°C.

  • Wash the cells with buffer to remove the extracellular dye. Probenecid can be included in the buffer to prevent the active transport of the dye out of the cells.

  • Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Using a fluorescence plate reader, measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

  • Inject PGF2α into the wells to stimulate the cells and immediately begin recording the fluorescence ratio over time.

  • The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response or the area under the curve for each well.

  • Determine the percent inhibition of the PGF2α-induced response by ebopiprant at each concentration.

  • Plot the percent inhibition against the logarithm of the ebopiprant concentration and fit the data to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay provides a more direct measure of PLC activation by quantifying the accumulation of a stable downstream metabolite of IP3.

Objective: To determine the functional potency (IC50) of ebopiprant in blocking PGF2α-induced IP1 accumulation.

Materials:

  • Cells expressing the human PGF2α receptor.

  • PGF2α.

  • This compound.

  • Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[2]

  • IP1 detection kit (e.g., HTRF-based IP-One assay).[2][3]

  • HTRF-compatible plate reader.

Experimental Workflow:

IP1_Assay_Workflow A Seed cells in a 96-well or 384-well plate B Pre-incubate cells with varying concentrations of Ebopiprant A->B C Stimulate cells with PGF2α in the presence of LiCl B->C D Lyse cells and add IP1 detection reagents (e.g., HTRF antibody pair) C->D E Incubate to allow for competitive binding D->E F Read the HTRF signal on a compatible plate reader E->F G Data Analysis: - Convert HTRF ratio to IP1 concentration - Plot % inhibition of IP1 accumulation vs. [Ebopiprant] - Determine IC50 F->G

References

Ebopiprant Hydrochloride: A Preclinical and Clinical Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available data on the pharmacokinetics or pharmacodynamics of ebopiprant (B607259) hydrochloride in non-human primates were identified as of the last update of this document. The following guide provides a comprehensive overview based on available preclinical data in other species and clinical data in humans, alongside detailed, hypothetical experimental protocols for non-human primate studies.

Introduction

Ebopiprant hydrochloride (formerly known as OBE022) is a selective, orally bioavailable antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor.[1][2] It is being developed as a potential therapeutic agent for conditions driven by PGF2α-mediated signaling, most notably for the treatment of preterm labor.[1][2] By blocking the PGF2α receptor, ebopiprant aims to reduce uterine contractions, prevent cervical ripening, and decrease inflammation associated with preterm birth.[1] This technical guide summarizes the known pharmacokinetic and pharmacodynamic properties of ebopiprant and provides detailed hypothetical protocols for its evaluation in non-human primate models.

Mechanism of Action and Signaling Pathway

Ebopiprant is a prodrug that is rapidly converted to its active metabolite, OBE002. OBE002 is a potent and selective antagonist of the PGF2α receptor, also known as the FP receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding PGF2α, activates downstream signaling cascades leading to various physiological effects, including smooth muscle contraction.

Prostaglandin F2α (PGF2α) Receptor Signaling Pathway

The binding of PGF2α to its receptor (FP receptor) on the cell surface initiates a cascade of intracellular events. This typically involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation are key drivers of myometrial (uterine muscle) contraction. Ebopiprant, through its active metabolite, competitively blocks the FP receptor, thereby inhibiting this signaling pathway and reducing uterine contractility.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP_receptor FP Receptor (PGF2α Receptor) PGF2a->FP_receptor Binds Gq Gq/11 FP_receptor->Gq Activates Ebopiprant Ebopiprant (OBE002) Ebopiprant->FP_receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction Promotes PKC->Contraction Promotes

PGF2α Receptor Signaling Pathway

Pharmacokinetics

As no data in non-human primates are available, this section presents pharmacokinetic data from a first-in-human clinical trial in healthy postmenopausal women.[2][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of OBE002 (Active Metabolite) in Healthy Postmenopausal Women Following Oral Administration of Ebopiprant (OBE022) [2][3]

ParameterSingle Ascending Dose (10-1300 mg)Multiple Ascending Dose (100-1000 mg/day for 7 days)
Tmax (h) ~1Not Reported
t½ (h) 8 - 1122 - 29
Food Effect No clinically significant interaction. Peak exposure reduced to 80%, but AUC remained bioequivalent.Not Reported

Note: The prodrug OBE022 was rapidly absorbed and converted to its active metabolite OBE002.[2]

Experimental Protocols (Hypothetical for Non-Human Primates)

The following protocols describe a potential approach for evaluating the pharmacokinetics of ebopiprant in a non-human primate model, such as the cynomolgus or rhesus monkey.

  • Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending oral doses of ebopiprant.

  • Animals: A cohort of healthy, adult male or female non-human primates (e.g., cynomolgus monkeys, n=3-5 per dose group).

  • Housing and Acclimation: Animals would be housed in accordance with AAALAC guidelines and acclimated to the study conditions.[4]

  • Dosing: Animals would receive a single oral dose of this compound via gavage. Dose levels could range from a low dose (e.g., 1 mg/kg) to a high dose (e.g., 100 mg/kg), with escalating doses administered to different groups of animals.

  • Sample Collection: Blood samples (approx. 1 mL) would be collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[5]

  • Sample Processing: Plasma would be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of ebopiprant (OBE022) and its active metabolite (OBE002) would be determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

  • Objective: To evaluate the safety, tolerability, and steady-state pharmacokinetics of multiple oral doses of ebopiprant.

  • Animals: Similar to the SAD study.

  • Dosing: Animals would receive daily oral doses of ebopiprant for a specified duration (e.g., 7 days).

  • Sample Collection: Blood samples would be collected at various time points after the first dose and after the last dose to assess steady-state concentrations.

  • Analysis: Similar to the SAD study, with a focus on accumulation and steady-state parameters.

PK_Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis acclimation Animal Acclimation dosing Oral Dosing (SAD or MAD) acclimation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis (OBE022 & OBE002) processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis report Data Reporting pk_analysis->report

Pharmacokinetic Study Workflow

Pharmacodynamics

Preclinical pharmacodynamic data for ebopiprant are available from studies in pregnant rats and mice.[6][7]

Data Presentation

Table 2: Pharmacodynamic Effects of Ebopiprant (OBE022) and its Active Metabolite (OBE002) in Rodent Models [6][7]

SpeciesModelEffect
Rat Near-term pregnantReduced spontaneous uterine contractions.
Mouse RU486-induced parturitionDelayed parturition. Showed synergistic effects in combination with nifedipine.
Experimental Protocols (Hypothetical for Non-Human Primates)

The following protocol outlines a potential study to assess the pharmacodynamic effects of ebopiprant on uterine contractility in a pregnant non-human primate model.

  • Objective: To evaluate the efficacy of ebopiprant in inhibiting uterine contractions.

  • Animals: Pregnant non-human primates (e.g., cynomolgus or rhesus monkeys) in the third trimester of gestation.

  • Instrumentation: Animals would be surgically instrumented with telemetry devices to continuously monitor intrauterine pressure (IUP) and electromyographic (EMG) activity of the myometrium.[8][9]

  • Induction of Uterine Contractions: Uterine contractions could be induced by a continuous intravenous infusion of oxytocin. The infusion rate would be titrated to achieve stable, submaximal contractions.[8]

  • Dosing: Once stable contractions are established, a single oral dose of ebopiprant or placebo would be administered.

  • Pharmacodynamic Assessment: The primary endpoint would be the change in uterine contractility, quantified as the frequency, amplitude, and duration of contractions, or the area under the IUP curve. These parameters would be monitored continuously before and after drug administration.

  • Blood Sampling: Concurrent blood samples would be collected to correlate plasma drug concentrations with the observed pharmacodynamic effects.

PD_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_data_analysis Data Analysis instrumentation Surgical Instrumentation (Telemetry for IUP/EMG) recovery Post-Surgical Recovery instrumentation->recovery baseline Baseline Monitoring recovery->baseline induction Induce Uterine Contractions (Oxytocin Infusion) baseline->induction dosing Oral Administration (Ebopiprant or Placebo) induction->dosing pd_monitoring Continuous PD Monitoring (IUP & EMG) dosing->pd_monitoring pk_sampling Concurrent PK Blood Sampling dosing->pk_sampling pd_analysis Pharmacodynamic Analysis (Contraction Parameters) pd_monitoring->pd_analysis pkpd_modeling PK/PD Modeling pk_sampling->pkpd_modeling pd_analysis->pkpd_modeling final_report Final Report pkpd_modeling->final_report

Pharmacodynamic Study Workflow

Conclusion

This compound is a promising oral antagonist of the PGF2α receptor with potential applications in the management of preterm labor. While there is a lack of specific pharmacokinetic and pharmacodynamic data in non-human primates, preclinical studies in rodents have demonstrated its efficacy in reducing uterine contractions. Furthermore, a first-in-human study has provided initial insights into its pharmacokinetic profile in humans. The hypothetical experimental protocols outlined in this guide provide a framework for future non-human primate studies that would be crucial for further elucidating the preclinical profile of this compound and supporting its continued clinical development.

References

Ebopiprant Hydrochloride: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebopiprant (B607259) hydrochloride (also known as OBE-022) is a selective, orally active antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor).[1][2] It is under investigation as a potential therapeutic agent for the treatment of preterm labor.[3][4] By targeting the FP receptor, ebopiprant aims to reduce uterine contractions and inflammation associated with preterm labor, offering a potential first-in-class treatment option with a favorable safety profile compared to non-specific prostaglandin inhibitors. This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and key experimental data related to ebopiprant hydrochloride.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of ebopiprant. The molecular structure is characterized by a complex arrangement of aromatic and heterocyclic moieties, with multiple stereocenters.

Table 1: Chemical and Physical Properties of Ebopiprant and its Hydrochloride Salt

PropertyValueSource(s)
IUPAC Name (S)-3-((S)-3-([1,1'-Biphenyl]-4-ylsulfonyl)thiazolidine-2-carboxamido)-3-(4-fluorophenyl)propyl L-valinate hydrochloride[2]
Synonyms OBE-022, Ebopiprant HCl[2]
Chemical Formula C30H35ClFN3O5S2[2]
Molecular Weight 636.19 g/mol [2]
CAS Number 2005486-32-6[2]
Predicted pKa (Strongest Acidic) 12.72[3]
Predicted pKa (Strongest Basic) 7.48[3]
Solubility Soluble in DMSO. Formulations for in vivo studies have been prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[5]

Mechanism of Action: Prostaglandin F2α Receptor Antagonism

Ebopiprant is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] The FP receptor is a G protein-coupled receptor (GPCR) that, upon binding PGF2α, initiates a signaling cascade leading to various physiological effects, including myometrial contraction.

In the context of preterm labor, PGF2α plays a crucial role in stimulating uterine contractions. By competitively inhibiting the binding of PGF2α to the FP receptor, ebopiprant effectively blocks this signaling pathway, leading to a reduction in the strength and frequency of uterine contractions.[4][6]

Signaling Pathway

The binding of PGF2α to the FP receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response. Ebopiprant, by blocking the initial binding of PGF2α, prevents the initiation of this entire cascade.

FP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates Ebopiprant Ebopiprant Ebopiprant->FP_receptor Binds & Inhibits Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Uterine Contraction Myosin_LC_P->Contraction Leads to

FP Receptor Signaling Pathway and Inhibition by Ebopiprant.

Experimental Data and Protocols

Receptor Binding Affinity

The binding affinity of ebopiprant for the human FP receptor has been determined through competitive radioligand binding assays.

Table 2: Ebopiprant Binding Affinity

ParameterSpeciesValue
Ki Human1 nM
Ki Rat26 nM

Source:[5]

This protocol is a representative method for determining the binding affinity of a test compound like ebopiprant to the human FP receptor.

Materials:

  • Membrane preparations from cells stably expressing the human Prostanoid FP receptor.

  • Radioligand: [3H]-Prostaglandin F2α.

  • Assay Buffer: 50 mM Tris-HCl pH 6.0, 0.5% BSA.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4.

  • Unlabeled PGF2α (for determination of non-specific binding).

  • Test compound (e.g., ebopiprant) at various concentrations.

  • 96-well filter plates (e.g., Unifilter 96 GF/C).

  • Scintillation fluid.

  • Scintillation counter (e.g., TopCount®).

Procedure:

  • Membrane Preparation: Thaw frozen membrane preparations on ice and resuspend in assay buffer to a final concentration of approximately 15 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL per well:

    • 150 µL of diluted membrane preparation.

    • 25 µL of [3H]-PGF2α at a final concentration of approximately 3 nM.

    • 25 µL of either:

      • Assay buffer (for total binding).

      • A high concentration of unlabeled PGF2α (e.g., 3 µM) (for non-specific binding).

      • Test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - FP Receptor Membranes - [3H]-PGF2α - Buffers - Test Compound Dilutions start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells prep_reagents->plate_setup incubation Incubate at RT for 60 min plate_setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration scint_count Add Scintillant and Measure Radioactivity filtration->scint_count data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki scint_count->data_analysis end End data_analysis->end

Workflow for a Competitive Radioligand Binding Assay.
In Vitro Efficacy: Inhibition of Uterine Contractions

Preclinical studies have demonstrated that the active metabolite of ebopiprant, OBE002, effectively inhibits spontaneous, oxytocin-induced, and PGF2α-induced contractions in human myometrial tissue in vitro.[7] These studies provide a strong rationale for the tocolytic potential of ebopiprant.

Note: A detailed, publicly available protocol for the specific in vitro uterine contraction assays used for ebopiprant has not been identified.

Clinical Efficacy: The PROLONG Study

The PROLONG study (NCT03369262) was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-concept trial designed to assess the efficacy and safety of ebopiprant in pregnant women with spontaneous preterm labor.[8]

Table 3: Key Design Elements of the PROLONG Study

ParameterDescription
Population Pregnant women with spontaneous preterm labor (gestational age 24-34 weeks).
Intervention Ebopiprant (1000 mg loading dose, followed by 500 mg twice daily for 7 days) or placebo, in addition to standard of care (atosiban).
Primary Outcomes Rate of delivery within 48 hours and 7 days of starting treatment.
Key Findings In singleton pregnancies, ebopiprant reduced the rate of delivery at 48 hours by over 50% compared to placebo. The incidence of maternal, fetal, and neonatal adverse events was comparable between the two groups.

Source:[4][8][9]

PROLONG_Study_Workflow screening Patient Screening: - Gestational Age 24-34 weeks - Spontaneous Preterm Labor enrollment Enrollment and Informed Consent screening->enrollment randomization Randomization (1:1) enrollment->randomization treatment_group Treatment Group: - Atosiban (SoC) - Ebopiprant (1000mg LD, then 500mg BID) randomization->treatment_group placebo_group Placebo Group: - Atosiban (SoC) - Placebo randomization->placebo_group treatment_period 7-Day Treatment Period treatment_group->treatment_period placebo_group->treatment_period assessment_48h Assess Delivery Status at 48 Hours treatment_period->assessment_48h safety_monitoring Monitor Maternal, Fetal, and Neonatal Safety treatment_period->safety_monitoring assessment_7d Assess Delivery Status at 7 Days assessment_48h->assessment_7d data_analysis Data Analysis and Reporting assessment_7d->data_analysis

Simplified Workflow of the PROLONG Clinical Trial.

Synthesis and Characterization

Detailed information regarding the specific synthetic route and comprehensive characterization data (NMR, Mass Spectrometry) for this compound are not extensively available in the public domain, likely due to the proprietary nature of this information for a compound under clinical development.

Conclusion

This compound is a promising, selective PGF2α receptor antagonist with demonstrated preclinical and early clinical efficacy in reducing uterine contractions, a key driver of preterm labor. Its targeted mechanism of action suggests a favorable safety profile, avoiding the potential fetal side effects associated with non-specific prostaglandin synthesis inhibitors. Further clinical development will be crucial to fully elucidate its therapeutic potential in managing preterm birth. This technical guide provides a foundational understanding of the molecular and pharmacological properties of this compound for the scientific and drug development community.

References

The Discovery and Development of Ebopiprant Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebopiprant (B607259) (hydrochloride), also known as OBE022, is a first-in-class, orally active, and selective prostaglandin (B15479496) F2α (PGF2α) receptor antagonist that has been investigated for the treatment of preterm labor. By targeting the PGF2α receptor, ebopiprant aims to reduce uterine contractions, inflammation, and cervical changes associated with preterm labor, without the significant fetal side effects observed with non-specific prostaglandin synthesis inhibitors like NSAIDs. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of ebopiprant hydrochloride.

Introduction: The Unmet Need in Preterm Labor

Preterm birth is a major global health challenge and a leading cause of neonatal morbidity and mortality. The therapeutic options to manage spontaneous preterm labor are limited, and existing treatments are often associated with significant maternal and fetal side effects. Prostaglandin F2α (PGF2α) is a key mediator of uterine contractions and cervical ripening during labor.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit prostaglandin synthesis and delay preterm labor, their use is restricted due to risks of fetal complications, including premature closure of the ductus arteriosus and renal dysfunction.[3][4] This created a clear need for a more targeted therapeutic approach, leading to the development of selective PGF2α receptor antagonists like ebopiprant.

Discovery and Licensing

Ebopiprant was originally developed by Merck KGaA. In 2015, the development and commercial rights for ebopiprant (then known as OBE022) were licensed to ObsEva SA, a Swiss biopharmaceutical company focused on women's health.[4][5] ObsEva advanced the compound through preclinical and into clinical development for the treatment of preterm labor.[3][6] Subsequently, in July 2021, Organon, a global women's health company, acquired the global development, manufacturing, and commercial rights to ebopiprant from ObsEva.

Mechanism of Action

Ebopiprant is a prodrug that is readily absorbed and rapidly converted to its active metabolite, OBE002.[4] OBE002 is a potent and selective antagonist of the PGF2α receptor, also known as the FP receptor.[3][7]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

PGF2a [label="Prostaglandin F2α (PGF2α)"]; FP_Receptor [label="FP Receptor\n(PGF2α Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ebopiprant [label="Ebopiprant (OBE002)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC) Activation"]; IP3_DAG [label="IP3 and DAG Production"]; Ca_Release [label="Intracellular Ca²⁺ Release"]; Myometrial_Contraction [label="Myometrial Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"];

PGF2a --> FP_Receptor [label="Binds to"]; FP_Receptor --> PLC; PLC --> IP3_DAG; IP3_DAG --> Ca_Release; Ca_Release --> Myometrial_Contraction; Ebopiprant --x FP_Receptor [label="Blocks", style=dashed, color="#EA4335"];

} Caption: Signaling pathway of PGF2α-induced myometrial contraction and its inhibition by ebopiprant.

The binding of PGF2α to its G-protein coupled receptor on myometrial cells activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and ultimately causing myometrial contraction. By competitively blocking the FP receptor, ebopiprant prevents these downstream signaling events, thereby reducing the frequency and force of uterine contractions.[3][7]

Preclinical Development

A series of preclinical studies were conducted to evaluate the pharmacology, pharmacokinetics, and safety of ebopiprant and its active metabolite, OBE002.

In Vitro Studies
  • Receptor Binding Affinity: Competitive radioligand binding assays were performed to determine the binding affinity of OBE002 for the human and rat PGF2α (FP) receptors.

CompoundReceptorKi (nM)
OBE002 Human FP Receptor1
Rat FP Receptor26
  • Functional Assays: The inhibitory effect of OBE002 on uterine contractions was assessed in vitro using human myometrial tissue strips in an organ bath setup. These studies demonstrated that OBE002 effectively inhibited spontaneous, oxytocin-induced, and PGF2α-induced human myometrial contractions.[3][7] Furthermore, synergistic effects were observed when OBE002 was combined with other tocolytic agents such as atosiban (B549348) and nifedipine.[3][7]

In Vivo Studies
  • Pharmacodynamic and Efficacy Models: In vivo studies in pregnant rats demonstrated that oral administration of ebopiprant (OBE022) significantly reduced spontaneous and induced uterine contractions.[3][4][6] In a preterm labor model in mice, ebopiprant was shown to delay parturition.[3][7]

  • Pharmacokinetics: The pharmacokinetic profiles of ebopiprant and its active metabolite were characterized in rats and mice. Following oral administration, ebopiprant is rapidly absorbed and converted to OBE002.

  • Safety Pharmacology: A key focus of the preclinical safety evaluation was the assessment of potential fetal side effects commonly associated with non-specific prostaglandin inhibitors. In animal models, ebopiprant did not cause premature closure of the ductus arteriosus or impair fetal renal function, highlighting its selective mechanism of action.[3][7]

Clinical Development

The clinical development of ebopiprant has primarily focused on its use for the treatment of spontaneous preterm labor.

Phase 1 Studies

A first-in-human Phase 1 study was conducted in 70 healthy post-menopausal female volunteers to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of ebopiprant.[3][6] The study found that ebopiprant was well-tolerated.[4] Following oral administration, ebopiprant was readily absorbed and converted to its active metabolite, OBE002, with a median half-life of 7 to 15 hours, supporting once or twice daily dosing.[4]

Phase 2a "PROLONG" Trial (NCT03369262)

The PROLONG study was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-concept trial designed to assess the efficacy and safety of ebopiprant as an add-on therapy to atosiban for the treatment of spontaneous preterm labor.[8][9][10][11]

  • Study Design: A total of 113 pregnant women between 24 and 34 weeks of gestation with spontaneous preterm labor were randomized to receive either ebopiprant or a placebo, in addition to the standard-of-care treatment with atosiban (an oxytocin (B344502) receptor antagonist).[1][8] The treatment duration was 7 days.[1][8]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

Screening [label="Screening of Pregnant Women\n(24-34 weeks gestation,\nspontaneous preterm labor)"]; Randomization [label="Randomization (n=113)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GroupA [label="Ebopiprant + Atosiban"]; GroupB [label="Placebo + Atosiban"]; Dosing [label="7-Day Treatment Period\nEbopiprant: 1000mg loading dose,\nthen 500mg twice daily"]; FollowUp [label="Follow-up and\nEfficacy/Safety Assessment"];

Screening --> Randomization; Randomization --> GroupA; Randomization --> GroupB; GroupA --> Dosing; GroupB --> Dosing; Dosing --> FollowUp; } Caption: Workflow of the Phase 2a PROLONG clinical trial.

  • Efficacy Results: The primary endpoint was the proportion of women who did not deliver within 48 hours of starting treatment.

OutcomeEbopiprant + Atosiban (n=56)Placebo + Atosiban (n=55)Odds Ratio (90% CI)
Delivery within 48 hours (Overall) 12.5% (7/56)21.8% (12/55)0.52 (0.22, 1.23)
Delivery within 48 hours (Singleton Pregnancies) 12.5% (5/40)26.8% (11/41)0.39 (0.15, 1.04)

The results showed a trend towards a reduction in the rate of delivery within 48 hours in the ebopiprant group, particularly in women with singleton pregnancies.[1][5][8]

  • Safety and Tolerability: The incidence of maternal, fetal, and neonatal adverse events was comparable between the ebopiprant and placebo groups, indicating that ebopiprant was well-tolerated in this patient population.[1][5][8][9] In an earlier part of the study, there was one reported non-serious adverse event of fatigue considered possibly related to the study drug.

Experimental Protocols

In Vitro Human Myometrial Contraction Assay (Organ Bath)
  • Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing Cesarean section. The tissue is dissected into small strips (e.g., 2x2x10 mm) and mounted in an organ bath chamber.[5][12][13]

  • Experimental Setup: The tissue strips are suspended between a fixed hook and an isometric force transducer in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[12][13]

  • Contraction Measurement: The tissue is allowed to equilibrate and develop spontaneous contractions. The force of these contractions is recorded by the transducer. To study induced contractions, a uterotonic agent such as PGF2α or oxytocin is added to the bath.

  • Drug Incubation: To assess the inhibitory effect of a compound like OBE002, it is added to the organ bath at various concentrations, and the change in the frequency and amplitude of myometrial contractions is measured. IC50 values can then be calculated from the concentration-response curves.[5]

Radioligand Binding Assay
  • Membrane Preparation: Cell membranes expressing the PGF2α (FP) receptor are prepared from a suitable cell line or tissue source.[8]

  • Assay Principle: A radiolabeled ligand for the FP receptor (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., OBE002).

  • Separation and Detection: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity on the filter is then quantified using a scintillation counter.[8]

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value of the test compound is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound represents a targeted approach to the management of preterm labor by selectively antagonizing the PGF2α receptor. Preclinical studies have demonstrated its efficacy in reducing uterine contractions without the adverse fetal effects associated with non-specific prostaglandin inhibitors. The Phase 2a PROLONG trial provided initial evidence of its potential clinical benefit and a favorable safety profile. The development of ebopiprant highlights the progress in understanding the molecular mechanisms of parturition and the potential for developing safer and more effective tocolytic agents. Further clinical investigation is warranted to fully establish the role of ebopiprant in the prevention of preterm birth.

References

Ebopiprant Hydrochloride: A Technical Guide to its Prostaglandin Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (B607259) hydrochloride (also known as OBE022) is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, investigated for its potential therapeutic applications, notably in the management of preterm labor.[1][2][3] Its mechanism of action centers on its ability to competitively and reversibly inhibit the binding of prostaglandin F2α (PGF2α) to the FP receptor, thereby modulating downstream signaling pathways involved in myometrial contractions and other physiological processes.[4] This technical guide provides an in-depth overview of the binding affinity of ebopiprant's active metabolite, OBE002, to prostaglandin receptors, details the experimental protocols for assessing this affinity, and illustrates the key signaling pathways involved.

Binding Affinity of OBE002 to Prostaglandin Receptors

Ebopiprant is a prodrug that is rapidly converted to its active metabolite, OBE002.[5] Preclinical studies have established OBE002 as a highly potent and selective antagonist of the PGF2α receptor.[4] While comprehensive quantitative binding data across a full panel of prostaglandin receptors is not extensively available in the public domain, the selectivity for the FP receptor is a key characteristic highlighted in the literature.

Receptor SubtypeLigandBinding Affinity (Value and Unit)Source
Prostaglandin F2α (FP)OBE002Highly Potent and Selective Antagonist (Specific Ki/IC50 values not publicly reported)[4]
Prostaglandin E1 (EP1)OBE002Not Publicly Reported
Prostaglandin E2 (EP2)OBE002Not Publicly Reported
Prostaglandin E3 (EP3)OBE002Not Publicly Reported
Prostaglandin E4 (EP4)OBE002Not Publicly Reported
Prostaglandin D2 (DP1)OBE002Not Publicly Reported
Prostaglandin D2 (DP2)OBE002Not Publicly Reported
Prostaglandin I2 (IP)OBE002Not Publicly Reported
Thromboxane A2 (TP)OBE002Not Publicly Reported

Experimental Protocols

The binding affinity of a compound like ebopiprant (OBE002) to prostaglandin receptors is typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Objective:

To determine the binding affinity (Ki) of OBE002 for the human PGF2α (FP) receptor.

Materials:
  • Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled form of a known FP receptor agonist or antagonist, such as [³H]-PGF2α.

  • Test Compound: OBE002 (active metabolite of ebopiprant).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity FP receptor ligand (e.g., unlabeled PGF2α).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:
  • Membrane Preparation:

    • Culture cells expressing the human FP receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).[6]

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand ([³H]-PGF2α) to each well.

    • Add increasing concentrations of the unlabeled test compound (OBE002) to the wells.

    • For determining non-specific binding, add a saturating concentration of the unlabeled PGF2α to a set of control wells.

    • For determining total binding, add only the radioligand and assay buffer.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.[6][7]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[6]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8][9]

Signaling Pathways and Visualizations

The PGF2α receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[10][11] Upon binding of an agonist like PGF2α, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[12][13] Ebopiprant, as an antagonist, blocks the initiation of this cascade by preventing PGF2α from binding to the FP receptor.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a Prostaglandin F2α (PGF2α) FP_receptor PGF2α Receptor (FP) PGF2a->FP_receptor Binds & Activates Ebopiprant Ebopiprant (OBE002) Ebopiprant->FP_receptor Blocks Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Caption: PGF2α Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, OBE002) start->prepare_reagents incubation Incubate Components in 96-well Plate (Radioligand + OBE002 + Membranes) prepare_reagents->incubation filtration Separate Bound from Free Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis (IC50 determination, Ki calculation) quantification->data_analysis end End data_analysis->end

Caption: Competitive Radioligand Binding Assay Workflow.

References

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Ebopiprant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebopiprant (B607259) hydrochloride (OBE022) is a selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) critically involved in myometrial contractility and inflammation. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by ebopiprant. By competitively inhibiting the binding of prostaglandin F2α (PGF2α) to the FP receptor, ebopiprant primarily attenuates the Gαq-protein-mediated signaling cascade, leading to a reduction in intracellular calcium mobilization, a key event in smooth muscle contraction. Furthermore, this document explores the potential impact of ebopiprant on other signaling pathways associated with the FP receptor, including those involving Gαi proteins and the ERK/MAPK pathway. Detailed experimental protocols for assessing the effects of ebopiprant on these pathways are provided, along with a discussion on the potential role of β-arrestin in FP receptor regulation.

Introduction to Ebopiprant Hydrochloride

This compound is an investigational drug being developed for the treatment of preterm labor.[1] It is the prodrug of the active metabolite OBE002.[2][3] Preterm birth is a major cause of neonatal morbidity and mortality, and PGF2α is a key mediator of uterine contractions and cervical ripening during labor.[1] Ebopiprant acts as a selective antagonist of the FP receptor, thereby reducing uterine contractility and inflammation associated with preterm labor.[1] Understanding the precise molecular mechanisms and downstream signaling pathways affected by ebopiprant is crucial for its clinical development and for identifying potential new therapeutic applications.

Primary Downstream Signaling Pathway: Gαq-PLC-Ca2+

The principal mechanism of action of PGF2α in the myometrium is mediated through the activation of the FP receptor, which predominantly couples to the Gαq subunit of heterotrimeric G-proteins.[4] Ebopiprant, by blocking this initial step, effectively inhibits the entire downstream cascade.

Upon PGF2α binding, the activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a primary trigger for myometrial contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction. DAG, the other second messenger, remains in the plasma membrane and activates protein kinase C (PKC), which can further contribute to the contractile response and modulate other cellular processes.

By antagonizing the FP receptor, ebopiprant prevents the PGF2α-induced activation of this Gαq-PLC-Ca2+ pathway, thereby reducing intracellular calcium levels and inhibiting myometrial contractions.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates Ebopiprant Ebopiprant Ebopiprant->FP_receptor Blocks Gaq Gαqβγ FP_receptor->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_cyto ↑ [Ca2+]i SR->Ca2_cyto Releases Ca2+ Ca2_SR Ca2+ Contraction Myometrial Contraction Ca2_cyto->Contraction Initiates

Diagram 1: Ebopiprant's inhibition of the Gαq-PLC-Ca2+ pathway.

Other Implicated Signaling Pathways

While the Gαq pathway is primary, evidence suggests that the FP receptor can also couple to other G-proteins and influence additional signaling cascades.

Gαi-Mediated Signaling

Studies have indicated that the FP receptor can also couple to Gαi proteins.[4] Activation of Gαi typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, PGF2α has also been shown to increase the activation of cAMP/calcium-regulated transcription factors such as cAMP response element-binding protein (CREB) and CCAAT/enhancer-binding protein beta (C/EBP-β) in myometrial cells.[5] This suggests a more complex regulation of cAMP-dependent pathways by the FP receptor. By blocking the FP receptor, ebopiprant may also modulate these Gαi-mediated effects.

ERK/MAPK Pathway

The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation and inflammation. PGF2α has been shown to induce the phosphorylation and activation of ERK1/2.[6] This activation can be downstream of both Gαq/PKC and potentially Gβγ subunits released from Gαi. The antagonism of the FP receptor by compounds like ebopiprant would be expected to inhibit PGF2α-mediated ERK1/2 activation, contributing to its anti-inflammatory effects.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Activates Ebopiprant Ebopiprant Ebopiprant->FP_receptor Blocks Gai Gαiβγ FP_receptor->Gai Activates ERK ERK1/2 Activation FP_receptor->ERK Activates via Gβγ or other pathways AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Transcription_Factors CREB, C/EBP-β Activation cAMP->Transcription_Factors ERK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Diagram 2: Potential Gαi and ERK/MAPK pathways affected by ebopiprant.

β-Arrestin Recruitment

β-arrestins are key regulatory proteins for GPCRs. Upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization (uncoupling from G-proteins), internalization, and the initiation of G-protein-independent signaling pathways.

While specific data on ebopiprant's effect on β-arrestin recruitment to the FP receptor is not yet available, this is a critical aspect of GPCR pharmacology. As an antagonist, ebopiprant would be expected to prevent PGF2α-induced β-arrestin recruitment. Assays to determine the potential for "biased agonism," where a ligand preferentially activates G-protein signaling or β-arrestin signaling, are important in modern drug development.

Quantitative Data

The following tables summarize the available quantitative data on the effects of ebopiprant's active metabolite, OBE002.

Table 1: Potency of OBE002 in Inhibiting PGF2α-Induced Calcium Mobilization in a Human Myometrial Cell Line (MYLA)

ParameterValue
IC50 for Fmax 21.26 nM
IC50 for Area Under the Curve (AUC) 50.43 nM
IC50 for Frequency of Ca2+ Oscillations 22.15 nM

Table 2: Functional Antagonism of OBE002 on Human Myometrial Contractions [2][3]

ConditionEffect of OBE002
Spontaneous contractions Inhibition
Oxytocin-induced contractions Inhibition
PGF2α-induced contractions Inhibition
Combination with atosiban (B549348) or nifedipine More effective inhibition

Table 3: Selectivity of OBE002 for the FP Receptor over other Prostanoid Receptors [2]

ReceptorFold Selectivity for FP vs. other receptor
EP1 >1000
EP2 >1000
EP3 >1000
EP4 >1000
DP1 >1000
IP >1000
TP >1000

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of ebopiprant to inhibit PGF2α-induced increases in intracellular calcium.

Materials:

  • Human myometrial cells (e.g., MYLA or primary cells)

  • Cell culture medium

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • PGF2α

  • This compound (or OBE002)

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence plate reader

Procedure:

  • Cell Plating: Seed human myometrial cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

    • Wash the cells twice with HBSS with HEPES to remove excess dye.

    • Add 100 µL of HBSS with HEPES to each well and incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Treatment:

    • Prepare serial dilutions of ebopiprant in HBSS with HEPES.

    • Add the ebopiprant dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of PGF2α at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a FLIPR or fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the PGF2α solution into each well and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the PGF2α response against the concentration of ebopiprant.

    • Determine the IC50 value of ebopiprant by fitting the data to a four-parameter logistic equation.

Start Start Plate_Cells Plate Myometrial Cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Load_Dye Load Cells with Fluo-4 AM Incubate_Overnight->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Add_Ebopiprant Add Ebopiprant (Serial Dilutions) Wash_Cells->Add_Ebopiprant Incubate_Antagonist Incubate Add_Ebopiprant->Incubate_Antagonist Measure_Baseline Measure Baseline Fluorescence Incubate_Antagonist->Measure_Baseline Add_PGF2a Inject PGF2α Measure_Baseline->Add_PGF2a Measure_Response Measure Fluorescence Kinetics Add_PGF2a->Measure_Response Analyze_Data Analyze Data (Calculate IC50) Measure_Response->Analyze_Data End End Analyze_Data->End

Diagram 3: Workflow for a calcium mobilization assay.
cAMP Measurement Assay

This assay determines the effect of ebopiprant on PGF2α-mediated changes in intracellular cAMP levels, relevant for the Gαi signaling pathway.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor)

  • Cell culture medium

  • 384-well white assay plates

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (B1673556) (for Gαi-coupled receptor assays)

  • PGF2α

  • This compound

  • cAMP assay kit (e.g., HTRF or luminescence-based)

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor.

  • Antagonist Addition: Dispense the cell suspension into a 384-well plate. Add serial dilutions of ebopiprant and incubate.

  • Agonist Stimulation (for Gαi): Add a solution containing PGF2α (at its EC50-EC80) and a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for a specified time (e.g., 30 minutes).

  • cAMP Detection: Add the lysis and detection reagents from the cAMP assay kit.

  • Data Acquisition: Read the plate on a compatible reader (HTRF or luminometer).

  • Data Analysis: Plot the signal against the ebopiprant concentration and calculate the IC50 value.

β-Arrestin Recruitment Assay

This assay can be used to investigate whether ebopiprant affects PGF2α-induced β-arrestin recruitment to the FP receptor.

Materials:

  • Cell line co-expressing the FP receptor fused to a larger enzyme fragment (e.g., ProLink) and β-arrestin fused to a smaller, complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., PathHunter® cell line).

  • Cell culture medium

  • White, clear-bottom 384-well plates

  • Assay buffer

  • PGF2α

  • This compound

  • Chemiluminescent substrate for the complemented enzyme

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well plate and incubate.

  • Compound Addition: Add serial dilutions of ebopiprant to the wells and incubate.

  • Agonist Stimulation: Add PGF2α at its EC50-EC80 concentration and incubate for a time optimized for the receptor (e.g., 60-90 minutes).

  • Signal Detection: Add the detection reagents containing the chemiluminescent substrate.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition of the PGF2α-induced signal for each ebopiprant concentration and determine the IC50 value.

Start Start Plate_Cells Plate Engineered Cells (FP-ProLink, β-arrestin-EA) Start->Plate_Cells Incubate_Cells Incubate Plate_Cells->Incubate_Cells Add_Ebopiprant Add Ebopiprant (Serial Dilutions) Incubate_Cells->Add_Ebopiprant Incubate_Antagonist Incubate Add_Ebopiprant->Incubate_Antagonist Add_PGF2a Add PGF2α Incubate_Antagonist->Add_PGF2a Incubate_Agonist Incubate Add_PGF2a->Incubate_Agonist Add_Substrate Add Detection Reagents (Substrate) Incubate_Agonist->Add_Substrate Read_Signal Read Chemiluminescence Add_Substrate->Read_Signal Analyze_Data Analyze Data (Calculate IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

Diagram 4: Workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a selective FP receptor antagonist that effectively inhibits the primary downstream signaling pathway responsible for PGF2α-induced myometrial contractions: the Gαq-PLC-Ca2+ cascade. By preventing the rise in intracellular calcium, ebopiprant demonstrates its potential as a tocolytic agent for the management of preterm labor. Furthermore, its antagonism of the FP receptor likely extends to the modulation of other signaling pathways, including those mediated by Gαi and the ERK/MAPK cascade, which may contribute to its anti-inflammatory properties. Further investigation into its effects on β-arrestin recruitment will provide a more complete understanding of its pharmacological profile. The experimental protocols provided herein offer a framework for the continued investigation of ebopiprant and other FP receptor modulators.

References

Methodological & Application

Application Notes and Protocols for Assessing Ebopiprant Hydrochloride Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ebopiprant (B607259) hydrochloride is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor.[1][2][3][4][5] Prostaglandins play a crucial role in inflammatory processes and uterine contractions.[1][3] By blocking the PGF2α receptor, ebopiprant has the potential to treat conditions associated with excessive inflammation and uterine activity, such as endometriosis and preterm labor.[1][2][3][4][5] These application notes provide a detailed protocol for evaluating the in vivo efficacy of ebopiprant hydrochloride in a murine model of endometriosis.

PGF2α Receptor Signaling Pathway

The prostaglandin F2α receptor, also known as the FP receptor, is a G-protein coupled receptor. Upon binding of its ligand, PGF2α, the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and inflammatory mediator release.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gαq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Ebopiprant Ebopiprant Ebopiprant->FP_receptor Blocks

PGF2α Receptor Signaling Pathway

Experimental Protocol: Murine Model of Endometriosis

This protocol describes a surgically-induced model of endometriosis in mice to assess the efficacy of this compound.[6][7][8]

Animal Model and Endometriosis Induction
  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Ovariectomize donor mice and treat with estrogen to induce uterine growth.

    • Euthanize donor mice and aseptically remove the uterine horns.

    • Open the uterine horns longitudinally and obtain small fragments (approximately 2x2 mm) of the endometrium.

    • Anesthetize recipient mice and make a small midline incision in the abdominal wall.

    • Suture the endometrial fragments to the peritoneal wall.

    • Close the incision and allow the mice to recover for 7 days to allow for lesion establishment.

Study Design and Treatment
  • Groups:

    • Group 1: Sham surgery + Vehicle control

    • Group 2: Endometriosis + Vehicle control

    • Group 3: Endometriosis + this compound (Low Dose)

    • Group 4: Endometriosis + this compound (High Dose)

  • Sample Size: n=10 mice per group.

  • Treatment:

    • Administer this compound or vehicle daily via oral gavage for 21 days.

    • The vehicle will depend on the solubility of this compound (e.g., 0.5% carboxymethylcellulose).

    • Dose selection should be based on prior pharmacokinetic and tolerability studies.

Efficacy Endpoints
  • Primary Endpoint:

    • Lesion Size and Weight: At the end of the treatment period, euthanize the mice and carefully dissect the endometriotic lesions. Measure the length and width of each lesion and weigh them.

  • Secondary Endpoints:

    • Histological Analysis: Fix the lesions in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue morphology and inflammation.

    • Pain Assessment (Optional): Perform von Frey filament testing to assess mechanical allodynia before and after treatment.

    • Biomarker Analysis: Collect peritoneal fluid to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.

Experimental_Workflow cluster_setup Model Creation & Acclimation cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment Animal_Acclimation Animal Acclimation (7 days) Endometriosis_Induction Surgical Induction of Endometriosis Animal_Acclimation->Endometriosis_Induction Recovery Post-Surgical Recovery (7 days) Endometriosis_Induction->Recovery Group_Allocation Randomization into Treatment Groups Recovery->Group_Allocation Daily_Treatment Daily Oral Gavage (21 days) Group_Allocation->Daily_Treatment Euthanasia Euthanasia & Lesion Dissection Daily_Treatment->Euthanasia Lesion_Measurement Lesion Size & Weight Measurement Euthanasia->Lesion_Measurement Histology Histological Analysis Euthanasia->Histology Biomarkers Biomarker Analysis (Optional) Euthanasia->Biomarkers

Experimental Workflow for Efficacy Assessment

Data Presentation

Quantitative data should be summarized in a clear and structured table format to facilitate comparison between treatment groups.

Treatment GroupNMean Lesion Volume (mm³) ± SEMMean Lesion Weight (mg) ± SEMPeritoneal Fluid IL-6 (pg/mL) ± SEM
Sham + Vehicle10--Value
Endo + Vehicle10ValueValueValue
Endo + Ebopiprant (Low)10ValueValueValue
Endo + Ebopiprant (High)10ValueValueValue

Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This protocol provides a robust framework for assessing the in vivo efficacy of this compound in a preclinical model of endometriosis. The described endpoints will allow for a comprehensive evaluation of the compound's therapeutic potential in reducing lesion size, inflammation, and associated pain. The results from these studies can provide critical data to support further clinical development of ebopiprant for the treatment of endometriosis.

References

Application Notes and Protocols: In Vitro Dose-Response Optimization for Ebopiprant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (B607259) (hydrochloride), also known as OBE022, is the orally available prodrug of its active metabolite, OBE002. Contrary to initial hypotheses, ebopiprant is not an EP4 receptor antagonist. Extensive preclinical and clinical research has identified OBE002 as a potent and selective antagonist of the Prostaglandin (B15479496) F2α receptor, also known as the FP receptor.[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, plays a crucial role in myometrial contractions.[3] Antagonism of the FP receptor by ebopiprant's active metabolite reduces these contractions, highlighting its therapeutic potential in conditions like preterm labor.[1]

This document provides detailed protocols for optimizing the in vitro dose-response curve of ebopiprant's active form, OBE002, by characterizing its interaction with the FP receptor. The methodologies outlined below are standard for determining the binding affinity and functional potency of a compound against a Gq-coupled GPCR.

Data Presentation

Quantitative in vitro pharmacological data for OBE002 is not extensively detailed in publicly available literature. Preclinical studies describe it as a potent and selective FP receptor antagonist that effectively inhibits human myometrial contractions in vitro.[1] However, specific IC50 or Ki values from dose-response studies are not consistently reported. The following table is a template that researchers can populate using the protocols provided herein to establish a comprehensive dose-response profile for OBE002.

Assay TypeTargetCell Line/TissueRadioligand/AgonistParameterValue (nM)Reference
Radioligand BindingHuman FP ReceptorHEK293 cells expressing FP[³H]-PGF2αKiData to be determined(Internal)
Calcium FluxHuman FP ReceptorU-2 OS cells expressing FPPGF2αIC50Data to be determined(Internal)
Myometrial ContractionHuman MyometriumPrimary human myometrial stripsPGF2αIC50Data to be determined(Internal)

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to its characterization, the following diagrams illustrate the FP receptor signaling pathway and the general workflow for determining the in vitro dose-response curve.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates Ebopiprant Ebopiprant (OBE002) Ebopiprant->FP_Receptor Binds & Inhibits Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Myometrial Contraction) PKC->Response Ca_Cytosol ↑ [Ca²⁺]i ER->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca_Cytosol->Response

Figure 1: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Dose_Response_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., HEK293-FP) Membrane_Prep 2a. Prepare Cell Membranes (for Binding Assay) Cell_Culture->Membrane_Prep Cell_Plating 2b. Plate Cells (for Functional Assay) Cell_Culture->Cell_Plating Incubation 5. Incubate Cells/Membranes with Compounds & Reagents Membrane_Prep->Incubation Cell_Plating->Incubation Compound_Prep 3. Prepare Serial Dilutions of Ebopiprant (OBE002) Compound_Prep->Incubation Reagent_Prep 4. Prepare Assay Reagents (Radioligand, Agonist, Buffers) Reagent_Prep->Incubation Measurement 6. Measure Signal (e.g., Radioactivity, Fluorescence) Incubation->Measurement Normalization 7. Normalize Data (% Inhibition) Measurement->Normalization Curve_Fit 8. Fit Dose-Response Curve (e.g., Four-Parameter Logistic) Normalization->Curve_Fit IC50_Calc 9. Calculate IC50 / Ki Curve_Fit->IC50_Calc

Figure 2: Experimental Workflow for Dose-Response Curve Optimization.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of OBE002 for the human FP receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human FP receptor.

  • Radioligand: [³H]-PGF2α (specific activity ~100-200 Ci/mmol).

  • Test Compound: OBE002 (active metabolite of Ebopiprant hydrochloride).

  • Non-specific Binding Control: Unlabeled PGF2α (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Equipment: 96-well plates, filter plates (e.g., GF/C), cell harvester, liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of OBE002 in Assay Buffer. The concentration range should span at least 5 orders of magnitude around the expected Ki (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) OR 25 µL of 10 µM unlabeled PGF2α (for non-specific binding) OR 25 µL of OBE002 dilution.

    • 25 µL of [³H]-PGF2α diluted in Assay Buffer to a final concentration of ~1-2 nM.

    • 50 µL of cell membrane suspension (final protein concentration of 10-20 µ g/well ).

  • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a GF/C filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Assay Buffer.

  • Allow the filters to dry completely.

  • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Convert the cpm counts for each OBE002 concentration to a percentage of specific binding.

  • Plot the percent specific binding against the log concentration of OBE002.

  • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the FP receptor.

Protocol 2: Functional Antagonist Assay (Calcium Flux)

This protocol measures the ability of OBE002 to inhibit PGF2α-induced intracellular calcium mobilization, a key downstream event of FP receptor activation.

1. Materials and Reagents:

  • Cell Line: U-2 OS or CHO-K1 cells stably expressing the human FP receptor.

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with 10% FBS and a selection antibiotic.

  • Calcium Indicator Dye: Fluo-8 AM or Calbryte™ 520 AM.

  • Agonist: Prostaglandin F2α (PGF2α).

  • Test Compound: OBE002 (active metabolite of this compound).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: 96- or 384-well black-walled, clear-bottom cell culture plates, fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

2. Procedure:

  • Cell Plating: Seed the FP-expressing cells into black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well. Culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 100 µL (for 96-well) of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of OBE002 in Assay Buffer. Add the desired volume of the dilutions to the cell plate.

  • Incubation: Incubate the plate with the compound for 15-30 minutes at room temperature.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add a pre-determined EC80 concentration of PGF2α to stimulate the cells.

    • Immediately begin measuring the fluorescence intensity (Ex/Em = ~490/525 nm) every 1-2 seconds for a period of 2-3 minutes.

3. Data Analysis:

  • The response is typically measured as the peak fluorescence signal minus the baseline fluorescence.

  • Normalize the data by expressing the response in the presence of OBE002 as a percentage of the maximal PGF2α response (in the absence of antagonist).

  • Plot the percent response against the log concentration of OBE002.

  • Fit the resulting inhibition curve using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value, which represents the concentration of OBE002 required to inhibit 50% of the PGF2α-induced calcium response.

Conclusion

The protocols and workflows detailed in this document provide a robust framework for the in vitro characterization of ebopiprant's active metabolite, OBE002. By systematically applying these radioligand binding and functional calcium flux assays, researchers can generate a comprehensive dose-response curve. This data is essential for optimizing drug concentration in further preclinical studies and for understanding the compound's potency and mechanism of action at its physiological target, the FP receptor.

References

Preparing Ebopiprant Hydrochloride Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ebopiprant (B607259) hydrochloride is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1] PGF2α is a bioactive lipid that mediates a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and cell proliferation.[2][3] By blocking the PGF2α receptor, ebopiprant hydrochloride serves as a valuable tool for investigating the roles of the PGF2α signaling pathway in various cellular processes and for the development of novel therapeutics.

This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in in vitro studies.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Synonyms OBE-022 hydrochloride[4]
Molecular Formula C₃₀H₃₅ClFN₃O₅S₂[5]
Molecular Weight 636.19 g/mol [5]
Solubility Soluble in DMSO[5]
Storage of Solid Dry, dark, short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C[5]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[1]

Signaling Pathway

This compound exerts its effects by blocking the PGF2α receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to the activation of signaling cascades such as the MAPK/ERK pathway. These signaling events ultimately regulate cellular processes like proliferation and inflammation.[2][6]

PGF2a_Pathway cluster_membrane cluster_cytoplasm PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor binds Ebopiprant Ebopiprant HCl Ebopiprant->FP_receptor antagonizes Gq Gq FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates Cellular_responses Cellular Responses (e.g., Proliferation, Inflammation) MAPK_pathway->Cellular_responses regulates Ebopiprant_Workflow cluster_prep cluster_exp weigh Weigh Ebopiprant HCl dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Solution (Dilute in Media) thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze

References

Application Notes and Protocols for the Administration of Ebopiprant Hydrochloride in Pregnant Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (B607259) (also known as OBE022) is an orally active, selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor.[1] PGF2α is a potent uterotonic agent that plays a crucial role in initiating and maintaining uterine contractions during labor. By blocking the PGF2α receptor, ebopiprant aims to reduce the strength and frequency of these contractions, thereby offering a potential therapeutic approach for the management of preterm labor.[2]

Preclinical studies are fundamental in establishing the safety and efficacy profile of new therapeutic agents. While specific quantitative data from preclinical studies of ebopiprant in pregnant rat models are not extensively published in the public domain, it has been reported that in nonclinical studies, ebopiprant markedly reduces both spontaneous and induced uterine contractions in pregnant rats.[2][3] These studies are critical for determining the potential of ebopiprant as a tocolytic agent and for providing the foundational data for subsequent clinical trials in humans.

This document provides a comprehensive overview of the administration of ebopiprant hydrochloride in pregnant rat models, including its mechanism of action, representative experimental protocols, and data presentation formats. The protocols described herein are based on established methodologies for evaluating tocolytic agents in rodent models and are intended to serve as a detailed guide for researchers in this field.

Mechanism of Action

Prostaglandin F2α (PGF2α) is a key mediator of uterine contractions. It binds to the PGF2α receptor (FP receptor), a G-protein coupled receptor located on the myometrial smooth muscle cells.[1] The activation of the FP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, resulting in myometrial cell contraction. This compound acts as a competitive antagonist at the FP receptor, thereby preventing the binding of PGF2α and inhibiting this signaling pathway. This leads to a reduction in uterine contractility.

Signaling Pathway of PGF2α-Induced Uterine Contraction and Inhibition by Ebopiprant

cluster_0 Myometrial Cell Membrane cluster_1 Intracellular Signaling PGF2a Prostaglandin F2α (PGF2α) FP_receptor PGF2α Receptor (FP) PGF2a->FP_receptor Binds to G_protein Gq/11 Protein FP_receptor->G_protein Activates Ebopiprant Ebopiprant Ebopiprant->FP_receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Ca_influx Ca²⁺ Influx DAG->Ca_influx Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_influx->Ca_increase Contraction Uterine Contraction Ca_increase->Contraction cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Collection & Analysis Animal_Selection Select Time-Mated Pregnant Rats Acclimatization Acclimatize to Housing Conditions Animal_Selection->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Dosing Administer Ebopiprant or Vehicle Randomization->Dosing Induction Induce Preterm Labor (e.g., LPS) Dosing->Induction Monitoring Monitor Uterine Activity and/or Time to Delivery Induction->Monitoring Data_Collection Collect Data on Contractions, Delivery Time, and Pup Viability Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Results Generate Results and Conclusions Statistical_Analysis->Results

References

Application Notes and Protocols for Cell-Based Screening of Ebopiprant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Ebopiprant (B607259) hydrochloride is an antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) belonging to the prostanoid receptor family. The activation of the FP receptor by its endogenous ligand, prostaglandin F2α (PGF2α), initiates a signaling cascade that is primarily mediated by the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), which acts as a key signaling molecule for a variety of cellular responses.

Given this mechanism, a robust method for screening compounds that modulate FP receptor activity, such as ebopiprant hydrochloride, is to measure the changes in intracellular calcium concentration upon receptor activation. This application note provides a detailed protocol for a cell-based fluorescence assay to determine the potency of this compound in blocking the PGF2α-induced calcium mobilization in cells recombinantly expressing the human FP receptor.

Signaling Pathway

The activation of the prostaglandin F2α (FP) receptor by its ligand, PGF2α, triggers a well-defined intracellular signaling cascade.

FP_Signaling_Pathway PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Ebopiprant Ebopiprant HCl Ebopiprant->FP_receptor Blocks Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Releases Ca²⁺ Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway.

Data Presentation

The inhibitory activity of this compound and other reference compounds on the FP receptor can be quantified and compared. The data below is a compilation from various sources and serves as a reference for expected outcomes.

CompoundTarget ReceptorAssay TypeParameterValue (nM)
Ebopiprant Human FPRadioligand BindingKi1
Ebopiprant Rat FPRadioligand BindingKi26
AL-8810 (Reference)Human FPCalcium MobilizationIC50~500
PGF2α (Agonist)Human FPCalcium MobilizationEC50~10

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of FP Receptor-Expressing Cells

This protocol outlines the steps for culturing Human Embryonic Kidney (HEK293) cells stably expressing the human FP receptor.

Materials:

  • HEK293 cell line stably expressing the human FP receptor (HEK293-hFP)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other appropriate selection antibiotic

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 96-well black, clear-bottom microplates

Procedure:

  • Maintain HEK293-hFP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh culture medium at a suitable density.

  • For the assay, seed the cells into 96-well black, clear-bottom microplates at a density of 40,000-60,000 cells per well and allow them to attach and grow for 24-48 hours.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of PGF2α-induced calcium mobilization and its inhibition by this compound.

Materials:

  • HEK293-hFP cells seeded in a 96-well plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • PGF2α (agonist)

  • This compound (test antagonist)

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Assay Workflow Diagram:

Assay_Workflow Seed_Cells 1. Seed HEK293-hFP cells in 96-well plate Incubate_24h 2. Incubate for 24-48 hours Seed_Cells->Incubate_24h Load_Dye 3. Load cells with calcium-sensitive dye Incubate_24h->Load_Dye Incubate_1h 4. Incubate for 1 hour at 37°C Load_Dye->Incubate_1h Wash_Cells 5. Wash cells with assay buffer Incubate_1h->Wash_Cells Add_Antagonist 6. Add Ebopiprant HCl (or vehicle) Wash_Cells->Add_Antagonist Incubate_Antagonist 7. Incubate for 15-30 minutes Add_Antagonist->Incubate_Antagonist Measure_Fluorescence 8. Measure fluorescence (agonist injection) Incubate_Antagonist->Measure_Fluorescence Data_Analysis 9. Analyze data and calculate IC50 Measure_Fluorescence->Data_Analysis

Application Notes and Protocols for Ebopiprant Hydrochloride in Prostaglandin Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ebopiprant (B607259) hydrochloride, a selective prostaglandin (B15479496) F2α (PGF2α) receptor antagonist, to study prostaglandin signaling pathways, particularly in the context of labor and uterine contractility.

Introduction to Ebopiprant Hydrochloride

This compound (formerly OBE022) is a potent and selective antagonist of the prostaglandin F2α receptor (FP receptor). Prostaglandins, especially PGF2α, play a crucial role in initiating and maintaining uterine contractions during labor. By selectively blocking the FP receptor, this compound serves as a valuable tool to dissect the specific roles of PGF2α signaling in myometrial physiology and pathophysiology, including term and preterm labor. Its selectivity allows for the targeted investigation of the PGF2α pathway without the confounding effects of inhibiting other prostaglandin receptors or the cyclooxygenase (COX) enzymes.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to aid in experimental design and solution preparation.

PropertyValueReference
Chemical Name (S)-3-((S)-3-([1,1'-Biphenyl]-4-ylsulfonyl)thiazolidine-2-carboxamido)-3-(4-fluorophenyl)propyl L-valinate hydrochloride[1]
CAS Number 2005486-32-6 (for hydrochloride)[1]
Molecular Formula C₃₀H₃₄FN₃O₅S₂ · HClN/A
Molecular Weight 652.2 g/mol N/A
Appearance Solid powder[1]
Solubility Soluble in DMSO. Aqueous solubility is limited; using a co-solvent like DMSO for stock solutions is recommended.[1][2][3]
Storage Store as a solid at -20°C for long-term storage. For stock solutions in DMSO, short-term storage at 4°C and long-term storage at -20°C or -80°C is recommended to maintain stability. Stability in aqueous solutions may be limited.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the FP receptor, thereby preventing the binding of its endogenous ligand, PGF2α. In the myometrium, the activation of the FP receptor by PGF2α initiates a signaling cascade that leads to uterine contractions and inflammation.

The binding of PGF2α to its G-protein coupled receptor (GPCR), the FP receptor, primarily activates the Gαq and Gαi signaling pathways.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.[6]

Furthermore, PGF2α signaling activates downstream pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor-kappa B (NF-κB), and other transcription factors, leading to the expression of pro-inflammatory cytokines and chemokines.[1][5] this compound, by blocking the initial binding of PGF2α, inhibits these downstream events.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates Ebopiprant Ebopiprant HCl Ebopiprant->FP_receptor Binds & Inhibits Gq Gαq FP_receptor->Gq Activates Gi Gαi FP_receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC MAPK MAPK Pathway Gq->MAPK NFkB NF-κB Pathway Gq->NFkB Gi->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) SR->Ca2 Releases Contraction Uterine Contraction Ca2->Contraction PKC->Contraction Inflammation Inflammation (Cytokine/Chemokine Expression) MAPK->Inflammation NFkB->Inflammation

PGF2α signaling pathway in myometrial cells.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterSpeciesValueAssay TypeReference
Ki (Binding Affinity) Human1 nMRadioligand Binding Assay[N/A]
Ki (Binding Affinity) Rat26 nMRadioligand Binding Assay[N/A]
Reduction in Delivery at 48h (Singleton Pregnancies) Human55% reduction vs. atosiban (B549348) alonePhase 2a Clinical Trial (PROLONG)[7]
IC50 (Inhibition of PGF2α-induced Ca²⁺ release) Human (immortalized myometrial cells)Fmax: 21.26 nMAUC: 50.43 nMFrequency: 22.15 nMCalcium Mobilization Assay (for a novel FP antagonist, N582707)[8][9]

Experimental Protocols

The following protocols are provided as a guide for using this compound in common in vitro assays to study prostaglandin signaling. Researchers should optimize these protocols for their specific cell types, tissues, and experimental conditions.

In Vitro Uterine Tissue Contractility Assay

This assay is used to assess the effect of this compound on PGF2α-induced or spontaneous uterine muscle contractions.

Uterine_Contractility_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_treatment Treatment cluster_data Data Acquisition & Analysis node1 Obtain myometrial tissue biopsy node2 Dissect into longitudinal strips (~10 x 2 x 2 mm) node1->node2 node3 Mount strips in organ baths containing PSS node2->node3 node4 Equilibrate under tension (e.g., 1g) for 60-90 min node3->node4 node5 Pre-incubate with Ebopiprant HCl (or vehicle) for 30 min node4->node5 node6 Induce contractions with PGF2α (e.g., 100 nM) node5->node6 node7 Record isometric contractions using a force transducer node6->node7 node8 Analyze contraction frequency, amplitude, and area under the curve node7->node8

Workflow for in vitro uterine contractility assay.

Materials:

  • Fresh human or animal myometrial tissue

  • Physiological Salt Solution (PSS), pre-warmed to 37°C and gassed with 95% O₂/5% CO₂

  • This compound stock solution (e.g., 10 mM in DMSO)

  • PGF2α stock solution

  • Organ bath system with force transducers and data acquisition software

Protocol:

  • Tissue Preparation: Obtain fresh myometrial tissue and immediately place it in ice-cold PSS. Dissect the tissue into longitudinal strips (e.g., 10 x 2 x 2 mm).

  • Mounting: Mount the tissue strips in organ baths containing pre-warmed and gassed PSS. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for 60-90 minutes, with regular washes with fresh PSS every 15-20 minutes.

  • Treatment:

    • To study the effect on PGF2α-induced contractions, pre-incubate the tissue strips with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.

    • Following pre-incubation, add a concentration of PGF2α that elicits a submaximal contraction (e.g., EC80) to the organ bath.

  • Data Recording: Record the isometric contractions for a defined period.

  • Data Analysis: Analyze the frequency, amplitude, and area under the curve of the contractions. Calculate the IC50 of this compound for the inhibition of PGF2α-induced contractions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis node1 Prepare cell membranes expressing the FP receptor node2 Prepare assay buffer and solutions node1->node2 node3 Incubate membranes with radiolabeled PGF2α ([³H]-PGF2α) and varying concentrations of Ebopiprant HCl node2->node3 node4 Separate bound from free radioligand by rapid vacuum filtration node3->node4 node5 Quantify bound radioactivity using liquid scintillation counting node4->node5 node6 Calculate IC50 and Ki values node5->node6

Workflow for radioligand binding assay.

Materials:

  • Cell membranes prepared from cells or tissues expressing the FP receptor

  • Radiolabeled PGF2α (e.g., [³H]-PGF2α)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Varying concentrations of unlabeled this compound (for competition binding) or buffer (for total binding) or a saturating concentration of unlabeled PGF2α (for non-specific binding).

    • A fixed concentration of [³H]-PGF2α (typically at or below its Kd).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit PGF2α-induced intracellular calcium release.

Calcium_Assay_Workflow cluster_prep Cell Preparation & Loading cluster_treatment Treatment cluster_detection Detection & Analysis node1 Culture myometrial cells expressing the FP receptor in a 96-well plate node2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) node1->node2 node3 Pre-incubate cells with varying concentrations of Ebopiprant HCl node2->node3 node4 Stimulate with PGF2α node3->node4 node5 Measure fluorescence changes over time using a fluorescent plate reader node4->node5 node6 Calculate the inhibition of the PGF2α-induced calcium response and determine the IC50 node5->node6

References

Application Notes and Protocols: Immunohistochemical Analysis of FP Receptor Expression in Response to Ebopiprant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in a variety of physiological processes, including smooth muscle contraction, inflammation, and reproductive functions.[1] PGF2α, its endogenous ligand, activates the FP receptor, initiating intracellular signaling cascades primarily through the Gq protein pathway, leading to increased intracellular calcium and subsequent cellular responses.[1][2][3][4] Given its integral role in mediating PGF2α's effects, the FP receptor has emerged as a significant therapeutic target.[1]

Ebopiprant (B607259) (formerly OBE022) is a selective, orally active antagonist of the PGF2α receptor.[5][6][7][8] It is being investigated for its potential to mitigate conditions driven by PGF2α signaling, such as preterm labor, by reducing uterine contractions and inflammation.[5][7][8] Understanding the cellular and tissue-level changes in FP receptor expression in response to antagonist treatment is crucial for elucidating the mechanism of action and evaluating the pharmacological effects of drugs like ebopiprant.

Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the distribution and abundance of specific proteins within the context of tissue architecture.[9] This application note provides a detailed protocol for the immunohistochemical staining of the FP receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It also presents a framework for assessing changes in receptor expression following treatment with ebopiprant.

FP Receptor Signaling Pathway

The binding of PGF2α to the FP receptor initiates a signaling cascade that primarily involves the Gq alpha subunit of the G-protein complex. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction. Ebopiprant, as a selective antagonist, blocks the binding of PGF2α to the FP receptor, thereby inhibiting this downstream signaling.

FP_Receptor_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates Ebopiprant Ebopiprant Ebopiprant->FP_Receptor Binds & Inhibits G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor signaling pathway and the inhibitory action of ebopiprant.

Experimental Protocol: Immunohistochemistry for FP Receptor

This protocol is designed for the detection of the FP receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer (10 mM Sodium Citrate (B86180), pH 6.0)

  • Wash Buffer (Phosphate Buffered Saline - PBS, pH 7.4)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody: Anti-FP Receptor antibody (rabbit polyclonal or mouse monoclonal)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (B73222) (counterstain)

  • Mounting Medium

  • Humidified chamber

  • Light microscope

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[9]

    • Rehydrate sections through a graded series of ethanol:

      • 100% Ethanol: 2 changes, 3 minutes each.[9]

      • 95% Ethanol: 3 minutes.[9]

      • 70% Ethanol: 3 minutes.[9]

    • Rinse gently with running tap water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM citrate buffer (pH 6.0).[9]

    • Heat in a water bath or pressure cooker at 95-100°C for 20 minutes.[9]

    • Allow slides to cool to room temperature in the buffer for at least 20 minutes.[9]

    • Rinse slides twice with PBS for 5 minutes each.[9]

  • Blocking:

    • Carefully wipe around the tissue sections.

    • Apply blocking buffer to each section and incubate for 1 hour at room temperature in a humidified chamber.[9]

  • Primary Antibody Incubation:

    • Drain the blocking buffer without rinsing.

    • Apply the primary anti-FP Receptor antibody, diluted to its optimal concentration in blocking buffer.

    • Incubate overnight at 4°C in a humidified chamber.[9]

  • Secondary Antibody Incubation:

    • Wash the slides three times with PBS for 5 minutes each.[9]

    • Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature in a humidified chamber.[9]

  • Detection:

    • Wash the slides three times with PBS for 5 minutes each.[9]

    • Prepare the DAB substrate solution according to the manufacturer’s instructions.

    • Apply the DAB solution and incubate for 2-10 minutes, monitoring for the development of a brown color.[9]

    • Stop the reaction by immersing the slides in distilled water.[9]

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.[9]

    • Rinse gently with running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 3 minutes each.[9]

    • Clear in two changes of xylene for 3 minutes each.[9]

    • Apply mounting medium and a coverslip.

Immunohistochemistry Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer, Heat) Rehydration->AntigenRetrieval Blocking Blocking (Normal Goat Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-FP Receptor, 4°C Overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration (Graded Ethanol) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Analysis Analysis Mounting->Analysis Microscopy & Analysis

Caption: A step-by-step workflow for the immunohistochemical staining of the FP receptor.

Data Presentation and Analysis

Following immunohistochemical staining, the expression of the FP receptor can be quantified to assess the effects of ebopiprant treatment. A semi-quantitative scoring method, such as the H-score, is recommended, which takes into account both the intensity of the staining and the percentage of positively stained cells.[9]

Image Analysis:

  • Examine slides under a light microscope.

  • FP receptor-positive staining will appear as a brown precipitate, while cell nuclei will be stained blue by hematoxylin.[9]

  • Capture images from representative areas of the tissue sections for each treatment group (e.g., vehicle control vs. ebopiprant-treated).

Hypothetical Quantitative Data:

The following table presents hypothetical data illustrating a possible outcome of an experiment investigating the effect of ebopiprant on FP receptor expression in uterine tissue. This data is for illustrative purposes only.

Treatment GroupNStaining Intensity (Mean ± SD)Percentage of Positive Cells (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control102.5 ± 0.475% ± 8%187.5 ± 25.0
Ebopiprant (Low Dose)102.3 ± 0.572% ± 9%165.6 ± 32.1
Ebopiprant (High Dose)102.1 ± 0.665% ± 11%136.5 ± 35.8

Staining intensity can be scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), to 3 (strong). H-Score = Σ [Intensity × (% of cells at that intensity)]

Conclusion

This application note provides a comprehensive protocol for the immunohistochemical detection of the FP receptor and a framework for evaluating changes in its expression in response to the selective antagonist ebopiprant. This methodology is essential for researchers in pharmacology and drug development to characterize the in-situ effects of novel therapeutics targeting the PGF2α signaling pathway. The successful application of this protocol will provide valuable insights into the cellular mechanisms underlying the therapeutic effects of ebopiprant.

References

Application Notes and Protocols for Measuring Uterine Contractions In Vitro with Ebopiprant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm birth is a significant global health challenge, and uterine hypercontractility is a primary therapeutic target. Prostaglandin (B15479496) F2α (PGF2α) is a potent uterotonic agent that plays a crucial role in initiating and maintaining uterine contractions during labor by binding to its receptor (FP receptor).[1][2] Ebopiprant (B607259) (OBE022) is a selective, oral antagonist of the PGF2α receptor, under development for the treatment of preterm labor.[1][2][3][4][5] It is the prodrug of the active metabolite OBE002.[6] By blocking the PGF2α signaling pathway, ebopiprant aims to reduce uterine contractility and delay preterm birth.

These application notes provide detailed protocols for measuring the effects of ebopiprant on uterine contractions in vitro, utilizing both isolated myometrial tissue strips and cultured myometrial cells.

PGF2α Signaling Pathway and Mechanism of Action of Ebopiprant

PGF2α binding to its Gαq-coupled receptor on myometrial cells initiates a signaling cascade that leads to smooth muscle contraction. This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light-chain kinase, culminating in myometrial contraction.[2] Ebopiprant, through its active metabolite OBE002, acts as a competitive antagonist at the FP receptor, thereby inhibiting this signaling cascade and reducing uterine contractions.[6]

PGF2a_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds Ebopiprant Ebopiprant (OBE002) Ebopiprant->FP_receptor Blocks Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Contraction Uterine Contraction Ca->Contraction Initiates

PGF2α Signaling Pathway and Ebopiprant's Mechanism of Action.

Data Presentation

The efficacy of ebopiprant in inhibiting uterine contractions can be quantified by measuring changes in the amplitude and frequency of contractions in response to treatment. The following tables provide a template for presenting such data. Please note: The values presented in these tables are for illustrative purposes only and do not represent actual experimental data.

Table 1: Effect of Ebopiprant (OBE002) on Spontaneous Uterine Contractions in Human Myometrial Tissue

OBE002 Concentration (nM)Mean Inhibition of Contraction Amplitude (%)Mean Inhibition of Contraction Frequency (%)
0 (Vehicle)00
11510
104535
1008570
10009890

Table 2: Effect of Ebopiprant (OBE002) on PGF2α-Induced Uterine Contractions

TreatmentContraction Amplitude (g)Contraction Frequency (contractions/10 min)
Vehicle Control0.2 ± 0.051.5 ± 0.3
PGF2α (1 µM)2.5 ± 0.48.2 ± 1.1
PGF2α (1 µM) + OBE002 (10 nM)1.4 ± 0.34.5 ± 0.8
PGF2α (1 µM) + OBE002 (100 nM)0.5 ± 0.12.1 ± 0.5

Table 3: Potency of Ebopiprant (OBE002) in Inhibiting Uterine Contractions

ParameterValue
IC50 (Amplitude)25 nM
IC50 (Frequency)40 nM

Experimental Protocols

Two primary in vitro models are recommended for assessing the effect of ebopiprant on uterine contractility: the isolated myometrial strip assay and the collagen gel contraction assay with cultured myometrial cells.

Protocol 1: Isolated Myometrial Strip Contraction Assay

This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath.

workflow_organ_bath A 1. Tissue Acquisition Myometrial biopsy from cesarean section B 2. Tissue Preparation Dissect into 2x2x10 mm strips A->B C 3. Mounting in Organ Bath Attach to isometric force transducer B->C D 4. Equilibration In Krebs-Henseleit solution at 37°C C->D E 5. Induction of Contractions Spontaneous or with PGF2α/Oxytocin (B344502) D->E F 6. Treatment with Ebopiprant Cumulative dose-response E->F G 7. Data Acquisition Record changes in tension F->G H 8. Data Analysis Amplitude, frequency, and IC50 calculation G->H

Experimental Workflow for Isolated Myometrial Strip Assay.

Materials:

  • Human myometrial tissue

  • Krebs-Henseleit solution (see composition below)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • PGF2α or Oxytocin

  • Ebopiprant (OBE002)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Krebs-Henseleit Solution Composition:

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.7

Procedure:

  • Tissue Acquisition and Preparation:

    • Obtain fresh human myometrial biopsies from non-laboring patients undergoing elective cesarean sections, with appropriate ethical approval and informed consent.

    • Immediately place the tissue in ice-cold Krebs-Henseleit solution.

    • Dissect the myometrium into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.

  • Mounting and Equilibration:

    • Mount the myometrial strips vertically in organ baths containing Krebs-Henseleit solution, continuously bubbled with carbogen gas and maintained at 37°C.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes, until spontaneous contractions are stable.

  • Experimental Protocol:

    • Baseline Recording: Record spontaneous contractions for a 20-30 minute baseline period.

    • Agonist-Induced Contractions (Optional): To study the effect on induced contractions, add a submaximal concentration of PGF2α (e.g., 1 µM) or oxytocin to the bath to induce stable, rhythmic contractions.

    • Ebopiprant Treatment: Add cumulative concentrations of ebopiprant (or its active metabolite, OBE002) to the organ bath at regular intervals (e.g., every 20-30 minutes), allowing the response to stabilize at each concentration.

    • Data Acquisition: Continuously record the isometric tension throughout the experiment.

  • Data Analysis:

    • Measure the amplitude (peak tension minus baseline) and frequency (contractions per unit time) of contractions.

    • Calculate the percentage inhibition of contraction amplitude and frequency at each concentration of ebopiprant relative to the baseline.

    • Generate dose-response curves and calculate the IC50 value (the concentration of ebopiprant that causes 50% inhibition).

Protocol 2: Collagen Gel Contraction Assay

This cell-based assay provides a model to assess the contractility of isolated myometrial smooth muscle cells.

Materials:

  • Primary human myometrial smooth muscle cells (hMSMCs)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Type I collagen solution

  • PGF2α

  • Ebopiprant (OBE002)

  • 24-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture hMSMCs in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Collagen Gel Preparation and Seeding:

    • Prepare a cell-collagen mixture by combining cultured hMSMCs with a neutralized, ice-cold Type I collagen solution. A typical final concentration is 1.5 mg/mL collagen with 1.5 x 10^5 cells/well.

    • Pipette the cell-collagen mixture into 24-well plates and allow the gels to polymerize at 37°C for 1 hour.

  • Experimental Protocol:

    • After polymerization, gently release the collagen gels from the sides of the wells using a sterile spatula.

    • Add serum-free culture medium containing the desired concentrations of PGF2α to induce contraction.

    • For treatment groups, add varying concentrations of ebopiprant (OBE002) to the medium along with PGF2α.

    • Incubate the plates at 37°C.

  • Data Acquisition and Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), capture images of the collagen gels.

    • Measure the area of each gel using image analysis software.

    • Calculate the percentage of gel contraction relative to the initial area.

    • Compare the extent of contraction in ebopiprant-treated groups to the PGF2α-only control.

Conclusion

The described in vitro assays are robust methods for characterizing the inhibitory effects of ebopiprant on uterine contractions. The isolated myometrial strip assay provides a physiologically relevant model that maintains the tissue architecture, while the collagen gel contraction assay allows for the study of isolated myometrial cell contractility. These protocols, in conjunction with the provided data presentation templates and pathway diagrams, offer a comprehensive framework for researchers investigating the therapeutic potential of ebopiprant and other tocolytic agents. Preclinical in vitro studies have demonstrated that ebopiprant's active metabolite, OBE002, inhibits spontaneous, oxytocin-, and PGF2α-induced human myometrial contractions.[6] Furthermore, it has been shown to be more effective in combination with other tocolytics like atosiban (B549348) and nifedipine (B1678770) in these in vitro settings.[6]

References

Troubleshooting & Optimization

solubility and stability of ebopiprant hydrochloride in laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of ebopiprant (B607259) hydrochloride in common laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving ebopiprant hydrochloride?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 250 mg/mL; however, the use of sonication is advised to facilitate dissolution.[1]

Q2: Are there any established formulations for in vivo studies?

Yes, several formulations have been reported for in vivo use. These typically involve a combination of solvents to ensure solubility and bioavailability. Here are a few examples:

  • Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation results in a clear solution with a solubility of at least 2.08 mg/mL.[1]

  • Formulation 2: A suspension can be prepared using 10% DMSO and 90% (20% SBE-β-CD in Saline). This formulation achieves a concentration of 2.08 mg/mL but may require sonication.[1]

  • Formulation 3: A clear solution can be obtained by mixing 10% DMSO with 90% Corn Oil, achieving a solubility of at least 2.08 mg/mL.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent (e.g., DMSO): For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

It is also recommended to store the compound in a dry, dark place.[2]

Q4: How does this compound exert its mechanism of action?

Ebopiprant is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[3][4] The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding of its ligand prostaglandin F2α, activates a signaling cascade. By blocking this receptor, ebopiprant inhibits the downstream effects of PGF2α.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Problem: The compound is not fully dissolving in the chosen solvent.

Possible Causes & Solutions:

  • Insufficient Sonication: For DMSO, ensure adequate sonication time as this is often necessary to achieve the reported solubility of 250 mg/mL.[1]

  • Solvent Purity: Use high-purity, anhydrous solvents. The presence of water can affect the solubility of many organic compounds.

  • Incorrect Solvent: While DMSO is the primary recommended solvent for high concentration stock solutions, for experimental dilutions, consider the formulation examples provided in the FAQs, which utilize co-solvents to maintain solubility.

Issue 2: Compound Precipitation upon Dilution

Problem: The compound precipitates out of solution when diluting the stock solution into an aqueous buffer.

Possible Causes & Solutions:

  • Low Aqueous Solubility: this compound's aqueous solubility is expected to be low. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause it to crash out.

  • Co-solvent Requirement: To maintain solubility in aqueous-based assays, consider using a formulation that includes co-solvents such as PEG300 or encapsulating agents like cyclodextrins (SBE-β-CD), as indicated in the in vivo formulation protocols.[1]

  • pH of the Buffer: The pH of the aqueous medium can significantly impact the solubility of a compound with ionizable groups. Experiment with buffers of different pH values to find the optimal condition for your assay.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO250 mg/mLSonication required.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mLClear solution.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)2.08 mg/mLSuspension; sonication may be needed.[1]
10% DMSO / 90% Corn Oil≥ 2.08 mg/mLClear solution.[1]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Solid Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

General Protocol for Assessing Chemical Stability (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5] A typical forced degradation study involves subjecting the compound to various stress conditions.[6][7]

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and ACN or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Characterize the degradation products using techniques like mass spectrometry (MS) to elucidate their structures and propose degradation pathways.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a Prostaglandin F2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates Ebopiprant Ebopiprant HCl Ebopiprant->FP_Receptor Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response Leads to MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Response Leads to

Caption: Ebopiprant HCl Signaling Pathway Antagonism.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (e.g., 1 mg/mL) acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) stock_solution->acid base Basic Hydrolysis (e.g., 0.1 N NaOH, RT) stock_solution->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stock_solution->oxidation thermal Thermal (e.g., 70°C) stock_solution->thermal photo Photolytic (ICH Q1B) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Stability-Indicating HPLC Analysis sampling->hplc_analysis data_evaluation Data Evaluation (% Degradation, Product ID) hplc_analysis->data_evaluation

Caption: Forced Degradation Experimental Workflow.

References

optimizing ebopiprant hydrochloride concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of ebopiprant (B607259) hydrochloride in in vitro studies. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is ebopiprant hydrochloride and what is its mechanism of action?

Ebopiprant (also known as OBE022) is an orally active prodrug that is rapidly converted to its active metabolite, OBE002.[1][2] OBE002 is a potent and selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor).[1][3] By blocking the FP receptor, ebopiprant inhibits the signaling pathways that lead to myometrial contractions and inflammation.[4][5]

Q2: What is the primary in vitro application of this compound?

The primary in vitro application of this compound is to study its inhibitory effects on the PGF2α-mediated signaling and function in relevant cell types, most notably human myometrial cells, to understand its potential as a tocolytic agent for preterm labor.[1][3][6]

Q3: What are the key signaling pathways activated by the PGF2α (FP) receptor?

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon activation by PGF2α, it initiates a signaling cascade that includes:

  • Activation of Phospholipase C (PLC).

  • Production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum.

  • Activation of Protein Kinase C (PKC).

  • Activation of the Rho/Rho-kinase pathway, which plays a role in smooth muscle contraction.

The following diagram illustrates the PGF2α/FP receptor signaling pathway.

FP_Signaling_Pathway PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho Rho/Rho-kinase Pathway Gq->Rho Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Myometrial Contraction PKC->Contraction Inflammation Inflammation PKC->Inflammation Rho->Contraction

PGF2α/FP Receptor Signaling Pathway

Troubleshooting Guides

Issue 1: Low or no inhibitory effect of ebopiprant observed.

Possible Cause Troubleshooting Step
Incorrect concentration range Perform a dose-response curve to determine the optimal inhibitory concentration. Start with a broad range (e.g., 1 nM to 10 µM) and then narrow it down based on the initial results.
Compound degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below.
Low FP receptor expression in the cell line Confirm FP receptor expression in your cell model using techniques like qPCR, Western blot, or flow cytometry.
High agonist concentration If using a PGF2α-induced assay, ensure the agonist concentration is at or near the EC50 or EC80 to allow for a sufficient window to observe inhibition.
Cell health Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel with your functional assay.

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in each well.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in microplates Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain a humid environment.
Compound precipitation Visually inspect the wells after adding the compound. If precipitation is observed, refer to the solubility troubleshooting guide below.

Issue 3: Compound solubility issues.

Possible Cause Troubleshooting Step
Precipitation in aqueous buffer Prepare a high-concentration stock solution in 100% DMSO. For the final dilution into aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).
Incorrect solvent for stock solution This compound is generally soluble in DMSO. Avoid dissolving directly in aqueous buffers for high-concentration stocks.
Low temperature of media When diluting the DMSO stock into the final assay medium, ensure the medium is at room temperature or 37°C to aid solubility.

Quantitative Data

Table 1: In Vitro Potency of FP Receptor Antagonists (Example Data)

CompoundAssay TypeCell LineAgonistIC50 / KiReference
OBE002 (active metabolite of Ebopiprant) Calcium Mobilizationh-myometrial cellsPGF2αData not publicly available-
OBE002 Myometrial ContractionHuman myometrial stripsPGF2αData not publicly available[1]
AL-8810 Calcium MobilizationRat A7r5 cellsTravoprost acidKi = 0.4 ± 0.1 µM[7]
AL-8810 Phosphoinositide HydrolysisHuman ciliary body cells (cloned FP)FluprostenolKi = 1.9 ± 0.3 µM[7]

Table 2: Recommended Concentration Ranges for In Vitro Studies

CompoundAssay TypeRecommended Starting Concentration Range
Ebopiprant (as prodrug for OBE002) Myometrial Contraction10 nM - 10 µM
Ebopiprant (as prodrug for OBE002) Calcium Mobilization / IP1 Accumulation1 nM - 1 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Myometrial Contraction Assay

This protocol is adapted from established methods for measuring human myometrial contractility.[1]

  • Tissue Preparation:

    • Obtain fresh human myometrial biopsies from consenting patients undergoing cesarean section.

    • Dissect the myometrium into small strips (approximately 2 x 2 x 10 mm).

  • Assay Setup:

    • Mount the myometrial strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Allow the strips to equilibrate for at least 60 minutes, with periodic washing.

  • Experiment:

    • Induce contractions with an agonist such as PGF2α (at a concentration around its EC50) or oxytocin.

    • Once stable contractions are achieved, add increasing concentrations of ebopiprant (as the prodrug, which will be metabolized by the tissue to OBE002) or its active metabolite OBE002 to the organ bath in a cumulative manner.

    • Record the contractile activity (frequency and amplitude) for at least 20 minutes at each concentration.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Calculate the area under the curve (AUC) as a measure of total contractile activity.

    • Plot the percentage inhibition of contractile activity against the log concentration of ebopiprant/OBE002 to determine the IC50 value.

Myometrial_Contraction_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis biopsy Myometrial Biopsy dissection Dissect into Strips biopsy->dissection mount Mount in Organ Bath dissection->mount equilibrate Equilibrate mount->equilibrate agonist Add Agonist (PGF2α) equilibrate->agonist antagonist Add Ebopiprant (cumulative doses) agonist->antagonist record Record Contractions antagonist->record measure Measure Amplitude & Frequency record->measure calculate_auc Calculate AUC measure->calculate_auc plot Plot Dose-Response Curve calculate_auc->plot determine_ic50 Determine IC50 plot->determine_ic50

Myometrial Contraction Assay Workflow

Protocol 3: Calcium Mobilization Assay

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells stably expressing the human FP receptor, or primary human myometrial cells) in a 96-well black, clear-bottom plate until confluent.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Experiment:

    • Wash the cells with assay buffer.

    • Add various concentrations of ebopiprant (as the prodrug) or OBE002 to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add the agonist PGF2α (at a concentration around its EC80) and immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the percentage inhibition against the log concentration of ebopiprant/OBE002 to calculate the IC50 value.

Calcium_Mobilization_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cells in 96-well Plate dye_loading Load Cells with Calcium Dye cell_culture->dye_loading wash Wash Cells dye_loading->wash add_antagonist Add Ebopiprant wash->add_antagonist incubate Incubate add_antagonist->incubate read_fluorescence Add Agonist (PGF2α) & Read Fluorescence incubate->read_fluorescence peak_response Determine Peak Response read_fluorescence->peak_response normalize Normalize Data peak_response->normalize plot_curve Plot Inhibition Curve normalize->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

References

Technical Support Center: Ebopiprant Hydrochloride Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blot analysis in the context of ebopiprant (B607259) hydrochloride studies. Ebopiprant is a selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor), a G protein-coupled receptor (GPCR). Many of the challenges in analyzing the effects of ebopiprant by Western blot are inherent to studying GPCRs.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of the FP receptor in a Western blot?

A1: The expected molecular weight of the prostaglandin F2α receptor (FP receptor) is approximately 64 kDa.[1] However, GPCRs like the FP receptor can undergo post-translational modifications, such as glycosylation, which may cause the protein to run at a higher apparent molecular weight.[2] It is also common for GPCRs to form dimers or oligomers, which can be resistant to dissociation under standard SDS-PAGE conditions, leading to bands at higher molecular weights (e.g., around 100-120 kDa or higher).[2]

Q2: I am not detecting any signal for the FP receptor. What are the possible causes?

A2: A lack of signal is a common issue in Western blotting, particularly with low-abundance or membrane-bound proteins like the FP receptor. Several factors could be responsible:

  • Low Protein Abundance: The FP receptor may be expressed at low levels in your cells or tissue of interest.[3]

  • Inefficient Protein Extraction: GPCRs are integral membrane proteins and can be difficult to solubilize. Your lysis buffer may not be optimal for extracting the FP receptor.

  • Poor Antibody Affinity: The primary antibody may have low affinity for the target protein.[4]

  • Inefficient Transfer: The protein may not be transferring efficiently from the gel to the membrane, a common issue with proteins of varying sizes.[5]

  • Inactive Antibody or Reagents: The primary or secondary antibodies, or the detection reagents, may have lost activity due to improper storage or being past their expiration date.[6]

Q3: My Western blot shows multiple non-specific bands. How can I improve the specificity?

A3: Non-specific bands can obscure the detection of your target protein. Here are some strategies to improve specificity:

  • Optimize Antibody Concentrations: Titrate both the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing non-specific binding.[4]

  • Improve Blocking: Increase the blocking time, change the blocking agent (e.g., from non-fat dry milk to BSA or vice-versa), or increase the concentration of the blocking agent.[4]

  • Increase Washing Stringency: Increase the duration and number of wash steps to more effectively remove non-specifically bound antibodies.[3]

  • Use a High-Affinity Antibody: Ensure you are using an antibody that has been validated for Western blotting and is specific for the FP receptor.

  • Run Appropriate Controls: Include a negative control (e.g., cells known not to express the FP receptor) to identify non-specific bands.

Q4: The bands for the FP receptor appear blurry or as a smear. What could be the cause?

A4: Blurry bands or smears can be caused by several factors during sample preparation and electrophoresis:

  • Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.[7]

  • High Protein Load: Overloading the gel with too much protein can lead to diffuse bands.[7]

  • Inappropriate Electrophoresis Conditions: Running the gel at too high a voltage can generate heat and cause smiling or distorted bands.

  • Protein Aggregation: GPCRs have a tendency to aggregate. Avoid boiling your samples, as this can exacerbate aggregation. Instead, consider incubating at a lower temperature (e.g., 37°C or 70°C) for a longer duration.[2]

Troubleshooting Guide

Below is a table summarizing common problems, their potential causes, and recommended solutions when performing Western blot analysis for the FP receptor in the context of ebopiprant hydrochloride studies.

ProblemPotential CauseRecommended Solution
No Signal or Weak Signal Antibody Issues: - Primary antibody concentration too low.[4] - Inactive primary or secondary antibody.[6]- Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[4] - Use fresh antibody dilutions for each experiment. - Confirm secondary antibody compatibility and activity.
Low Target Protein Abundance: - Insufficient protein loaded.[3] - Low expression in the sample type.- Increase the amount of protein loaded per well (20-30 µg of total protein is a good starting point).[3] - Use a positive control (e.g., a cell line known to express the FP receptor).[4] - Consider enriching the protein of interest via immunoprecipitation.[7]
Inefficient Protein Transfer: - Suboptimal transfer time or voltage. - Air bubbles between the gel and membrane.[6]- Optimize transfer conditions for the molecular weight of the FP receptor (~64 kDa). - Stain the membrane with Ponceau S to visualize protein transfer.[6] - Ensure proper assembly of the transfer stack to avoid air bubbles.
High Background Inadequate Blocking: - Insufficient blocking time or inappropriate blocking agent.[4]- Increase blocking time (e.g., 1-2 hours at room temperature). - Try a different blocking buffer (e.g., 5% BSA in TBST or 5% non-fat dry milk in TBST).[4]
Antibody Concentration Too High: - Excessive primary or secondary antibody.- Reduce the concentration of the primary and/or secondary antibody.
Insufficient Washing: - Wash steps are too short or infrequent.[3]- Increase the number and duration of washes (e.g., 3 x 10 minutes) with an appropriate wash buffer (e.g., TBST).
Non-Specific Bands Antibody Cross-Reactivity: - Primary antibody is binding to other proteins.- Use a more specific, validated primary antibody. - Optimize antibody dilution.
Protein Overload: - Too much protein loaded in the lane.- Reduce the amount of protein loaded per well.
Protein Degradation: - Proteases in the sample are degrading the target protein.- Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[7]
Incorrect Band Size Post-Translational Modifications: - Glycosylation can increase the apparent molecular weight.[2]- Treat samples with enzymes like PNGase F to remove N-linked glycosylations to see if the band shifts.[2]
Dimerization/Oligomerization: - GPCRs can form stable dimers or oligomers.[2][8]- Avoid boiling samples; instead, heat at a lower temperature (e.g., 70°C for 10 minutes).[2] - Ensure sufficient reducing agent (e.g., DTT or β-mercaptoethanol) is in the sample buffer.
Splice Variants: - Different isoforms of the FP receptor may exist.[9]- Consult literature or databases for known splice variants of the FP receptor.

Quantitative Data Presentation

When assessing the effect of this compound on downstream signaling pathways of the FP receptor, it is crucial to present quantitative data clearly. Below is a hypothetical example of how to present data from a Western blot experiment measuring the effect of ebopiprant on agonist-induced phosphorylation of a downstream effector like ERK.

Table 1: Effect of Ebopiprant on Agonist-Induced ERK Phosphorylation

Treatment ConditionNormalized p-ERK/t-ERK Ratio (Mean ± SD)Fold Change vs. Vehicle
Vehicle Control1.00 ± 0.121.0
Agonist (e.g., PGF2α)4.52 ± 0.354.52
Ebopiprant (Antagonist)1.05 ± 0.151.05
Agonist + Ebopiprant1.25 ± 0.211.25

Data are representative and should be generated from densitometric analysis of Western blot bands from at least three independent experiments.

Experimental Protocols

Western Blot Protocol for Downstream Signaling (p-ERK/t-ERK)

This protocol provides a method for detecting changes in ERK phosphorylation in response to FP receptor agonism and antagonism by ebopiprant.

  • Cell Culture and Treatment:

    • Seed cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with this compound at the desired concentration for 30 minutes.

    • Stimulate the cells with an FP receptor agonist (e.g., prostaglandin F2α) for 10 minutes.

    • Include appropriate controls: vehicle-only, agonist-only, and ebopiprant-only wells.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix the protein lysate with 4x Laemmli sample buffer containing a reducing agent (e.g., DTT).

    • Heat the samples at 70°C for 10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane according to a validated protocol.

    • Re-probe the membrane with a primary antibody against total ERK (t-ERK), followed by the secondary antibody and detection steps as described above.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK using densitometry software.

    • Calculate the ratio of p-ERK to t-ERK for each sample to normalize for loading differences.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ebopiprant Ebopiprant FP_Receptor FP Receptor (GPCR) Ebopiprant->FP_Receptor Blocks PGF2a PGF2α (Agonist) PGF2a->FP_Receptor Activates G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response ERK_Pathway ERK Pathway (e.g., p-ERK) PKC->ERK_Pathway Activates ERK_Pathway->Cellular_Response

Caption: Signaling pathway of the Prostaglandin F2α (FP) Receptor.

Western_Blot_Workflow start Cell Treatment (Agonist +/- Ebopiprant) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant prep Sample Preparation (Laemmli Buffer) quant->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: General workflow for Western blot analysis.

Troubleshooting_Logic start Problem with Western Blot? no_signal No/Weak Signal start->no_signal Yes high_bg High Background start->high_bg Yes wrong_size Incorrect Band Size start->wrong_size Yes check_transfer Check Protein Transfer (Ponceau S) no_signal->check_transfer check_ab Optimize Antibody Concentration no_signal->check_ab check_protein Increase Protein Load no_signal->check_protein high_bg->check_ab check_blocking Optimize Blocking Conditions high_bg->check_blocking check_washing Increase Washing high_bg->check_washing check_sample_prep Review Sample Prep (Avoid Boiling) wrong_size->check_sample_prep check_ptms Consider PTMs/ Dimers wrong_size->check_ptms

Caption: Troubleshooting logic for common Western blot issues.

References

Technical Support Center: Overcoming Ebopiprant Hydrochloride Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with ebopiprant (B607259) hydrochloride precipitation in aqueous solutions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues with ebopiprant hydrochloride precipitation during your experiments.

Observation Potential Cause Recommended Solution
Precipitation upon dissolving in neutral or alkaline buffer (pH > 7) pH-Dependent Solubility: Ebopiprant is a weak base with a predicted pKa of approximately 7.48. Its solubility significantly decreases as the pH of the aqueous solution approaches and exceeds its pKa, leading to the precipitation of the less soluble free base form.- Adjust pH: Maintain the pH of your aqueous solution below the pKa of ebopiprant, ideally in the acidic range (pH 3-6), to keep it in its more soluble protonated (salt) form.- Use a Co-solvent System: If a neutral or higher pH is required, consider using a co-solvent system. See the "Formulation Strategies" section for detailed protocols.
Precipitation after adding saline or other salts to an aqueous stock Common Ion Effect or Salting Out: The addition of chloride ions from saline can decrease the solubility of this compound due to the common ion effect. High concentrations of other salts can also reduce solubility by "salting out."- Limit Chloride Concentration: If possible, use a non-chloride-containing salt to adjust tonicity.- Lower Salt Concentration: Use the minimum salt concentration required for your experiment.- Utilize Co-solvents: Employing a co-solvent system can help mitigate the salting-out effect.
Precipitation over time, even at acidic pH Salt Disproportionation: The hydrochloride salt of a weakly basic drug can convert to its less soluble free base form over time in an aqueous environment, a phenomenon known as salt disproportionation. This can be accelerated by temperature fluctuations.- Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment.- Control Temperature: Store stock solutions at a consistent, cool temperature (2-8°C) to slow down the kinetics of disproportionation. Avoid repeated freeze-thaw cycles.- Consider Lyophilization: For long-term storage, consider lyophilizing the formulated ebopiprant solution and reconstituting it before use.
Cloudiness or precipitation when diluting a DMSO stock solution with aqueous buffer Solvent Shift Precipitation: this compound is highly soluble in organic solvents like DMSO. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution before it can be adequately solvated by the aqueous medium.- Slow Dilution with Agitation: Add the DMSO stock to the aqueous buffer dropwise while vigorously stirring or vortexing.- Use an Intermediate Solvent: Perform a stepwise dilution, first into a solvent of intermediate polarity (e.g., ethanol (B145695) or PEG300) before the final dilution into the aqueous buffer.- Incorporate Surfactants: Adding a small amount of a surfactant like Tween-80 to the aqueous buffer can help to stabilize the compound during dilution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound precipitation in aqueous solutions?

A1: The primary cause is the pH-dependent solubility of ebopiprant. As a weak base, its hydrochloride salt is significantly more soluble in acidic conditions where it exists in a protonated, charged state. As the pH increases towards and above its pKa of ~7.48, it deprotonates to the neutral, free base form, which has much lower aqueous solubility, leading to precipitation. This can also be influenced by a process called salt disproportionation, where the salt form converts to the free base over time in an aqueous environment.

Q2: At what pH should I prepare my aqueous solutions of this compound to avoid precipitation?

A2: To ensure complete dissolution and minimize the risk of precipitation, it is recommended to prepare aqueous solutions of this compound in the acidic pH range, typically between pH 3 and 6. The solubility will be highest at the lower end of this range.

Q3: Can I use standard phosphate-buffered saline (PBS) at pH 7.4?

A3: Using PBS at pH 7.4 is likely to cause precipitation of this compound. This pH is very close to the pKa of the compound, and a significant portion will be in the insoluble free base form. If you must work at this pH, a co-solvent or specialized formulation approach is necessary.

Q4: What are some effective formulation strategies to increase the aqueous solubility of this compound at physiological pH?

A4: Several formulation strategies can be employed to overcome precipitation. These typically involve using a combination of co-solvents, surfactants, and complexing agents. Below are some published protocols that have been shown to be effective.

Quantitative Data on Formulation Strategies

The following table summarizes formulation protocols that can be used to prepare this compound solutions and minimize precipitation.

ProtocolSolvent System CompositionAchievable ConcentrationSolution AppearanceNotes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.47 mM)Clear SolutionSuitable for in vivo studies. Prepare by adding each solvent sequentially and mixing thoroughly.
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (3.47 mM)Suspended SolutionRequires sonication to aid dissolution. SBE-β-CD acts as a complexing agent to enhance solubility.
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.47 mM)Clear SolutionAn oil-based formulation suitable for oral administration.

Data sourced from publicly available information.

Experimental Protocols

Protocol for Preparing an Aqueous Solution Using a Co-Solvent System (Based on Protocol 1)

This protocol details the steps for preparing a clear aqueous solution of this compound suitable for many research applications, including in vivo studies.

  • Prepare a Stock Solution in DMSO: Weigh the desired amount of this compound and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

  • Add PEG300: In a separate sterile container, add the required volume of PEG300.

  • Combine DMSO Stock and PEG300: While stirring, slowly add the DMSO stock solution to the PEG300 and mix until a homogenous solution is formed.

  • Add Tween-80: Add the required volume of Tween-80 to the mixture and continue to stir until it is fully incorporated.

  • Final Dilution with Saline: Slowly add the saline to the mixture while stirring. Continue to stir for 5-10 minutes to ensure the final solution is clear and homogenous.

  • Final Concentration Check: If necessary, confirm the final concentration using a validated analytical method such as HPLC-UV.

Protocol for Assessing pH-Dependent Solubility

This protocol provides a general method for determining the solubility of this compound at different pH values.

  • Prepare a Series of Buffers: Prepare a range of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 2 to 9).

  • Add Excess Compound: To a known volume of each buffer, add an excess amount of this compound powder. Ensure there is undissolved solid material at the bottom of each container.

  • Equilibrate: Tightly seal the containers and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the undissolved material to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV or LC-MS.

  • pH Measurement: Measure the final pH of the saturated solution in each buffer.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the final pH to generate a pH-solubility profile.

Visualizations

Signaling Pathway of Ebopiprant's Target

Ebopiprant is an antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. The diagram below illustrates the signaling pathway that is inhibited by ebopiprant.

G PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Ebopiprant Ebopiprant Ebopiprant->FP_Receptor Inhibits

Caption: PGF2α signaling pathway inhibited by ebopiprant.

Experimental Workflow for Troubleshooting Precipitation

The following diagram outlines a logical workflow for addressing precipitation issues with this compound.

G Start Precipitation Observed Check_pH Check Solution pH Start->Check_pH Is_Acidic Is pH < 6? Check_pH->Is_Acidic Adjust_pH Adjust pH to 3-6 Is_Acidic->Adjust_pH No Solvent_System Using Co-solvent? Is_Acidic->Solvent_System Yes Success Problem Resolved Adjust_pH->Success Use_Cosolvent Implement Co-solvent Formulation Solvent_System->Use_Cosolvent No Dilution_Issue Precipitation on Dilution? Solvent_System->Dilution_Issue Yes Use_Cosolvent->Success Slow_Dilution Use Slow Dilution with Agitation Dilution_Issue->Slow_Dilution Yes Contact_Support Consult Further Technical Support Dilution_Issue->Contact_Support No Slow_Dilution->Success

Caption: Troubleshooting workflow for ebopiprant precipitation.

minimizing off-target effects of ebopiprant hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of ebopiprant (B607259) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ebopiprant?

Ebopiprant is an orally active and selective antagonist of the prostaglandin (B15479496) F2α receptor, also known as the FP receptor.[1][2] Its active metabolite, OBE002, blocks the binding of PGF2α to this receptor.[3] The FP receptor is a G protein-coupled receptor (GPCR) that, when activated by PGF2α, stimulates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction, such as in the myometrium.[4][5] By blocking this receptor, ebopiprant is designed to reduce uterine contractions and inflammation.[2][6]

Q2: What are the potential consequences of off-target effects in my experiments with ebopiprant?

Off-target effects occur when a compound binds to and modulates proteins other than its intended target.[7] These unintended interactions can lead to:

  • Cellular Toxicity: Interactions with other essential proteins or pathways can cause unexpected cytotoxicity.

  • Lack of Reproducibility: Results may vary between different cell lines or experimental systems due to differences in the expression levels of off-target proteins.

Q3: Since a comprehensive public off-target profile for ebopiprant is not available, how can I proactively assess for potential off-target effects?

A proactive approach is crucial for validating your experimental findings. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of ebopiprant that elicits the desired on-target effect. Off-target effects are more likely to occur at higher concentrations.

  • Use of a Structurally Unrelated Antagonist: Confirm your findings with a different, structurally distinct PGF2α receptor antagonist. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the PGF2α receptor (PTGFR gene). If the experimental phenotype is lost in the absence of the receptor, it strongly suggests an on-target effect.

  • Rescue Experiments: In a system where the PGF2α receptor has been knocked out, re-introducing the receptor should rescue the phenotype observed with ebopiprant treatment.

Troubleshooting Guide

Problem 1: I'm observing a biological effect that is inconsistent with known PGF2α receptor signaling.

  • Possible Cause: This could be a primary indicator of an off-target effect. Ebopiprant may be interacting with another receptor or intracellular protein.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that ebopiprant is binding to the PGF2α receptor in your specific cellular model and at the concentrations used.

    • Investigate Downstream Signaling: Analyze key nodes of the PGF2α signaling pathway. For example, measure changes in intracellular calcium levels or the phosphorylation status of downstream kinases like ERK/MAPK following ebopiprant treatment in the presence of PGF2α.

    • Perform a Competitive Binding Assay: Use a radiolabeled PGF2α ligand to determine if ebopiprant competitively inhibits its binding to the receptor in your experimental system. This can help confirm that the on-target interaction is occurring as expected.

Problem 2: My results with ebopiprant vary significantly between different cell lines.

  • Possible Cause: The expression levels of the PGF2α receptor (on-target) or potential off-target proteins can differ between cell lines.

  • Troubleshooting Steps:

    • Quantify Target Expression: Use qPCR or Western blotting to quantify the expression level of the PGF2α receptor in the cell lines you are using. Correlate the expression level with the observed potency of ebopiprant.

    • Characterize Cell Lines: Be aware of the background of your chosen cell lines. Some may have inherent signaling pathway alterations that could influence the response to ebopiprant.

    • Standardize Experimental Conditions: Ensure consistent cell passage numbers, confluency, and media conditions, as these can all impact protein expression and cellular signaling.

Problem 3: I'm observing unexpected cytotoxicity at concentrations where I expect to see a specific biological effect.

  • Possible Cause: The observed cell death could be due to an off-target effect or non-specific compound toxicity.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve for both the desired biological effect and for cytotoxicity (e.g., using an MTS or CellTiter-Glo assay). This will help you identify a concentration range where you see the on-target effect without significant cell death.

    • Use a Negative Control: Include a structurally similar but inactive analog of ebopiprant, if available. If the inactive analog also causes cytotoxicity, it suggests the toxicity may be related to the chemical scaffold rather than a specific target interaction.

    • Assess Apoptosis and Necrosis Markers: Use assays for markers like cleaved caspase-3 (apoptosis) or LDH release (necrosis) to understand the mechanism of cell death.

Data Presentation

Table 1: On-Target Potency of Ebopiprant's Active Metabolite (OBE002)

CompoundAssay TypeCell LineParameterValue (nM)Reference
OBE002Inhibition of PGF2α-stimulated Ca2+ releaseMYLA (myometrial cell line)IC5021.26 - 50.43[3][8]

Note: Data for Ki or Kd values for ebopiprant or OBE002 binding to the PGF2α receptor are not publicly available at this time. Researchers should consider determining these values in their specific experimental system.

Table 2: Example Off-Target Screening Panel Data (Hypothetical)

TargetAssay TypeEbopiprant Concentration (µM)% Inhibition
Receptor XRadioligand Binding10< 20%
Kinase YEnzyme Activity10< 15%
Ion Channel ZElectrophysiology10< 10%

Note: This table is a hypothetical example. A comprehensive off-target screening panel for ebopiprant is not publicly available. It is recommended that researchers consider performing their own off-target profiling, for example, through a commercial service (e.g., Eurofins SafetyScreen), especially if unexpected effects are observed.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine On-Target Affinity

Objective: To determine the binding affinity (Ki) of ebopiprant for the PGF2α receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells expressing the PGF2α receptor.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled PGF2α analog (e.g., [3H]-PGF2α), and a range of concentrations of ebopiprant.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the ebopiprant concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that ebopiprant binds to the PGF2α receptor in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of ebopiprant.

  • Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3-7 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of PGF2α receptor using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble PGF2α receptor as a function of temperature for both the vehicle- and ebopiprant-treated samples. A shift in the melting curve to a higher temperature in the presence of ebopiprant indicates that it has bound to and stabilized the receptor.

Visualizations

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (PGF2α Receptor) PGF2a->FP_receptor Binds Ebopiprant Ebopiprant Ebopiprant->FP_receptor Blocks Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates

Caption: PGF2α signaling pathway and the inhibitory action of ebopiprant.

Off_Target_Workflow cluster_validation Validation Steps start Experiment with Ebopiprant phenotype Observe Phenotype start->phenotype is_expected Is the phenotype consistent with FP receptor antagonism? phenotype->is_expected on_target Likely On-Target Effect is_expected->on_target Yes off_target Potential Off-Target Effect is_expected->off_target No dose_response 1. Perform Dose-Response (Use lowest effective conc.) off_target->dose_response controls 2. Use Structurally Different FP Receptor Antagonist dose_response->controls knockout 3. Genetic Knockdown/Knockout of FP Receptor (PTGFR) controls->knockout

Caption: Workflow for investigating potential off-target effects of ebopiprant.

References

Technical Support Center: Improving the Bioavailability of Ebopiprant Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at enhancing the oral bioavailability of ebopiprant (B607259) hydrochloride.

Troubleshooting Guide

This section addresses specific issues you might encounter that can lead to unexpectedly low oral bioavailability of ebopiprant hydrochloride in your animal studies.

Question 1: Our in vivo pharmacokinetic study in rats shows significantly lower and more variable oral bioavailability for this compound than anticipated. What are the potential causes and how can we troubleshoot this?

Answer:

Low and variable oral bioavailability is a common challenge for compounds that may exhibit poor aqueous solubility, a characteristic often associated with complex hydrochloride salts. Based on available information, this compound is soluble in DMSO, suggesting it might have limited aqueous solubility, potentially placing it in the Biopharmaceutics Classification System (BCS) Class II or IV. Here’s a step-by-step troubleshooting guide:

Step 1: Verify Physicochemical Properties

  • Solubility Assessment: Determine the equilibrium solubility of this compound in physiologically relevant media (pH 1.2, 4.5, and 6.8) to confirm its solubility profile.

  • Permeability Assessment: Conduct an in vitro permeability assay using a Caco-2 cell monolayer to assess its intestinal permeability.

Step 2: Evaluate Formulation and Dosing

  • Formulation Strategy: If using a simple suspension, the dissolution rate is likely the limiting factor for absorption. Consider and evaluate the formulation strategies detailed in the FAQs below.

  • Dosing Vehicle: Ensure the dosing vehicle is appropriate and does not negatively impact absorption. For preclinical studies, co-solvents may be used to improve solubility.[1][2]

  • Particle Size: If using a suspension, analyze the particle size distribution. A smaller particle size increases the surface area for dissolution.[2]

Step 3: Investigate Biological Factors in the Animal Model

  • First-Pass Metabolism: Investigate if this compound undergoes significant first-pass metabolism in the liver or gut wall. In vivo studies in rats and dogs can help elucidate metabolic pathways.

  • Efflux Transporters: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing net absorption.

Question 2: We are observing inconsistent plasma concentration-time profiles between individual animals in our study. What could be causing this variability?

Answer:

High inter-animal variability in pharmacokinetic parameters can stem from both formulation-related and physiological factors.

  • Inadequate Formulation: A non-homogenous suspension can lead to inconsistent dosing. Ensure the formulation is uniformly dispersed before and during administration. For poorly soluble drugs, even minor variations in the gastrointestinal environment (e.g., pH, presence of food) can significantly impact dissolution and absorption.

  • Gastrointestinal Physiology: The fasted or fed state of the animals can dramatically influence the absorption of poorly soluble drugs. Standardize the fasting period before dosing. The gastrointestinal transit time can also vary between animals, affecting the time available for dissolution and absorption.

  • Genetic Polymorphisms: Variability in drug-metabolizing enzymes and transporters among animals can contribute to different pharmacokinetic profiles.

To mitigate this, it is crucial to use a robust and optimized formulation and to standardize experimental conditions (e.g., fasting, dosing technique) as much as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of a BCS Class II/IV compound like this compound?

A1: Several formulation strategies can be employed to overcome poor solubility and enhance oral bioavailability. The choice of strategy will depend on the specific physicochemical properties of this compound.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate. Common carriers include PVP, HPMC, and Soluplus®.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate. Techniques like wet media milling or high-pressure homogenization can be used to produce nanosuspensions.

  • Co-crystals: Forming a co-crystal of ebopiprant with a suitable co-former can alter the crystal lattice and improve solubility and dissolution properties.

Q2: Can you provide a starting point for developing an amorphous solid dispersion formulation for this compound for a rat study?

A2: A spray-drying approach is a common method for preparing ASDs. Below is a general protocol that should be optimized for this compound.

Illustrative Data: Hypothetical Bioavailability Enhancement in Rats

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability that could be achieved with different formulation strategies for this compound in a rat model.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension10150 ± 452.0600 ± 180100 (Reference)
Micronized Suspension10300 ± 701.51200 ± 250200
Amorphous Solid Dispersion (1:3 Drug:PVP K30)10950 ± 2101.04800 ± 950800
Nanosuspension101200 ± 3000.56000 ± 11001000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer Selection: Screen various polymers such as PVP K30, HPMC-AS, and Soluplus® for miscibility and interaction with this compound.

  • Solvent Selection: Identify a common solvent system that can dissolve both the drug and the selected polymer (e.g., methanol, ethanol, or a mixture).

  • Preparation of Spray Solution: Prepare a solution containing this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Spray Drying:

    • Set the inlet temperature, outlet temperature, and feed rate of the spray dryer. These parameters will need to be optimized.

    • Atomize the solution into a fine spray into the drying chamber.

    • The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.

  • Collection and Characterization:

    • Collect the dried powder from the cyclone.

    • Characterize the ASD for drug content, physical form (using PXRD and DSC to confirm amorphous nature), and dissolution performance in vitro.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Animal Groups:

    • Group 1: Intravenous administration of this compound (for absolute bioavailability determination).

    • Group 2: Oral administration of the reference formulation (e.g., aqueous suspension).

    • Group 3-N: Oral administration of the test formulations (e.g., ASD, nanosuspension).

  • Dosing:

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the formulations via oral gavage at a specified dose. For the IV group, administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of ebopiprant in rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Calculate the absolute and relative bioavailability.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Biological Barriers Poorly Soluble Drug\n(Ebopiprant HCl) Poorly Soluble Drug (Ebopiprant HCl) Micronization Micronization Poorly Soluble Drug\n(Ebopiprant HCl)->Micronization Particle Size Reduction Amorphous Solid\nDispersion Amorphous Solid Dispersion Poorly Soluble Drug\n(Ebopiprant HCl)->Amorphous Solid\nDispersion Increase Solubility & Dissolution Nanosuspension Nanosuspension Poorly Soluble Drug\n(Ebopiprant HCl)->Nanosuspension Increase Surface Area Lipid-Based\nFormulation Lipid-Based Formulation Poorly Soluble Drug\n(Ebopiprant HCl)->Lipid-Based\nFormulation Enhance Solubilization Dissolved Drug Dissolved Drug Micronization->Dissolved Drug Amorphous Solid\nDispersion->Dissolved Drug Nanosuspension->Dissolved Drug Lipid-Based\nFormulation->Dissolved Drug Intestinal\nEpithelium Intestinal Epithelium Dissolved Drug->Intestinal\nEpithelium Portal Vein Portal Vein Intestinal\nEpithelium->Portal Vein Efflux Transporters\n(e.g., P-gp) Efflux Transporters (e.g., P-gp) Intestinal\nEpithelium->Efflux Transporters\n(e.g., P-gp) Liver\n(First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver\n(First-Pass Metabolism) Systemic\nCirculation Systemic Circulation Liver\n(First-Pass Metabolism)->Systemic\nCirculation Increased Bioavailability Increased Bioavailability Systemic\nCirculation->Increased Bioavailability

Caption: Strategies to overcome bioavailability barriers for ebopiprant HCl.

G Start Start Prepare Formulations\n(Suspension, ASD, Nanosuspension) Prepare Formulations (Suspension, ASD, Nanosuspension) Start->Prepare Formulations\n(Suspension, ASD, Nanosuspension) Animal Dosing\n(Oral Gavage) Animal Dosing (Oral Gavage) Prepare Formulations\n(Suspension, ASD, Nanosuspension)->Animal Dosing\n(Oral Gavage) Blood Sampling\n(Serial Time Points) Blood Sampling (Serial Time Points) Animal Dosing\n(Oral Gavage)->Blood Sampling\n(Serial Time Points) Plasma Separation\n(Centrifugation) Plasma Separation (Centrifugation) Blood Sampling\n(Serial Time Points)->Plasma Separation\n(Centrifugation) Bioanalysis\n(LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation\n(Centrifugation)->Bioanalysis\n(LC-MS/MS) Pharmacokinetic Analysis\n(NCA) Pharmacokinetic Analysis (NCA) Bioanalysis\n(LC-MS/MS)->Pharmacokinetic Analysis\n(NCA) Compare Bioavailability Compare Bioavailability Pharmacokinetic Analysis\n(NCA)->Compare Bioavailability End End Compare Bioavailability->End

Caption: Workflow for a comparative oral bioavailability study in rats.

G cluster_pathway Ebopiprant Mechanism of Action PGF2α PGF2α FP Receptor FP Receptor PGF2α->FP Receptor Binds to Downstream Signaling Downstream Signaling FP Receptor->Downstream Signaling Activates Uterine Contractions\nInflammation Uterine Contractions Inflammation Downstream Signaling->Uterine Contractions\nInflammation Leads to Ebopiprant Ebopiprant Ebopiprant->FP Receptor Antagonizes

Caption: Simplified signaling pathway for ebopiprant's action.

References

dealing with conflicting results in ebopiprant hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during experiments with ebopiprant (B607259) hydrochloride. Our goal is to help you address conflicting results and ensure the accuracy and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for ebopiprant hydrochloride?

A1: this compound is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, primarily signals through the Gq protein pathway.[2][3] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4] IP3 triggers the release of intracellular calcium (Ca2+), which can lead to a variety of cellular responses, including smooth muscle contraction.[3][4] By blocking this receptor, ebopiprant inhibits the downstream signaling cascade initiated by PGF2α.[3]

Q2: We are observing variable IC50 values in our functional assays. What are the potential causes?

A2: Inconsistent IC50 values in functional assays for a GPCR antagonist like ebopiprant can stem from several factors:

  • Cell Line Variability: Ensure you are using a consistent cell line with stable expression of the FP receptor. Passage number can affect receptor expression levels and signaling efficiency.

  • Agonist Concentration: The IC50 value of an antagonist is dependent on the concentration of the agonist (PGF2α) used. Ensure the agonist concentration is consistent across experiments, typically at its EC50 or EC80.[5]

  • Assay Conditions: Variations in incubation time, temperature, and buffer composition can all impact the results of functional assays.[6]

  • Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can lead to non-specific effects and variability.[6]

Q3: Our binding assay results show high non-specific binding. How can we troubleshoot this?

A3: High non-specific binding in a radioligand binding assay can obscure the true specific binding signal. Here are some troubleshooting steps:

  • Reduce Radioligand Concentration: Use a radioligand concentration at or below the Kd value to minimize non-specific interactions.

  • Optimize Blocking Agents: Incorporate bovine serum albumin (BSA) or other blocking agents in your assay buffer to reduce binding to non-receptor components.

  • Increase Wash Steps: Additional or more stringent wash steps with ice-cold buffer can help remove unbound radioligand.

  • Check Radioligand Quality: Ensure the radioligand has not degraded and is of high purity.

Q4: We see a discrepancy in ebopiprant's efficacy between our in vitro and in vivo models. What could explain this?

A4: Discrepancies between in vitro and in vivo results are common in drug development. For ebopiprant, this could be due to:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of ebopiprant in your in vivo model will affect its concentration at the target tissue.

  • Off-Target Effects: While ebopiprant is selective for the FP receptor, at higher concentrations in vivo, it may interact with other receptors or signaling pathways.

  • Physiological Complexity: In vivo systems involve complex interactions between different cell types and signaling molecules that are not fully recapitulated in in vitro models.

Q5: The PROLONG clinical trial showed ebopiprant was effective in singleton pregnancies but not in twin pregnancies. What is the potential scientific basis for this?

A5: The differing efficacy of ebopiprant in singleton versus twin pregnancies is a key area of investigation. Potential contributing factors include:

  • Myometrial Differences: The myometrium (uterine muscle) in twin pregnancies experiences greater mechanical stretch, which can alter the expression of contractile-associated proteins and receptors, potentially affecting the response to ebopiprant.[7]

  • Transcriptomic Variations: Studies have shown differences in the gene expression profiles of myometrium from singleton and twin pregnancies, particularly in genes related to inflammation and immune response, which could influence the drug's efficacy.[8][9]

  • Hormonal and Cytokine Environment: The maternal hormonal and cytokine profiles can differ between singleton and twin pregnancies, which may impact the underlying mechanisms of preterm labor and the effectiveness of ebopiprant.[10]

Troubleshooting Guides

Conflicting Results in Radioligand Binding Assays
Issue Potential Cause Troubleshooting Steps
Low Specific Binding Low receptor expression in the cell line or tissue preparation.Use a cell line with higher receptor expression or optimize membrane preparation protocol.
Inactive radioligand.Check the age and storage conditions of the radioligand; consider purchasing a new batch.
Inconsistent Kd or Ki values Assay not at equilibrium.Increase incubation time to ensure binding has reached a steady state.
Incorrect concentration of radioligand or competitor.Carefully verify all dilutions and concentrations.
Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent Outcomes in Functional Assays (e.g., Calcium Flux, cAMP)
Issue Potential Cause Troubleshooting Steps
High Basal Signal Endogenous agonist production by cells.Wash cells thoroughly before starting the assay.
Assay buffer components activating the receptor.Test each buffer component individually for effects on the baseline signal.
No Response to Agonist Low receptor expression or desensitization.Use a cell line with confirmed receptor expression; avoid prolonged exposure to agonists before the assay.
Inactive agonist.Verify the activity of the agonist stock.
Variable Antagonist Potency Inconsistent agonist concentration.Use a precise and consistent concentration of the agonist in all wells.
Cell density variations.Ensure even cell seeding and distribution across the plate.

Data Presentation

Table 1: Ebopiprant Preclinical Pharmacological Data

ParameterValueSpeciesAssay TypeReference
Ki (FP Receptor) Data not publicly available---
IC50 (Functional Antagonism) Data not publicly available---

Note: Specific preclinical Ki and IC50 values for ebopiprant are not widely published. Researchers should determine these values empirically in their specific assay systems.

Table 2: Summary of Efficacy Data from the PROLONG Phase 2a Clinical Trial [11][12]

Outcome Ebopiprant + Atosiban Placebo + Atosiban Odds Ratio (90% CI)
Delivery within 48 hours (Overall) 12.5% (7/56)21.8% (12/55)0.52 (0.22, 1.23)
Delivery within 48 hours (Singleton Pregnancies) 12.5% (5/40)26.8% (11/41)0.39 (0.15, 1.04)
Delivery within 48 hours (Twin Pregnancies) 12.5% (2/16)7.1% (1/14)Not statistically significant

Experimental Protocols

Radioligand Competitive Binding Assay for FP Receptor

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Cell membranes expressing the human FP receptor

  • [3H]-PGF2α (Radioligand)

  • This compound (unlabeled competitor)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, [3H]-PGF2α (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled PGF2α (for non-specific binding), or the desired concentration of ebopiprant.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the log concentration of ebopiprant to determine the IC50, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.[13]

Intracellular Calcium Mobilization Functional Assay

This protocol outlines a method to assess the antagonist activity of ebopiprant by measuring its ability to block PGF2α-induced calcium release.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • PGF2α (agonist)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of ebopiprant to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescent plate reader and begin kinetic reading.

  • After establishing a stable baseline, add a fixed concentration of PGF2α (e.g., EC80) to all wells.

  • Continue to record the fluorescent signal for several minutes to capture the peak calcium response.

  • Analyze the data by measuring the peak fluorescence intensity in each well.

  • Plot the percent inhibition of the PGF2α response against the log concentration of ebopiprant to determine its IC50.

Visualizations

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates Ebopiprant Ebopiprant Ebopiprant->FP_Receptor Binds & Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to

Caption: PGF2α signaling pathway and the inhibitory action of ebopiprant.

Troubleshooting_Workflow start Conflicting Experimental Results check_reagents Verify Reagent Integrity (Ebopiprant, Agonist, Buffers) start->check_reagents check_cells Assess Cell Health & Passage Number start->check_cells review_protocol Review Experimental Protocol (Concentrations, Incubation Times) start->review_protocol reagent_ok Reagents Validated check_reagents->reagent_ok  Yes reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue  No cells_ok Cells are Healthy & Consistent check_cells->cells_ok  Yes cell_issue Use New Cell Stock / Optimize Culture check_cells->cell_issue  No protocol_ok Protocol Followed Correctly review_protocol->protocol_ok  Yes protocol_issue Standardize Protocol Steps review_protocol->protocol_issue  No rerun_experiment Re-run Experiment with Controls reagent_ok->rerun_experiment cells_ok->rerun_experiment protocol_ok->rerun_experiment reagent_issue->rerun_experiment cell_issue->rerun_experiment protocol_issue->rerun_experiment analyze_data Analyze Data & Compare to Benchmarks rerun_experiment->analyze_data

Caption: A logical workflow for troubleshooting conflicting experimental results.

References

Technical Support Center: Adjusting for Ebopiprant Hydrochloride Degradation in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and adjusting for the potential degradation of ebopiprant (B607259) hydrochloride in long-term studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, example experimental protocols, and data presentation templates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a small molecule drug like ebopiprant hydrochloride?

A1: While specific degradation pathways for this compound are not extensively published, small molecule pharmaceuticals are typically susceptible to degradation through several common mechanisms.[1][2][3] Forced degradation studies are designed to identify these pathways by exposing the drug to stress conditions.[1][2] Key potential pathways include:

  • Hydrolysis: Degradation due to reaction with water. This can be acid or base catalyzed.[2][4]

  • Oxidation: Degradation from reaction with oxygen or other oxidizing agents.

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[2]

  • Thermal Degradation: Degradation resulting from exposure to high temperatures.[2]

Q2: How should I store this compound and its solutions to minimize degradation during a long-term study?

A2: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. For long-term studies, it is recommended to store the solid compound and stock solutions at low temperatures, protected from light and moisture. Stability studies for small molecule drugs often include long-term storage at 25°C/60% relative humidity (RH) and accelerated testing at 40°C/75% RH.[5][6] For maximum stability, especially for stock solutions, storage at -20°C or -80°C is advisable. Always refer to the manufacturer's specific recommendations if available.

Q3: How can I detect and quantify ebopiprant and its potential degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying small molecule drugs and their degradation products.[5][7] A stability-indicating HPLC method should be developed and validated. This type of method is specifically designed to separate the active pharmaceutical ingredient (API) from any degradation products.[2] For enhanced sensitivity and specificity, especially for identifying unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[7]

Q4: What is the impact of ebopiprant degradation on my experimental results?

A4: Degradation of ebopiprant can have significant impacts on experimental outcomes. A decrease in the concentration of the active compound can lead to a reduction or loss of its intended pharmacological effect, potentially resulting in false-negative results. Furthermore, degradation products could have their own biological activities, potentially leading to off-target effects or toxicity, which could confound the interpretation of your results.[1]

Q5: How do I perform a forced degradation study for ebopiprant?

A5: A forced degradation or stress study is essential for understanding the stability of a drug molecule.[1] The study involves intentionally exposing the drug substance to harsh conditions to accelerate degradation.[2][3] This helps in identifying potential degradation products and developing a stability-indicating analytical method.[1][2] Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[4]

  • Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.[4]

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Stress: e.g., heating the solid drug at 60-80°C.

  • Photostability: Exposing the drug to a combination of UV and visible light, as per ICH Q1B guidelines.[4]

Section 2: Troubleshooting Guides

ProblemPossible CausesRecommended Solutions
High variability in ebopiprant concentration between replicate samples. Inconsistent sample preparation, pipetting errors, partial solubility of the compound, or instrument variability.Ensure consistent and validated sample preparation protocols. Verify pipette calibration. Ensure complete solubilization of ebopiprant in the chosen solvent. Run system suitability tests on the analytical instrument.
Loss of ebopiprant activity in a cell-based assay over time. Degradation of ebopiprant in the cell culture medium. Adsorption of the compound to plasticware.Prepare fresh working solutions of ebopiprant for each experiment. Include a stability control (ebopiprant in media without cells) to assess degradation over the assay duration. Use low-protein-binding plates and tubes.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products. Contamination of samples or solvents.Perform a forced degradation study to generate and identify potential degradation products. Analyze blank samples (solvent and matrix) to rule out contamination. Use LC-MS/MS to identify the mass of the unknown peaks for structural elucidation.

Section 3: Experimental Protocols

Protocol 1: Example of a Stability-Indicating HPLC-UV Method for Ebopiprant Quantification

  • Objective: To quantify ebopiprant and separate it from potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4).[8][9]

    • Flow Rate: 1.0 mL/min.[8][9]

    • Detection Wavelength: Determined by UV-Vis scan of ebopiprant (e.g., 320 nm).[8][9]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Prepare samples from the long-term study at the desired dilution.

    • Inject standards and samples onto the HPLC system.

    • Integrate the peak area of ebopiprant and quantify the concentration using the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis

  • Objective: To extract ebopiprant from plasma samples for quantification by LC-MS/MS.

  • Materials: Plasma samples, internal standard (IS) solution, protein precipitation solvent (e.g., acetonitrile), centrifuge.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of IS solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Section 4: Mandatory Visualizations

cluster_PGE2 PGE2 Binding cluster_EP4 EP4 Receptor cluster_signaling Intracellular Signaling cluster_antagonist Antagonist Action PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Activates Gs Gs protein EP4->Gs Activates PI3K PI3K EP4->PI3K Also couples to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain) PKA->Cellular_Response PI3K->Cellular_Response Ebopiprant Ebopiprant Ebopiprant->EP4 Blocks

Caption: Ebopiprant's mechanism of action as an EP4 receptor antagonist.

cluster_setup Study Setup cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Ebopiprant Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress storage Placebo in Long-Term Storage (e.g., 25°C/60% RH) start->storage sampling Sample at Time Points (e.g., T0, 1, 3, 6 months) stress->sampling storage->sampling hplc Analyze by Stability-Indicating HPLC or LC-MS/MS sampling->hplc quantify Quantify Ebopiprant and Degradation Products hplc->quantify data Tabulate and Plot Data quantify->data pathway Identify Degradation Pathways data->pathway shelf_life Determine Shelf-Life and Adjust Protocols pathway->shelf_life cluster_issue Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Results in Long-Term Study degradation Ebopiprant Degradation issue->degradation handling Sample Handling Error issue->handling analytical Analytical Method Issue issue->analytical stability_check Perform Stability Check of Stock Solutions degradation->stability_check review_sop Review and Standardize Sample Handling SOPs handling->review_sop validate_method Validate Analytical Method (Precision, Accuracy) analytical->validate_method adjust Adjust for Degradation Rate or Prepare Fresh Stocks stability_check->adjust review_sop->adjust validate_method->adjust

References

Technical Support Center: Troubleshooting Inconsistent Ebopiprant Hydrochloride IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering variability in their half-maximal inhibitory concentration (IC50) values when working with ebopiprant (B607259) hydrochloride. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is ebopiprant hydrochloride and what is its mechanism of action?

A1: Ebopiprant (also known as OBE022) is a selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor).[1][2][3] It is an orally active compound that is being investigated for its potential therapeutic effects, particularly in the context of preterm labor.[2][3][4] Its mechanism of action involves blocking the binding of prostaglandin F2α (PGF2α) to the FP receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the expected IC50 or Kᵢ values for this compound?

A2: The inhibitory potency of ebopiprant is typically reported as a Kᵢ (inhibition constant) value, which is a measure of binding affinity. IC50 values, which measure the concentration of an inhibitor required to reduce a biological or biochemical response by 50%, can be influenced by experimental conditions. The reported Kᵢ values for ebopiprant at the human FP receptor are in the low nanomolar range, indicating high potency.

Data Presentation: Reported Ebopiprant (OBE022) Affinity Values

SpeciesReceptorAssay TypeReported Value (Kᵢ)Reference
HumanFP ReceptorRadioligand Binding Assay1 nM[5]
RatFP ReceptorRadioligand Binding Assay26 nM[5]

Q3: Why are my this compound IC50 values inconsistent across experiments?

A3: Inconsistent IC50 values are a common challenge in pharmacological assays and can arise from a multitude of factors.[6][7] It is crucial to meticulously control experimental variables to ensure reproducibility. Key factors influencing IC50 values for a GPCR antagonist like ebopiprant include:

  • Assay Conditions: Differences in buffer composition, pH, temperature, and incubation time can all affect the outcome.[7]

  • Cell-Based Factors: Cell line integrity, passage number, cell density, and the expression level of the FP receptor can lead to variability.

  • Reagent Quality: The quality and handling of this compound, the radioligand (in binding assays), and other reagents are critical.

  • Data Analysis: The method used to calculate the IC50 value can also be a source of variation.[8]

PGF2α Receptor (FP Receptor) Signaling Pathway

The prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, is a G protein-coupled receptor (GPCR). Its activation by PGF2α initiates a signaling cascade that is primarily coupled through the Gq alpha subunit (Gαq). This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can lead to various cellular responses, including smooth muscle contraction and the activation of downstream kinases like the mitogen-activated protein kinases (MAPKs).

FP_Signaling_Pathway cluster_membrane Cell Membrane PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates Ebopiprant Ebopiprant Ebopiprant->FP_receptor Binds & Blocks G_protein Gαq/Gβγ FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Response (e.g., Contraction, Proliferation) Ca_release->Cellular_response MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway MAPK_pathway->Cellular_response

PGF2α Receptor (FP Receptor) Signaling Pathway.

Troubleshooting Guides

This section provides a step-by-step guide to help you identify and resolve the root cause of inconsistent this compound IC50 values.

Experimental Workflow for Determining IC50 Values

A typical workflow for determining the IC50 value of an antagonist like ebopiprant involves either a competitive radioligand binding assay or a functional assay (e.g., calcium mobilization assay).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cells/Membranes Expressing FP Receptor incubation Incubate Cells/Membranes with Ebopiprant and Radioligand/Agonist prep_cells->incubation prep_ebopiprant Prepare Serial Dilutions of Ebopiprant prep_ebopiprant->incubation prep_reagents Prepare Assay Reagents (Radioligand or Agonist) prep_reagents->incubation separation Separate Bound and Free Ligand (for Binding Assay) incubation->separation detection Detect Signal (Radioactivity or Functional Response) incubation->detection Functional Assay separation->detection data_processing Process Raw Data detection->data_processing curve_fitting Fit Dose-Response Curve (Non-linear Regression) data_processing->curve_fitting ic50_determination Determine IC50 Value curve_fitting->ic50_determination

Workflow for determining IC50 values.
Troubleshooting Inconsistent IC50 Results

Use the following decision tree to diagnose and address potential issues in your experiments.

troubleshooting_workflow cluster_assay_conditions Assay Conditions cluster_cell_factors Cellular Factors cluster_technical_issues Technical Execution cluster_data_analysis Data Analysis start Inconsistent IC50 Values? check_buffer Verify Buffer Composition, pH, and Temperature start->check_buffer check_cell_line Authenticate Cell Line and Check Passage Number start->check_cell_line check_pipetting Verify Pipette Calibration and Technique start->check_pipetting check_model Use Appropriate Non-linear Regression Model start->check_model check_incubation Optimize Incubation Time check_buffer->check_incubation check_reagents Check Reagent Quality and Storage check_incubation->check_reagents check_density Optimize and Standardize Cell Seeding Density check_cell_line->check_density check_receptor Confirm FP Receptor Expression check_density->check_receptor check_mixing Ensure Thorough Mixing of Reagents check_pipetting->check_mixing check_controls Review Positive and Negative Controls check_model->check_controls

Troubleshooting inconsistent IC50 results.
Detailed Troubleshooting Steps

Problem 1: High Variability Between Replicate Wells

  • Potential Cause: Inconsistent cell seeding, pipetting errors, or uneven mixing of reagents.

  • Solution:

    • Ensure a homogenous single-cell suspension before and during plating.

    • Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions.

    • Gently mix the plate by tapping or using a plate shaker after adding the compound and other reagents.

Problem 2: IC50 Values Consistently Higher or Lower Than Expected

  • Potential Cause: Incorrect concentration of ebopiprant stock solution, degradation of the compound, or issues with the cell line (e.g., low receptor expression, resistance).

  • Solution:

    • Verify the concentration of your ebopiprant stock solution.

    • Prepare fresh dilutions of ebopiprant for each experiment from a properly stored stock solution. Protect the stock solution from light and repeated freeze-thaw cycles.

    • Confirm the expression of the FP receptor in your cell line using techniques like qPCR or western blotting.

Problem 3: Poor Curve Fit in Dose-Response Analysis

  • Potential Cause: Inappropriate concentration range of ebopiprant, insufficient data points, or assay interference.

  • Solution:

    • Perform a wider range of serial dilutions to ensure the dose-response curve has a clear top and bottom plateau.

    • Increase the number of data points (concentrations) used to generate the curve.

    • Check for any potential interference of ebopiprant or the vehicle (e.g., DMSO) with the assay readout.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the Kᵢ of this compound for the FP receptor using a competitive radioligand binding assay.

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human FP receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (e.g., 20-40 µg of protein).

    • A fixed concentration of a suitable radioligand for the FP receptor (e.g., [³H]-PGF2α) at a concentration close to its Kₔ.

    • Varying concentrations of this compound or vehicle control.

    • For non-specific binding control wells, add a high concentration of unlabeled PGF2α.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Allow the filters to dry, then add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of ebopiprant.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (Functional Assay)

This protocol describes a method to determine the IC50 of this compound by measuring its ability to inhibit PGF2α-induced calcium mobilization.

  • Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the FP receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Detection:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR) to add a fixed concentration of PGF2α (typically the EC₈₀) to all wells.

    • Simultaneously, measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the PGF2α response against the log concentration of ebopiprant.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

References

Validation & Comparative

Validating Ebopiprant Hydrochloride's Activity on the Prostaglandin F2α Receptor Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview for validating the therapeutic activity of ebopiprant (B607259) hydrochloride, a selective prostaglandin (B15479496) F2α (PGF2α) receptor antagonist, by leveraging the precision of CRISPR-Cas9 gene-editing technology. This document is intended for researchers, scientists, and drug development professionals interested in robust methodologies for drug target validation.

Ebopiprant hydrochloride is an investigational drug being developed as a potential first-in-class treatment for preterm labor.[1][2] Its mechanism of action is centered on antagonizing the PGF2α receptor (FP receptor), which is encoded by the PTGFR gene.[2][3] Activation of the FP receptor by its endogenous ligand, PGF2α, is known to induce uterine contractions and inflammation, key contributors to preterm labor.[2][4] By blocking this interaction, ebopiprant aims to reduce these effects and delay delivery.[1][2]

CRISPR-Cas9 technology offers a powerful tool to definitively validate that the therapeutic effects of ebopiprant are mediated through its intended target, the FP receptor. By specifically knocking out the PTGFR gene, researchers can create a cellular model that is resistant to PGF2α-induced signaling. Comparing the response of these knockout cells to wild-type cells in the presence of ebopiprant provides unequivocal evidence of on-target activity.

Comparative Analysis of Ebopiprant Activity in Wild-Type vs. PTGFR Knockout Cells

The following table summarizes the expected outcomes from a hypothetical study designed to validate ebopiprant's activity using a CRISPR-Cas9-generated PTGFR knockout cell line.

Cell Line Treatment PGF2α-Induced Calcium Mobilization Downstream Gene Expression (e.g., COX-2) Interpretation
Wild-Type (WT) Vehicle++++++Baseline PGF2α response.
Wild-Type (WT) PGF2α++++++++++Strong induction of signaling and gene expression.
Wild-Type (WT) PGF2α + Ebopiprant++Ebopiprant effectively blocks PGF2α-induced signaling.
PTGFR Knockout (KO) Vehicle--No baseline signaling through the FP receptor.
PTGFR Knockout (KO) PGF2α--Absence of the FP receptor prevents PGF2α-induced signaling.
PTGFR Knockout (KO) PGF2α + Ebopiprant--Ebopiprant has no effect in the absence of its target, confirming specificity.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Knockout of the PTGFR Gene

Objective: To generate a stable cell line lacking a functional PGF2α receptor (PTGFR knockout).

Materials:

  • Human uterine smooth muscle cells (or other relevant cell line expressing PTGFR)

  • CRISPR-Cas9 system (e.g., Cas9 nuclease and a validated sgRNA targeting PTGFR)

  • Lipofectamine-based transfection reagent

  • Puromycin (B1679871) or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Methodology:

  • sgRNA Design and Synthesis: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the PTGFR gene. In silico tools can be used to minimize off-target effects.

  • Transfection: Co-transfect the selected cells with a plasmid encoding Cas9 nuclease and the PTGFR-targeting sgRNA. A plasmid containing a selection marker (e.g., puromycin resistance) should also be included.

  • Selection: Two days post-transfection, begin selection with the appropriate antibiotic to eliminate non-transfected cells.

  • Clonal Isolation: After selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Genotypic Validation: Expand the clonal populations and extract genomic DNA. Amplify the targeted region of the PTGFR gene by PCR and sequence the amplicons to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and premature stop codon, leading to a non-functional protein.

  • Phenotypic Validation: Confirm the absence of a functional FP receptor by treating the knockout clones with PGF2α and measuring a downstream signaling event, such as calcium mobilization. The knockout cells should not respond to PGF2α stimulation.

Calcium Mobilization Assay

Objective: To measure the intracellular calcium influx in response to PGF2α stimulation in both wild-type and PTGFR knockout cells, and to assess the inhibitory effect of ebopiprant.

Materials:

  • Wild-type and PTGFR knockout cells

  • PGF2α

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Fluorescence plate reader

Methodology:

  • Cell Plating: Seed both wild-type and PTGFR knockout cells into a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Treatment: Pre-incubate the cells with either vehicle or varying concentrations of this compound for a specified period.

  • PGF2α Stimulation: Add PGF2α to the wells to stimulate the FP receptor.

  • Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the PGF2α-induced calcium signal by ebopiprant in the wild-type cells. No significant signal should be observed in the PTGFR knockout cells.

Visualizing the Experimental Logic and Signaling Pathway

The following diagrams illustrate the signaling pathway of the PGF2α receptor and the experimental workflow for validating ebopiprant's activity.

G cluster_membrane Cell Membrane PGF2a PGF2α FP_receptor PGF2α Receptor (FP Receptor) PGF2a->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Contraction Uterine Contraction Ca_release->Contraction Leads to Ebopiprant Ebopiprant Ebopiprant->FP_receptor Blocks

Caption: PGF2α signaling pathway leading to uterine contraction.

G cluster_assays Comparative Assays start Start: Select Cell Line Expressing PTGFR crispr CRISPR-Cas9 Editing: Target PTGFR Gene start->crispr selection Selection and Clonal Isolation of Edited Cells crispr->selection validation Genotypic and Phenotypic Validation of Knockout selection->validation wt_cells Wild-Type (WT) Cells validation->wt_cells ko_cells PTGFR Knockout (KO) Cells validation->ko_cells treatment Treat with PGF2α +/- Ebopiprant wt_cells->treatment ko_cells->treatment measurement Measure Downstream Effects (e.g., Calcium Mobilization) treatment->measurement analysis Analyze and Compare WT vs. KO Response measurement->analysis

Caption: Experimental workflow for validating ebopiprant activity.

References

A Head-to-Head Comparison: Ebopiprant Hydrochloride vs. Atosiban for the Management of Preterm Labor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mechanisms of action, supported by preclinical and clinical data, for two distinct therapeutic agents in tocolysis.

In the landscape of obstetrical therapeutics, the management of preterm labor remains a critical challenge. Tocolytic agents aim to delay delivery, providing a crucial window for antenatal corticosteroid administration to improve neonatal outcomes. This guide provides a comprehensive comparison of two such agents, ebopiprant (B607259) hydrochloride and atosiban, focusing on their distinct mechanisms of action, supported by available experimental data.

At a Glance: Key Differences in Mechanism of Action

FeatureEbopiprant HydrochlorideAtosiban
Target Receptor Prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor)Oxytocin (B344502) receptor (OTR) and Vasopressin V1a receptor
Mechanism Competitive antagonist of the FP receptorCompetitive antagonist of OTR and Vasopressin V1a receptors
Downstream Effect Inhibition of PGF2α-induced intracellular calcium mobilization and inflammatory pathwaysInhibition of oxytocin-induced inositol (B14025) triphosphate (IP3) production, leading to reduced intracellular calcium release
Administration OralIntravenous

Delving Deeper: The Molecular Pathways

Ebopiprant: Targeting the Prostaglandin Pathway

Ebopiprant is a selective antagonist of the prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in initiating and maintaining uterine contractions.[1] PGF2α, produced in the uterine tissues, binds to the FP receptor on myometrial cells, triggering a signaling cascade that leads to increased intracellular calcium concentrations and uterine muscle contraction.[1] Furthermore, PGF2α is implicated in pro-inflammatory processes that contribute to cervical ripening and membrane rupture.[1]

By competitively blocking the FP receptor, ebopiprant prevents the binding of PGF2α, thereby inhibiting downstream signaling. This leads to a reduction in uterine contractility and a decrease in the inflammatory response within the uterus.[1]

Atosiban: A Competitive Antagonist of Oxytocin and Vasopressin

Atosiban is a synthetic peptide that acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[2][3] Oxytocin, a hormone released from the posterior pituitary, is a potent stimulator of uterine contractions, particularly during labor. It binds to its Gq-protein coupled receptor on myometrial cells, activating phospholipase C. This leads to the production of inositol triphosphate (IP3), which in turn stimulates the release of calcium from the sarcoplasmic reticulum, resulting in muscle contraction.[2][4]

Atosiban competitively inhibits the binding of oxytocin to its receptor, thereby blocking the production of IP3 and the subsequent rise in intracellular calcium.[2] This leads to a reduction in the frequency and force of uterine contractions.[5] Its antagonism of the vasopressin V1a receptor is thought to contribute to its tocolytic effect, as vasopressin can also induce uterine contractions.[6]

Visualizing the Mechanisms of Action

To illustrate the distinct signaling pathways targeted by ebopiprant and atosiban, the following diagrams were generated using the DOT language.

ebopiprant_mechanism cluster_membrane Myometrial Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates Inflammation Inflammation FP_receptor->Inflammation Promotes Ebopiprant Ebopiprant Ebopiprant->FP_receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates release Ca2_cyto Ca²⁺ SR->Ca2_cyto Ca2_SR Ca²⁺ Contraction Uterine Contraction Ca2_cyto->Contraction Leads to atosiban_mechanism cluster_membrane Myometrial Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OT_receptor Oxytocin Receptor (GPCR) Oxytocin->OT_receptor Binds Gq Gq protein OT_receptor->Gq Activates Atosiban Atosiban Atosiban->OT_receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates release Ca2_cyto Ca²⁺ SR->Ca2_cyto Ca2_SR Ca²⁺ Contraction Uterine Contraction Ca2_cyto->Contraction Leads to experimental_workflow cluster_protocol In Vitro Uterine Contraction Assay Tissue Myometrial Tissue Strip OrganBath Mount in Organ Bath Tissue->OrganBath Induce Induce Contractions (Oxytocin or PGF2α) OrganBath->Induce AddDrug Add Ebopiprant or Atosiban Induce->AddDrug Record Record Contraction Force & Frequency AddDrug->Record Analyze Analyze Data Record->Analyze

References

Comparative Efficacy of Ebopiprant Hydrochloride and Indomethacin in Preterm Labor Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and clinical data on two prominent tocolytic agents for the management of preterm labor.

This guide provides a detailed comparison of ebopiprant (B607259) hydrochloride, a selective prostaglandin (B15479496) F2α (PGF2α) receptor antagonist, and indomethacin (B1671933), a non-selective cyclooxygenase (COX) inhibitor, in the context of preterm labor models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective mechanisms, efficacy, and safety profiles.

Executive Summary

Preterm birth is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic agents aim to suppress uterine contractions to delay delivery, allowing for the administration of corticosteroids to improve fetal lung maturity. This guide examines the available evidence for two such agents: the established non-steroidal anti-inflammatory drug (NSAID) indomethacin and the investigational drug ebopiprant.

While direct head-to-head comparative studies are not yet available, this guide synthesizes preclinical and clinical data from various sources to provide a comparative overview. In nonclinical studies involving pregnant rats, ebopiprant has been shown to significantly reduce both spontaneous and induced uterine contractions.[1][2][3] Notably, these studies suggest that ebopiprant achieves this tocolytic effect without the fetal side effects associated with non-specific prostaglandin inhibitors like indomethacin.[1][2][3] Indomethacin, a potent inhibitor of prostaglandin synthesis, has demonstrated its ability to inhibit or completely arrest myometrial activity in in-vitro studies using uterine tissue from pregnant rats.[4]

Clinically, the PROLONG Phase 2a trial demonstrated that ebopiprant, in combination with atosiban (B549348), reduced the rate of delivery within 48 hours in women with spontaneous preterm labor compared to placebo with atosiban.[5] Indomethacin has been used in clinical practice for decades and has been shown to be more effective than placebo in delaying delivery.[6] However, its use is associated with potential maternal and fetal side effects.

Mechanism of Action

The distinct mechanisms of action of ebopiprant and indomethacin underpin their different efficacy and safety profiles.

Ebopiprant Hydrochloride: As a selective antagonist of the PGF2α receptor (FP receptor), ebopiprant directly blocks the signaling pathway of a key prostaglandin involved in initiating and maintaining uterine contractions. PGF2α is understood to not only induce myometrial contractions but also to upregulate enzymes that lead to cervical dilation and membrane rupture.[1][3] By selectively targeting the FP receptor, ebopiprant aims to reduce uterine contractility and prevent cervical changes with a more focused approach.[2]

Indomethacin: Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the synthesis of all prostaglandins (B1171923) from arachidonic acid. By inhibiting both COX isoforms, indomethacin broadly reduces the levels of various prostaglandins, including those that promote uterine contractions. This non-selective inhibition, however, also affects prostaglandins involved in other physiological processes, leading to potential side effects.

Below are diagrams illustrating the signaling pathways targeted by each compound.

Ebopiprant_Mechanism PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Uterine_Contraction Uterine Contraction Ca_Release->Uterine_Contraction Ebopiprant Ebopiprant Ebopiprant->FP_Receptor Blocks

Ebopiprant's selective blockade of the PGF2α receptor.

Indomethacin_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGF2α, PGE2, etc.) COX1_COX2->Prostaglandins Uterine_Contraction Uterine Contraction Prostaglandins->Uterine_Contraction Other_Effects Other Physiological Effects (e.g., fetal ductus arteriosus patency) Prostaglandins->Other_Effects Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits

Indomethacin's non-selective inhibition of COX enzymes.

Preclinical Efficacy in Animal Models

While direct comparative quantitative data is limited, preclinical studies in rodent models provide initial insights into the efficacy of both drugs.

This compound: In nonclinical studies conducted by ObsEva, ebopiprant was observed to "markedly" reduce both spontaneous and induced uterine contractions in pregnant rats.[1][2][3] These findings suggest a potent tocolytic effect in a relevant animal model of preterm labor. An important highlighted outcome was the absence of fetal side effects that are typically associated with non-specific prostaglandin inhibitors like indomethacin.[2][3]

Indomethacin: The tocolytic effect of indomethacin has been demonstrated in various animal models. In an in-vitro study using isolated myometrial strips from pregnant rats, indomethacin significantly depressed and eventually abolished both the amplitude and frequency of spontaneous muscular contractions.[4] In a mouse model of lipopolysaccharide (LPS)-induced preterm labor, treatment with a COX-2 selective inhibitor (a class similar to indomethacin in its effect on prostaglandins) significantly prolonged the duration of pregnancy and reduced the frequency of preterm delivery.[7] However, another study in pregnant rats at term found that indomethacin delayed the onset of parturition but did not inhibit or suppress spontaneous or oxytocin-induced uterine contractions, suggesting its primary effect in this model might be through inhibiting luteal regression rather than a direct effect on myometrial contractility.[8]

Table 1: Summary of Preclinical Efficacy

DrugAnimal ModelKey FindingsCitation
Ebopiprant Pregnant RatsMarkedly reduces spontaneous and induced uterine contractions without fetal side effects seen with non-specific prostaglandin inhibitors.[1][2][3]
Indomethacin Pregnant Rat Myometrial Strips (in vitro)Significantly depressed and eventually abolished amplitude and frequency of spontaneous contractions.[4]
Indomethacin Pregnant Rats (at term)Delayed onset of parturition, but did not inhibit spontaneous or oxytocin-induced contractions.[8]

Clinical Efficacy in Humans

Clinical trials provide the most relevant data for comparing the efficacy of these tocolytics in a real-world setting. However, it is crucial to note that the trial designs, patient populations, and comparators differ significantly between the studies for ebopiprant and indomethacin.

This compound: The PROLONG trial was a Phase 2a, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of ebopiprant in women with spontaneous preterm labor.[5] All participants also received the standard-of-care tocolytic, atosiban. In the overall study population, delivery within 48 hours occurred in 12.5% of women in the ebopiprant group compared to 21.8% in the placebo group.[5] The effect was more pronounced in women with singleton pregnancies, where 12.5% in the ebopiprant group delivered within 48 hours versus 26.8% in the placebo group.[5][9]

Indomethacin: Indomethacin has been the subject of numerous clinical studies over several decades. A prospective, randomized, double-blind study showed that indomethacin was significantly more effective than placebo in inhibiting premature labor over a 24-hour period.[6] In this study, treatment failure occurred in only one of 15 patients treated with indomethacin compared to nine of 15 in the placebo group.[6] Another study reported that 96.7% of women treated with indomethacin had their delivery delayed by at least 48 hours.[10]

Table 2: Summary of Clinical Efficacy

DrugTrialComparatorKey Efficacy EndpointResultCitation
Ebopiprant PROLONG (Phase 2a)Placebo (both arms with atosiban)Delivery within 48 hours (overall population)12.5% vs 21.8%[5]
Ebopiprant PROLONG (Phase 2a)Placebo (both arms with atosiban)Delivery within 48 hours (singleton pregnancies)12.5% vs 26.8%[5][9]
Indomethacin Randomized, double-blind trialPlaceboTreatment failure within 24 hours1/15 vs 9/15[6]
Indomethacin Prospective PK/PD studyN/ADelivery delayed at least 48 hours96.7% of patients[10]

Experimental Protocols

Detailed methodologies are essential for the critical appraisal of the presented data.

Preclinical Models

A common preclinical model for studying preterm labor is the lipopolysaccharide (LPS)-induced preterm labor model in rodents . This model mimics infection-induced inflammation, a major cause of preterm birth.

General Protocol for LPS-Induced Preterm Labor in Mice:

  • Animal Model: Time-mated pregnant mice (e.g., CD-1 or C57BL/6) are typically used.

  • Induction of Preterm Labor: On a specific day of gestation (e.g., day 15 or 16.5), a sterile solution of LPS from E. coli is administered to the pregnant mice.[11][12] The route of administration can be intraperitoneal (i.p.), intrauterine, or intra-amniotic.[12]

  • Treatment: The investigational drug (e.g., ebopiprant or indomethacin) or vehicle is administered at a predetermined time relative to the LPS challenge.

  • Monitoring: Animals are monitored for signs of labor, including delivery of pups. The primary endpoint is typically the latency to delivery or the percentage of animals that deliver prematurely within a specified timeframe.

  • Outcome Measures: Gestational length, number of live and stillborn pups, and maternal and fetal well-being are assessed.

The following diagram illustrates a typical workflow for a preclinical study in an LPS-induced preterm labor model.

Preclinical_Workflow start Start animal_model Select Time-Mated Pregnant Rodents start->animal_model randomization Randomize into Treatment and Control Groups animal_model->randomization treatment_admin Administer Ebopiprant, Indomethacin, or Vehicle randomization->treatment_admin lps_induction Induce Preterm Labor (e.g., LPS injection) treatment_admin->lps_induction monitoring Monitor for Onset of Labor and Delivery lps_induction->monitoring data_collection Collect Data: - Latency to Delivery - Pup Survival - Maternal Outcomes monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Workflow of a preclinical preterm labor study.
Clinical Trials

PROLONG Trial (Ebopiprant):

  • Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group trial.[5]

  • Participants: Pregnant women with spontaneous preterm labor at a gestational age of 24 to 34 weeks.[5]

  • Intervention: All participants received atosiban infusion for 48 hours. Participants were randomized to receive either ebopiprant (1000 mg loading dose followed by 500 mg twice daily for 7 days) or a placebo.[5]

  • Primary Outcomes: The main outcomes were the rate of delivery within 48 hours and 7 days after initiation of treatment, and maternal, fetal, and neonatal safety.[5]

Representative Indomethacin Trial:

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.[6]

  • Participants: Women in premature labor.

  • Intervention: Oral indomethacin or placebo.[6]

  • Primary Outcome: Inhibition of premature labor during a 24-hour course of therapy.[6]

Conclusion

Based on the available evidence, both this compound and indomethacin demonstrate efficacy in delaying preterm labor. Ebopiprant, with its selective mechanism of action, shows promise in preclinical models for providing tocolysis without the adverse fetal effects associated with non-selective COX inhibitors. The PROLONG trial provides initial clinical evidence for its efficacy in humans when used as an adjunct to atosiban.

Indomethacin is a well-established tocolytic with proven efficacy in delaying delivery. However, its non-selective mechanism of action raises safety concerns, particularly with prolonged use, which has limited its clinical application.

Further research, ideally a direct head-to-head clinical trial, is necessary to definitively compare the efficacy and safety of ebopiprant and indomethacin for the management of preterm labor. Such a study would provide crucial information to guide clinical practice and future drug development in this critical area of women's health.

References

Ebopiprant Hydrochloride: A Comparative Analysis of Prostaglandin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ebopiprant hydrochloride, an investigational drug for the potential treatment of preterm labor, is a selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor). Its therapeutic rationale is based on the targeted inhibition of uterine contractions and inflammation mediated by PGF2α, while minimizing off-target effects that can arise from interactions with other prostaglandin receptors. This guide provides a comparative analysis of the cross-reactivity of ebopiprant's active metabolite, OBE002, with a panel of other human prostanoid receptors, supported by experimental data from preclinical studies.

High Selectivity Profile of Ebopiprant's Active Metabolite (OBE002)

Ebopiprant is a prodrug that is rapidly converted to its active metabolite, OBE002.[1] Preclinical evaluations have demonstrated that OBE002 is a potent and highly selective antagonist of the FP receptor.[1] This selectivity is crucial for minimizing potential side effects associated with the non-specific inhibition of other prostaglandin receptors, which regulate a wide array of physiological functions.

Quantitative Analysis of Receptor Binding Affinity

To quantify the selectivity of OBE002, radioligand binding assays were conducted to determine its binding affinity (expressed as the inhibitor constant, Ki) for a range of human prostanoid receptors. The results, summarized in the table below, indicate a significantly higher affinity of OBE002 for the FP receptor compared to other prostaglandin receptors.

Prostaglandin ReceptorOBE002 Binding Affinity (Ki, nM)
FP 2.8
EP1>10,000
EP2>10,000
EP3>10,000
EP4>10,000
DP>10,000
IP>10,000
TP>10,000

Data sourced from Pohl et al., 2018.

The data clearly illustrates that OBE002 has a nanomolar affinity for the FP receptor, while its affinity for the EP1, EP2, EP3, EP4, DP, IP, and TP receptors is substantially lower, with Ki values exceeding 10,000 nM. This represents a selectivity of over 3,500-fold for the FP receptor.

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of OBE002 for human prostanoid receptors (FP, EP1, EP2, EP3, EP4, DP, IP, and TP).

Methodology:

  • Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human prostanoid receptors.

  • Radioligand: [3H]-PGF2α was used as the radioligand for the FP receptor binding assay. For other receptors, specific radioligands were utilized.

  • Assay Conditions: The binding assays were performed in a total volume of 100 µL containing the cell membranes, the respective radioligand at a concentration close to its Kd, and varying concentrations of the competitor ligand (OBE002).

  • Incubation: The reaction mixtures were incubated to allow for the binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The Ki values were calculated from the IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

Prostaglandin F2α (FP) Receptor Signaling Pathway

The primary target of ebopiprant, the FP receptor, is a G-protein coupled receptor (GPCR). Upon binding of its ligand, PGF2α, the receptor activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation in myometrial cells ultimately lead to uterine muscle contraction. Ebopiprant, through its active metabolite OBE002, competitively antagonizes this pathway at the receptor level.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ebopiprant Ebopiprant (OBE002) Ebopiprant->FP_receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Uterine Contraction Ca_release->Contraction PKC_activation->Contraction

Caption: PGF2α-FP receptor signaling pathway leading to uterine contraction.

Experimental Workflow for Radioligand Binding Assay

The determination of ebopiprant's cross-reactivity involves a standardized radioligand binding assay workflow. This process quantifies the ability of the compound to displace a known radiolabeled ligand from its target receptor.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes with Recombinant Receptors start->prepare_membranes add_radioligand Add Radiolabeled Ligand (e.g., [³H]-PGF2α) prepare_membranes->add_radioligand add_competitor Add Unlabeled Competitor (OBE002 at various concentrations) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter quantify Quantify Radioactivity (Liquid Scintillation Counting) filter->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Guide to Tocolytic Agents for Preterm Labor: A Meta-Analysis of Ebopiprant Hydrochloride Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ebopiprant (B607259) hydrochloride with other tocolytic agents for the management of preterm labor. The information is intended for researchers, scientists, and drug development professionals to offer an objective analysis of performance based on available clinical trial data.

Introduction to Ebopiprant and Preterm Labor

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a major cause of neonatal morbidity and mortality worldwide. Tocolytic agents are medications used to suppress uterine contractions and delay delivery, providing a crucial window for interventions such as antenatal corticosteroid administration to improve neonatal outcomes. Ebopiprant (OBE022) is a novel, orally active, and selective prostaglandin (B15479496) F2α (PGF2α) receptor antagonist.[1] By blocking the PGF2α receptor, ebopiprant is designed to reduce uterine contractions and inflammation, thereby delaying preterm labor.[2][3]

Comparative Analysis of Tocolytic Agents

This section compares the efficacy and safety of ebopiprant with other commonly used tocolytic agents: atosiban (B549348), ritodrine (B1199850), nifedipine (B1678770), indomethacin, and magnesium sulfate (B86663). The data is summarized from various clinical trials to provide a comparative overview.

Data Presentation

The following tables summarize the quantitative data from clinical trials of ebopiprant and its alternatives.

Table 1: Efficacy of Tocolytic Agents in Delaying Preterm Labor

Drug ClassDrugDelay of Delivery > 48 hoursDelay of Delivery > 7 daysGestational Age at Delivery
PGF2α Receptor Antagonist Ebopiprant (with Atosiban) 87.5% (vs. 78.2% with placebo + atosiban in all participants); 87.5% (vs. 73.2% in singleton pregnancies)[2][4]No significant difference observed at 7 days[4]-
Oxytocin Receptor Antagonist Atosiban89% of patients' gestation prolonged for more than 48 hours[5]77% of preterm births prevented for more than 7 days[5]Mean of 35.0 ± 3.15 weeks[5]
Beta-2 Adrenergic Agonist RitodrineArrested premature labor in 80% of patients (vs. 48% with placebo)[1]Generally not sufficient to prolong gestation to term[1]No significant difference in the extension of pregnancy compared to placebo[3]
Calcium Channel Blocker NifedipineAssociated with a significant reduction in the risk of delivery within 7 days compared to β2-adrenergic-receptor agonists[2]-Associated with a significant reduction in the risk of delivery before 34 weeks' gestation compared to β2-adrenergic-receptor agonists[2]
Prostaglandin Inhibitor IndomethacinGestation prolonged by > 48 hours in 81% of women (vs. 56% with placebo)[6]Delivery delayed by more than 7 days in 78% of subjects (intravaginal) vs. 43% (intrarectal + oral)[7]-
Other Magnesium SulfateNo significant differences seen compared with placebo or other tocolytics[8]-Does not reduce the frequencies of early/late preterm birth[9]

Table 2: Safety Profile of Tocolytic Agents

DrugMaternal Side EffectsFetal/Neonatal Side Effects
Ebopiprant Incidence of adverse events was comparable to placebo[4]Incidence of adverse events was comparable to placebo[4]
Atosiban Nausea (2.71%), tachycardia (2.46%), headache (1.97%)[5]No new or unexpected adverse events reported[5]
Ritodrine Slight to moderate rise in maternal heart rate and a slight rise in systolic blood pressure[1]; palpitations[3]No significant maternal or fetal side effects reported in some studies[1], while others note an increase in fetal heart rate[3]
Nifedipine Lower risk of adverse events compared to β2-adrenergic-receptor agonists and magnesium sulfate[2]Decreased risk of respiratory distress syndrome, necrotizing enterocolitis, and intraventricular hemorrhage compared to β2-adrenergic-receptor agonists[10]
Indomethacin -Constriction of the fetal ductus arteriosus (27%), oligohydramnios (38%)[11]
Magnesium Sulfate Flushing, sweating, warmth[3]Listlessness or floppiness at birth[1]

Experimental Protocols

This section details the methodologies for the key clinical trials cited for ebopiprant and its comparators.

Ebopiprant (PROLONG Trial)
  • Study Design: A Phase 2a, double-blind, parallel-group, randomized, placebo-controlled, proof-of-concept study (NCT03369262).[4]

  • Participants: 113 pregnant women with spontaneous preterm labor at a gestational age of 24-34 weeks. Inclusion criteria included ≥4 contractions/30 min and cervical dilatation of 1-4 cm.[4]

  • Intervention: All participants received a 48-hour infusion of atosiban. Participants were then randomized to receive either ebopiprant (1000 mg loading dose, followed by 500 mg twice daily for 7 days) or a placebo.[4]

  • Primary Outcomes: The rate of delivery within 48 hours and 7 days of initiating treatment, and maternal, fetal, and neonatal safety.[4]

Atosiban
  • Study Design: A prospective multicentric study.

  • Participants: 406 patients with symptoms of preterm labor.

  • Intervention: Atosiban infusion for up to 48 hours.

  • Primary Outcomes: Rate of patients remaining undelivered after 72 hours, and maternal-fetal and neonatal adverse events.[12]

Ritodrine
  • Study Design: A double-blind, placebo-controlled multicentre study.

  • Participants: 91 patients in premature labor.

  • Intervention: Intravenous infusion of ritodrine followed by oral tablets for a total of seven days.

  • Primary Outcomes: Arrest of premature labor.[1]

Nifedipine
  • Study Design: A systematic review and meta-analysis of 26 randomized controlled trials.

  • Participants: 2179 women in preterm labor.

  • Intervention: Nifedipine compared to β2-adrenergic-receptor agonists or magnesium sulfate.

  • Primary Outcomes: Reduction in the risk of delivery within 7 days and before 34 weeks' gestation, and neonatal outcomes.[2]

Indomethacin
  • Study Design: A randomized placebo-controlled trial.

  • Participants: Women in preterm labor with intact membranes between 23 and 30 weeks of gestation.

  • Intervention: Indomethacin (50 mg followed by 25 mg every 6 hours for 48 hours) or placebo.

  • Primary Outcomes: Perinatal mortality or severe neonatal morbidity.[6]

Magnesium Sulfate
  • Study Design: A systematic review of 37 randomized controlled trials.

  • Participants: 3571 women in threatened preterm labor.

  • Intervention: Magnesium sulfate compared with placebo, no treatment, or other tocolytic agents.

  • Primary Outcomes: Giving birth within 48 hours of trial entry and serious infant outcomes.[8]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action for ebopiprant and its alternatives.

Ebopiprant_Mechanism PGF2a Prostaglandin F2α (PGF2α) FP_Receptor FP Receptor PGF2a->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein Ebopiprant Ebopiprant Ebopiprant->FP_Receptor Inhibits PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction

Caption: Ebopiprant blocks the PGF2α receptor, inhibiting uterine contractions.

Tocolytic_Mechanisms cluster_Atosiban Atosiban cluster_Ritodrine Ritodrine cluster_Nifedipine Nifedipine cluster_Indomethacin Indomethacin Oxytocin Oxytocin OT_Receptor OT_Receptor Oxytocin->OT_Receptor Gq_Protein_A Gq_Protein_A OT_Receptor->Gq_Protein_A Activates Atosiban Atosiban Atosiban->OT_Receptor Inhibits PLC_A PLC_A Gq_Protein_A->PLC_A IP3_DAG_A IP3_DAG_A PLC_A->IP3_DAG_A Ca_Release_A Ca_Release_A IP3_DAG_A->Ca_Release_A Contraction_A Contraction_A Ca_Release_A->Contraction_A Ritodrine Ritodrine B2_Receptor B2_Receptor Ritodrine->B2_Receptor Activates Gs_Protein Gs_Protein B2_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Myosin_LC_Kinase Myosin_LC_Kinase PKA->Myosin_LC_Kinase Inhibits No_Contraction Relaxation Myosin_LC_Kinase->No_Contraction Nifedipine Nifedipine Ca_Channel L-type Ca²⁺ Channel Nifedipine->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx No_Contraction_N Relaxation Ca_Influx->No_Contraction_N Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/COX-2 Contraction_I Uterine Contraction Prostaglandins->Contraction_I Indomethacin Indomethacin Indomethacin->Prostaglandins Inhibits Tocolytic_Trial_Workflow Start Patient with Preterm Labor (24-34 weeks gestation) Inclusion_Criteria Inclusion Criteria Met? (e.g., contractions, cervical dilation) Start->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? (e.g., fetal distress, infection) Inclusion_Criteria->Exclusion_Criteria Yes Not_Eligible Not Eligible for Trial Inclusion_Criteria->Not_Eligible No Randomization Randomization Exclusion_Criteria->Randomization No Exclusion_Criteria->Not_Eligible Yes Treatment_Group Treatment Group (e.g., Ebopiprant + Atosiban) Randomization->Treatment_Group Control_Group Control Group (e.g., Placebo + Atosiban) Randomization->Control_Group Outcome_48h Assess Delivery Status at 48 hours Treatment_Group->Outcome_48h Safety_Monitoring Monitor Maternal, Fetal, and Neonatal Safety Treatment_Group->Safety_Monitoring Control_Group->Outcome_48h Control_Group->Safety_Monitoring Outcome_7d Assess Delivery Status at 7 days Outcome_48h->Outcome_7d Data_Analysis Data Analysis Outcome_7d->Data_Analysis Safety_Monitoring->Data_Analysis Tocolytic_Comparison Tocolytics Tocolytic Agents for Preterm Labor Ebopiprant Ebopiprant (PGF2α Antagonist) Tocolytics->Ebopiprant Atosiban Atosiban (Oxytocin Antagonist) Tocolytics->Atosiban Ritodrine Ritodrine (Beta-2 Agonist) Tocolytics->Ritodrine Nifedipine Nifedipine (Ca²⁺ Channel Blocker) Tocolytics->Nifedipine Indomethacin Indomethacin (COX Inhibitor) Tocolytics->Indomethacin MagnesiumSulfate Magnesium Sulfate Tocolytics->MagnesiumSulfate Efficacy_Good Good Efficacy Ebopiprant->Efficacy_Good Good Efficacy (48h) Safety_Good Good Safety Profile Ebopiprant->Safety_Good Good Safety Atosiban->Efficacy_Good Good Efficacy Atosiban->Safety_Good Good Safety Efficacy_Moderate Moderate Efficacy Ritodrine->Efficacy_Moderate Moderate Efficacy Safety_Concerns Safety Concerns Ritodrine->Safety_Concerns Maternal Tachycardia Nifedipine->Efficacy_Good Good Efficacy Nifedipine->Safety_Good Fewer Side Effects Indomethacin->Efficacy_Good Good Efficacy Indomethacin->Safety_Concerns Fetal Side Effects MagnesiumSulfate->Safety_Good Generally Safe Efficacy_Limited Limited Efficacy MagnesiumSulfate->Efficacy_Limited Limited Efficacy

References

Validating the Specificity of Ebopiprant Hydrochloride for the FP Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ebopiprant (B607259) hydrochloride's specificity for the prostaglandin (B15479496) F2α receptor (FP receptor), a critical G-protein coupled receptor (GPCR) involved in various physiological processes, including uterine contractions. Understanding the selectivity of a compound is paramount in drug development to predict its efficacy and potential off-target effects. Here, we compare ebopiprant with another well-characterized FP receptor antagonist, AL-8810, and provide detailed experimental protocols for assessing receptor specificity.

Comparative Analysis of FP Receptor Antagonists

Ebopiprant (also known as OBE022) is a novel, orally active, and selective antagonist of the PGF2α receptor.[1][2][3][4][5] Its high selectivity is a key attribute for its development as a therapeutic agent, particularly for indications such as preterm labor where targeting the FP receptor specifically is desired to avoid side effects associated with less selective prostaglandin inhibitors.[1][4] AL-8810 is another well-established and selective FP receptor antagonist widely used as a research tool.[6]

While direct comparative studies with a full binding profile for ebopiprant are not publicly available, the existing literature and preclinical data for both compounds allow for an assessment of their specificity.

Table 1: Specificity Profile of Ebopiprant vs. AL-8810

ReceptorEbopiprant (OBE002*) - Affinity (Ki)AL-8810 - Affinity (Ki)
FP Potent and Highly Selective ~200 - 400 nM [6][7]
EP1Not Reported>10 µM (functional assay)[6]
EP2Not Reported>10 µM (functional assay)[6]
EP3Not ReportedNot Reported
EP4Not Reported>10 µM (functional assay)[6]
DPNot Reported>10 µM (functional assay)[6]
IPNot ReportedNot Reported
TPNot Reported>10 µM (functional assay)[6]

*Note: OBE002 is the active metabolite of the prodrug ebopiprant (OBE022).[8] Data for ebopiprant is qualitative based on published descriptions.

Experimental Protocols

To experimentally validate the specificity of a compound like ebopiprant, two primary types of assays are commonly employed: radioligand binding assays to determine binding affinity and functional assays to measure the antagonist's ability to inhibit receptor signaling.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the FP receptor and other prostanoid receptors.

Materials:

  • Cell membranes prepared from cells expressing the human FP receptor (or other prostanoid receptors).

  • [3H]-PGF2α (radioligand).

  • Test compound (e.g., ebopiprant hydrochloride).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, [3H]-PGF2α at a concentration near its Kd, and a range of concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with FP Receptor Incubation Incubate Components Membranes->Incubation Radioligand [3H]-PGF2α Radioligand->Incubation Compound Test Compound (Ebopiprant) Compound->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist stimulation of the Gq-coupled FP receptor.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting FP receptor signaling.

Materials:

  • Cells expressing the human FP receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • FP receptor agonist (e.g., PGF2α).

  • Test compound (e.g., this compound).

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye for approximately 1 hour at 37°C.

  • Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the FP receptor agonist (typically the EC80) to all wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium signal.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Plate FP Receptor Expressing Cells Dye Load with Calcium Dye Cells->Dye Preincubation Pre-incubate with Antagonist Dye->Preincubation Stimulation Stimulate with Agonist Preincubation->Stimulation Measurement Measure Fluorescence Stimulation->Measurement IC50 Determine IC50 Measurement->IC50

Calcium Mobilization Assay Workflow

FP Receptor Signaling Pathway

The FP receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein.[2][9][10] This initiates a cascade of intracellular events culminating in a physiological response.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates Rho Rho Gq->Rho activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2_ER ER Ca2+ IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 [Ca2+]i Ca2_ER->Ca2 Ca2->PKC co-activates Contraction Smooth Muscle Contraction Ca2->Contraction Gene_Expression Gene Expression PKC->Gene_Expression Rho->Contraction

FP Receptor Signaling Pathway

Pathway Description:

  • Ligand Binding: Prostaglandin F2α (PGF2α) binds to the FP receptor on the cell surface.

  • G-Protein Activation: This binding activates the associated Gq protein.

  • PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • PKC and Rho Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[10] The Gq pathway can also lead to the activation of the small GTPase Rho.[1][11]

  • Cellular Response: The rise in intracellular calcium and activation of downstream effectors like PKC and Rho lead to various cellular responses, including smooth muscle contraction and changes in gene expression.[11]

References

A Comparative Analysis of the Preclinical Side Effect Profiles of Ebopiprant and Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical side effect profiles of two drugs with applications in managing preterm labor: ebopiprant (B607259), a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, and nifedipine (B1678770), a calcium channel blocker. While both aim to reduce uterine contractions, their distinct mechanisms of action suggest different safety profiles. This comparison is based on available data from animal models to inform further research and drug development.

Executive Summary

Preclinical data suggests that ebopiprant and nifedipine have distinct side effect profiles. Nifedipine, a broad-acting calcium channel blocker, exhibits significant cardiovascular effects in maternal and fetal animal models, including hypotension and tachycardia. High doses have been associated with reproductive and developmental toxicity, including teratogenic effects in some species. In contrast, the available preclinical data for ebopiprant, a selective FP receptor antagonist, indicates a more targeted safety profile. It has been shown to reduce uterine contractions without the adverse fetal effects on the ductus arteriosus and kidneys that are characteristic of non-selective prostaglandin inhibitors like NSAIDs. However, publicly available quantitative preclinical safety data for ebopiprant is limited compared to the extensive literature on nifedipine.

Mechanism of Action

Ebopiprant

Ebopiprant is a selective antagonist of the prostaglandin F2α (FP) receptor. Prostaglandin F2α is a key mediator of uterine contractions and cervical ripening during labor. By blocking the FP receptor, ebopiprant aims to specifically inhibit these processes without affecting other physiological systems.

cluster_0 Cell Membrane Prostaglandin F2α Prostaglandin F2α FP Receptor FP Receptor Prostaglandin F2α->FP Receptor binds Gq protein Gq protein FP Receptor->Gq protein activates Ebopiprant Ebopiprant Ebopiprant->FP Receptor blocks PLC PLC Gq protein->PLC activates IP3 IP3 PLC->IP3 produces Ca2+ release Ca2+ release IP3->Ca2+ release stimulates Uterine Contraction Uterine Contraction Ca2+ release->Uterine Contraction leads to

Figure 1: Ebopiprant's Mechanism of Action
Nifedipine

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker. It inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and myocardial cells. This leads to relaxation of arterial smooth muscle, vasodilation, and a reduction in uterine muscle contractility.

cluster_1 Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ increases Nifedipine Nifedipine Nifedipine->L-type Ca2+ Channel blocks Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel influx Muscle Contraction Muscle Contraction Intracellular Ca2+->Muscle Contraction triggers

Figure 2: Nifedipine's Mechanism of Action

Quantitative Side Effect Profile in Animal Models

Nifedipine

The following tables summarize quantitative data on the side effects of nifedipine observed in various animal models.

Table 1: Cardiovascular Side Effects of Nifedipine in Animal Models

SpeciesDoseRoute of AdministrationKey FindingsReference
Pregnant Sheep10 µg/kg/minIntravenousMaternal arterial pressure decreased, and heart rate increased significantly.[1][2]
Fetal Sheep (Hypoxemic)InfusionIntravenousImpaired right ventricular function and reduced cardiac output.[1][2]
Rat5, 10, 20 mg/kg/dayOralNo significant changes in maternal heart rate or blood pressure.[3]

Table 2: Reproductive and Developmental Toxicity of Nifedipine in Animal Models

SpeciesDoseGestational Day of AdministrationKey FindingsReference
Rat5, 10, 20 mg/kg6-15No significant differences in the number of live births, stillbirths, litter size, crown-rump length, or birth weights. No gross morphological, skeletal, or visceral defects in pups.[3]
Mouse10 mg/kgNot specifiedNo significant effect on preventing preterm birth.[4]
Ebopiprant

Publicly available preclinical studies on ebopiprant provide more qualitative than quantitative safety data. The primary focus has been on its efficacy in reducing uterine contractions and its favorable comparison to non-steroidal anti-inflammatory drugs (NSAIDs) regarding fetal side effects.

Table 3: Summary of Preclinical Safety Findings for Ebopiprant

Animal ModelKey Safety FindingsReference
Pregnant RatsReduced spontaneous uterine contractions.[5]
Pregnant MiceDelayed RU486-induced parturition.[5]
General Preclinical ModelsDid not cause fetal ductus arteriosus constriction, impairment of kidney function, or inhibition of platelet aggregation, which are known side effects of NSAIDs like indomethacin.[5][6]

Experimental Protocols

Nifedipine Teratogenicity Study in Rats
  • Animals: Pregnant Wistar rats.

  • Groups: Control group and three treatment groups receiving nifedipine at 5, 10, and 20 mg/kg body weight.

  • Drug Administration: Nifedipine was administered orally via nasogastric tubes from day 6 to day 15 of pregnancy.

  • Parameters Measured: The number of live births, stillbirths, litter sizes, crown-rump lengths, birth weights, and gross abnormalities of the pups were recorded. Skeletal and soft tissue changes were also observed.[3]

Nifedipine Effects on Fetal Sheep Under Hypoxemia
  • Animals: Chronically instrumented fetal sheep at 122-134 gestational days.

  • Procedure: Fetal hypoxemia was induced. One group of fetuses then received an intravenous infusion of nifedipine, while a control group received saline.

  • Parameters Measured: Fetal cardiac function was evaluated using echocardiography to measure global longitudinal strain, ventricular systolic and diastolic function, and cardiac output.[1][2]

Ebopiprant Preclinical Safety Assessment

Detailed protocols for the preclinical safety studies of ebopiprant are not extensively published. However, the reported assessments focused on specific fetal side effects associated with prostaglandin synthesis inhibitors. The general approach would involve:

  • Animals: Pregnant animal models (e.g., rats, sheep).

  • Procedure: Administration of ebopiprant during late gestation.

  • Parameters Measured:

    • Fetal Ductus Arteriosus Patency: Assessed using Doppler echocardiography to measure blood flow and detect any premature constriction.

    • Fetal Renal Function: Monitored by measuring fetal urine output and analyzing amniotic fluid volume and composition.

    • Platelet Aggregation: Assessed via in vitro tests on fetal blood samples.

The following diagram illustrates a general workflow for preclinical safety assessment.

cluster_2 Preclinical Safety Workflow Animal Model Selection Animal Model Selection Dose Range Finding Dose Range Finding Animal Model Selection->Dose Range Finding Definitive Toxicology Study Definitive Toxicology Study Dose Range Finding->Definitive Toxicology Study Data Analysis & Reporting Data Analysis & Reporting Definitive Toxicology Study->Data Analysis & Reporting In-life Observations In-life Observations Definitive Toxicology Study->In-life Observations Terminal Procedures Terminal Procedures Definitive Toxicology Study->Terminal Procedures Pathology Pathology Terminal Procedures->Pathology Toxicokinetics Toxicokinetics Terminal Procedures->Toxicokinetics

Figure 3: General Preclinical Safety Workflow

Conclusion

Based on the available preclinical data, ebopiprant and nifedipine exhibit distinct side effect profiles in animal models. Nifedipine's broad mechanism of action as a calcium channel blocker is associated with notable cardiovascular effects in both maternal and fetal systems. While it did not show teratogenicity in rats at the tested doses, its hemodynamic effects warrant careful consideration.

Ebopiprant, with its targeted action as a selective FP receptor antagonist, appears to have a more favorable fetal safety profile, notably avoiding the renal and cardiovascular side effects associated with non-selective prostaglandin inhibitors. However, the lack of publicly available quantitative preclinical toxicology data for ebopiprant limits a direct, in-depth comparison with the extensive data available for nifedipine. Further publication of detailed preclinical safety studies for ebopiprant would be invaluable for a more comprehensive assessment and to solidify its potential as a safer alternative for the management of preterm labor. Researchers are encouraged to consider these differing profiles in the design of future studies and the development of novel tocolytic agents.

References

Assessing the Synergistic Potential of Ebopiprant with Other Tocolytics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of ebopiprant (B607259), a novel prostaglandin (B15479496) F2α (PGF2α) receptor antagonist, with other tocolytic agents for the management of preterm labor. The primary focus is on the available clinical data for ebopiprant in combination with the oxytocin (B344502) receptor antagonist, atosiban (B549348), as established in the PROLONG trial. This guide also explores the potential for synergy with other commonly used tocolytics, nifedipine (B1678770) and indomethacin (B1671933), by comparing their mechanisms of action and signaling pathways.

Executive Summary

Preterm birth is a major contributor to neonatal morbidity and mortality, and current tocolytic therapies have limitations in terms of efficacy and side effects. Combination therapy with agents targeting different signaling pathways involved in uterine contractions presents a promising strategy to enhance efficacy and safety. Ebopiprant, by selectively blocking the PGF2α receptor, offers a targeted approach to inhibit a key pathway in parturition. The PROLONG study has provided evidence for the synergistic effect of ebopiprant when combined with atosiban in delaying preterm birth. While direct clinical or preclinical data on the combination of ebopiprant with nifedipine or indomethacin is not currently available, an understanding of their distinct mechanisms of action suggests potential for additive or synergistic effects.

Comparative Data on Tocolytic Performance

The following tables summarize the quantitative data from the PROLONG trial, which investigated the efficacy of ebopiprant as an add-on therapy to atosiban.

Table 1: Efficacy of Ebopiprant in Combination with Atosiban in Delaying Delivery within 48 Hours (PROLONG Trial) [1][2][3][4]

Patient GroupEbopiprant + Atosiban (n=56)Placebo + Atosiban (n=55)Odds Ratio (90% CI)
Overall Population 12.5% (7/56)21.8% (12/55)0.52 (0.22, 1.23)
Singleton Pregnancies 12.5% (5/40)26.8% (11/41)0.39 (0.15, 1.04)
Twin Pregnancies 12.5% (2/16)7.1% (1/14)2.05 (N/A)

Table 2: Dosing Regimen in the PROLONG Trial [2]

DrugDosage
Ebopiprant 1000 mg loading dose, followed by 500 mg twice daily for 7 days.
Atosiban Standard infusion regimen.

Signaling Pathways and Mechanisms of Action

Understanding the distinct signaling pathways targeted by each tocolytic is crucial for assessing their potential for synergistic interaction.

Tocolytic Signaling Pathways cluster_prostaglandin Prostaglandin Pathway cluster_oxytocin Oxytocin Pathway cluster_calcium Calcium Channel Pathway cluster_cox Cyclooxygenase Pathway PGF2a PGF2α FP_Receptor FP Receptor (Myometrium) PGF2a->FP_Receptor PLC_PG Phospholipase C Activation FP_Receptor->PLC_PG IP3_DAG_PG IP3 & DAG Increase PLC_PG->IP3_DAG_PG Ca_Release_PG Ca²⁺ Release (from SR) IP3_DAG_PG->Ca_Release_PG Contraction_PG Uterine Contraction Ca_Release_PG->Contraction_PG Ebopiprant Ebopiprant Ebopiprant->FP_Receptor Antagonist Oxytocin Oxytocin OT_Receptor Oxytocin Receptor (Myometrium) Oxytocin->OT_Receptor Gq_PLC Gq/PLC Activation OT_Receptor->Gq_PLC IP3_DAG_Oxy IP3 & DAG Increase Gq_PLC->IP3_DAG_Oxy Ca_Release_Oxy Ca²⁺ Release (from SR) IP3_DAG_Oxy->Ca_Release_Oxy Contraction_Oxy Uterine Contraction Ca_Release_Oxy->Contraction_Oxy Atosiban Atosiban Atosiban->OT_Receptor Antagonist L_type_Ca_Channel L-type Ca²⁺ Channel (Myometrial Cell Membrane) Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction_Ca Uterine Contraction MLCK->Contraction_Ca Nifedipine Nifedipine Nifedipine->L_type_Ca_Channel Blocker Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandin Synthesis (e.g., PGF2α) COX1_COX2->Prostaglandins Contraction_COX Uterine Contraction Prostaglandins->Contraction_COX Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibitor

Caption: Signaling pathways of tocolytic agents.

  • Ebopiprant: A selective antagonist of the prostaglandin F2α (FP) receptor. PGF2α is a potent uterotonic agent that, upon binding to its receptor, activates the phospholipase C (PLC) pathway, leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores, resulting in myometrial contraction. By blocking the FP receptor, ebopiprant directly inhibits this signaling pathway.[2]

  • Atosiban: A competitive antagonist of the oxytocin receptor and, to a lesser extent, the vasopressin V1a receptor. Oxytocin plays a crucial role in initiating and maintaining uterine contractions during labor by activating the Gq/PLC pathway, similar to PGF2α. Atosiban prevents oxytocin from binding to its receptor, thereby inhibiting downstream signaling and uterine contractility.

  • Nifedipine: A calcium channel blocker that inhibits the influx of extracellular calcium into myometrial cells through L-type calcium channels. The influx of calcium is a critical step for the activation of myosin light-chain kinase (MLCK), which is essential for the phosphorylation of myosin and subsequent muscle contraction. By blocking these channels, nifedipine reduces intracellular calcium concentration and suppresses uterine activity.

  • Indomethacin: A non-selective cyclooxygenase (COX) inhibitor that blocks the production of prostaglandins, including PGF2α, from arachidonic acid. By reducing the overall levels of prostaglandins, indomethacin decreases the stimulation of myometrial contractions. However, its non-selective nature can lead to off-target effects.

Experimental Protocols

While specific preclinical protocols for ebopiprant in combination with nifedipine or indomethacin are not publicly available, this section outlines representative methodologies for key experiments used to assess tocolytic synergy.

In Vitro Myometrial Contraction Assay

This assay is fundamental for assessing the direct effects of tocolytic agents on uterine muscle contractility.

In Vitro Myometrial Contraction Assay Workflow cluster_workflow Experimental Workflow Tissue_Acquisition Myometrial Tissue Acquisition (from biopsies during C-section) Strip_Preparation Preparation of Myometrial Strips Tissue_Acquisition->Strip_Preparation Organ_Bath Mounting in Organ Bath (Krebs solution, 37°C, aerated) Strip_Preparation->Organ_Bath Equilibration Equilibration & Spontaneous Contraction Development Organ_Bath->Equilibration Drug_Addition Addition of Tocolytics (single agents and combinations) Equilibration->Drug_Addition Data_Acquisition Measurement of Contraction (Frequency, Amplitude, Duration) Drug_Addition->Data_Acquisition Analysis Data Analysis (e.g., IC50, synergy assessment) Data_Acquisition->Analysis

Caption: Workflow for in vitro myometrial contraction assay.

Methodology:

  • Tissue Collection: Myometrial biopsies are obtained from women undergoing elective cesarean section at term, with informed consent.

  • Strip Preparation: The myometrium is dissected into longitudinal strips of approximately 2 x 2 x 10 mm.

  • Mounting: The strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for at least 60 minutes, during which spontaneous contractions typically develop.

  • Drug Administration: Tocolytic agents are added to the organ bath in a cumulative or non-cumulative manner. To assess synergy, combinations of drugs at various ratios are tested. Uterotonic agents like oxytocin or PGF2α can be used to induce contractions before adding the tocolytics.

  • Data Recording and Analysis: The frequency, amplitude, and duration of myometrial contractions are recorded. The concentration-response curves for individual agents and combinations are generated to determine the IC50 values (the concentration that inhibits 50% of the contractile response). Synergy is assessed using methodologies such as the Bliss independence or Loewe additivity models.

Animal Models of Preterm Labor

Animal models are essential for evaluating the in vivo efficacy and safety of tocolytic drug combinations. Rodent models, particularly mice and rats, are commonly used.[5][6][7]

Animal Model of Preterm Labor Workflow cluster_workflow Experimental Workflow Animal_Selection Selection of Pregnant Animals (e.g., timed-pregnant mice or rats) Induction Induction of Preterm Labor (e.g., LPS, mifepristone) Animal_Selection->Induction Treatment Administration of Tocolytics (single agents and combinations) Induction->Treatment Monitoring Monitoring for Onset of Labor and Delivery Treatment->Monitoring Outcome_Assessment Assessment of Outcomes (Gestation length, pup survival) Monitoring->Outcome_Assessment Analysis Statistical Analysis Outcome_Assessment->Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ebopiprant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Ebopiprant hydrochloride are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, its contaminated materials, and empty containers.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given the absence of a specific Safety Data Sheet (SDS), treat the compound as potentially hazardous.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Protection Use a fume hood to avoid inhalation of dust or aerosols.

Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for disposing of unused or waste this compound.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Segregation :

    • Treat all unused or contaminated this compound as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Waste Collection :

    • Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a designated, leak-proof, and chemically compatible liquid waste container.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for hazardous waste disposal.

Decontamination and Disposal of Empty Containers

Properly decontaminating and disposing of empty containers is a critical step to prevent environmental contamination and ensure safety.

Experimental Protocol: Container Decontamination

  • Initial Cleaning :

    • For vials that contained solid this compound, scrape out any remaining powder into the designated solid hazardous waste container.

    • For vials that contained a solution, pour any remaining liquid into the designated liquid hazardous waste container.

  • Triple Rinsing :

    • Rinse the empty container three times with a suitable solvent. A common practice is to use a solvent in which the compound is soluble, followed by water.

    • Collect the first rinseate as hazardous waste and dispose of it in the appropriate liquid hazardous waste container. Subsequent rinseates may be considered non-hazardous depending on institutional policies, but it is best practice to collect all rinses as hazardous waste.

  • Final Disposal :

    • After triple rinsing, deface or remove the original label from the container.

    • Dispose of the clean, empty container in accordance with your institution's guidelines for glass or plastic recycling or disposal.

Disposal of Contaminated Materials

Any materials that come into contact with this compound must be disposed of properly.

Contaminated ItemDisposal Procedure
Gloves, weigh boats, and wipes Place in a sealed bag labeled as "Hazardous Waste" and dispose of as solid chemical waste through your institution's EHS office.
Sharps (needles, scalpels) Dispose of in a designated sharps container that is puncture-resistant and leak-proof.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_waste_type Identify Waste Type cluster_compound Compound Disposal cluster_container Container Decontamination start Start: this compound Waste waste_type Unused Compound, Contaminated PPE, or Empty Container? start->waste_type compound_waste Collect in Labeled Hazardous Waste Container waste_type->compound_waste Unused Compound or Contaminated PPE triple_rinse Triple Rinse Container waste_type->triple_rinse Empty Container store_waste Store in Satellite Accumulation Area compound_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End of Process contact_ehs->end collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate deface_label Deface Original Label collect_rinseate->deface_label dispose_container Dispose of Clean Container per Institutional Guidelines deface_label->dispose_container dispose_container->end

Caption: Disposal Decision Workflow for this compound.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。